molecular formula C16H13ClN2O B1348997 (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol CAS No. 36640-39-8

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1348997
CAS No.: 36640-39-8
M. Wt: 284.74 g/mol
InChI Key: RGRYFKFGOCASDE-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C16H13ClN2O and its molecular weight is 284.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol
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InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-10,20H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRYFKFGOCASDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90190106
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Molecular Weight

284.74 g/mol
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CAS No.

36640-39-8
Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Record name 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, a valuable intermediate in pharmaceutical and agrochemical research.[1] The document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical methodologies involved. We will detail two primary, field-proven protocols, emphasizing the causality behind experimental choices, ensuring procedural integrity, and grounding all claims in authoritative scientific literature. The guide includes step-by-step protocols, quantitative data summaries, mechanistic diagrams, and a comprehensive safety overview for the key reagents.

Introduction and Strategic Overview

The 1,3-diaryl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anti-inflammatory, analgesic, antibacterial, and anticancer properties.[2][3] this compound serves as a critical building block for the elaboration of more complex molecular architectures. Its synthesis is typically achieved through a reliable and scalable two-step sequence:

  • Step 1: Cyclization and Formylation via the Vilsmeier-Haack Reaction. This powerful reaction constructs the pyrazole ring and installs the necessary formyl group at the C4 position in a single pot.

  • Step 2: Selective Reduction of the Formyl Group. The intermediate aldehyde is then reduced to the target primary alcohol using a mild and selective reducing agent.

This guide will dissect each of these steps, providing both the theoretical underpinnings and the practical execution details necessary for successful synthesis in a laboratory setting.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The process begins with the condensation of 4-chloroacetophenone and phenylhydrazine to form a key hydrazone intermediate. This intermediate undergoes an intramolecular cyclization and formylation reaction, followed by a selective reduction to yield the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product A 4-Chloroacetophenone C 1-(1-(4-chlorophenyl)ethylidene)- 2-phenylhydrazine (Hydrazone Intermediate) A->C Condensation (Protocol 1, Step 1) B Phenylhydrazine B->C D 3-(4-Chlorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde (Aldehyde Intermediate) C->D Vilsmeier-Haack Reaction (Protocol 1, Step 2) E (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol D->E Selective Reduction (Protocol 2) Vilsmeier_Mechanism A Hydrazone Intermediate C Cyclization & Electrophilic Attack A->C B Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- B->C D Iminium Salt Intermediate C->D E Hydrolysis (Workup) D->E F Pyrazole-4-carbaldehyde E->F Reduction_Mechanism A Pyrazole-4-carbaldehyde C Nucleophilic Addition of H- A->C B NaBH4 (Hydride Source) B->C D Alkoxide Intermediate C->D E Protonation (Workup) D->E F (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol E->F

Sources

Spectroscopic data (NMR, IR, Mass Spec) of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents.[1][2][3] Their versatile chemical nature allows for extensive functionalization, leading to compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4] The specific compound, this compound, combines several key pharmacophores: a 1,3-disubstituted pyrazole ring, a 4-chlorophenyl group, and a phenyl group, making its unambiguous structural confirmation paramount for research and development.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the detailed spectroscopic analysis of this compound. While a complete, publicly available dataset for this specific alcohol is not available, this guide will provide a robust predictive analysis based on the well-characterized precursor, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and foundational spectroscopic principles. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Synthetic Context

The primary route to synthesizing the target alcohol is through the chemical reduction of its corresponding aldehyde, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[4] This precursor has been synthesized and its structure confirmed by X-ray crystallography.[4] The reduction of the aldehyde functional group to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis, typically achieved using reducing agents like sodium borohydride (NaBH₄).

This synthetic relationship is critical as it allows for a highly accurate prediction of the spectroscopic changes that confirm the successful conversion of the aldehyde to the alcohol.

G cluster_main Synthetic Pathway Aldehyde 3-(4-Chlorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde Alcohol (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol Aldehyde->Alcohol Reduction (e.g., NaBH₄)

Caption: Synthetic conversion from the aldehyde precursor to the target alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C NMR.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Based on the reduction of the aldehyde, we can predict the following key changes:

  • Disappearance of the Aldehyde Proton: The characteristic signal for the aldehyde proton (-CHO) in the precursor, typically found far downfield (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group, will be absent in the product.[4]

  • Appearance of Methylene and Hydroxyl Protons: Two new signals will appear:

    • A signal for the methylene protons (-CH₂ OH), expected to be a doublet around δ 4.5-4.8 ppm. These protons are adjacent to the hydroxyl proton, leading to splitting.

    • A signal for the hydroxyl proton (-CH₂OH ), which can be a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) around δ 2.0-3.0 ppm. Its chemical shift and multiplicity can be highly variable and dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.40s1HH-5 (Pyrazole)Deshielded by adjacent N-phenyl group and aromatic system.
~7.70-7.80m2HAr-H (Phenyl)Ortho protons on the N-phenyl ring, deshielded by the pyrazole nitrogen.
~7.30-7.55m7HAr-H (Phenyl & Chlorophenyl)Overlapping signals from the remaining protons of the N-phenyl and 4-chlorophenyl rings.
~4.70d2H-CH₂OHMethylene protons adjacent to the pyrazole ring and hydroxyl group.
~2.50t (or br s)1H-CH₂OHLabile hydroxyl proton; coupling may or may not be resolved.
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The conversion from aldehyde to alcohol results in a distinct and predictable change in the carbon spectrum.

  • Disappearance of the Carbonyl Carbon: The aldehyde carbonyl carbon (-CHO), a prominent downfield signal typically around δ 185-195 ppm, will disappear.

  • Appearance of the Methylene Carbon: A new signal will appear in the aliphatic region, corresponding to the methylene carbon (-C H₂OH), expected around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C-3 (Pyrazole)Carbon bearing the 4-chlorophenyl group.
~140.0C-ipso (N-Phenyl)Carbon of the phenyl ring attached to the pyrazole nitrogen.
~138.5C-5 (Pyrazole)Pyrazole carbon adjacent to the N-phenyl group.
~134.0C-Cl (Chlorophenyl)Carbon bearing the chlorine atom.
~130.0-125.0Ar-CMultiple overlapping signals for the aromatic carbons of both phenyl rings.
~120.0C-4 (Pyrazole)Carbon bearing the methanol substituent.
~62.0-CH₂OHAliphatic carbon of the hydroxymethyl group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) using appropriate software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The conversion of the aldehyde to the alcohol is confirmed by two critical changes in the IR spectrum.

  • Disappearance of Carbonyl Stretch: The strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically seen around 1680-1700 cm⁻¹, will be absent.[5][6]

  • Appearance of Hydroxyl Stretch: A prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹. This is the characteristic O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

  • Appearance of C-O Stretch: A new band will appear in the fingerprint region, around 1000-1200 cm⁻¹, corresponding to the C-O single bond stretch.

Table 3: Predicted IR Absorption Data

Frequency Range (cm⁻¹)IntensityFunctional Group Assignment
3200-3600Strong, BroadO-H Stretch (Alcohol)
3050-3100Medium, SharpAromatic C-H Stretch
1590-1610MediumC=C Aromatic Ring Stretch
1490-1510StrongC=N Pyrazole Ring Stretch
1000-1200StrongC-O Stretch (Primary Alcohol)
1090StrongC-Cl Stretch
Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmatory evidence of its structure.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₆H₁₃ClN₂O. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺). There will be two peaks: one for the isotope ³⁵Cl ([M]⁺) and one for ³⁷Cl ([M+2]⁺), with a relative intensity ratio of approximately 3:1. The exact mass of the monoisotopic molecular ion ([M]⁺ for ³⁵Cl) would be approximately 296.07 g/mol .

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this molecule, key fragmentation steps are expected to be:

  • Loss of a Hydroxymethyl Radical: The C-C bond between the pyrazole ring and the CH₂OH group is a likely point of cleavage, leading to the loss of a ·CH₂OH radical (mass 31). This would produce a highly stable pyrazolyl cation.

  • Formation of a Tropylium-like Ion: Subsequent rearrangement and fragmentation of the aromatic rings can occur.

G cluster_frag Predicted Mass Spectrometry Fragmentation mol [C₁₆H₁₃ClN₂O]⁺˙ m/z = 296/298 frag1 [C₁₅H₁₁ClN₂]⁺ m/z = 265/267 mol->frag1 - •CH₂OH frag2 [C₆H₅]⁺ m/z = 77 mol->frag2 Ring Cleavage

Caption: Key predicted fragmentation steps for the target molecule in MS.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z ValueProposed Fragment IonNotes
296/298[C₁₆H₁₃ClN₂O]⁺˙Molecular ion ([M]⁺) showing the 3:1 isotopic pattern for chlorine.
265/267[C₁₅H₁₁ClN₂]⁺Loss of the hydroxymethyl radical (·CH₂OH) from the molecular ion. Likely a major fragment.
111/113[C₆H₄Cl]⁺Fragment corresponding to the chlorophenyl cation.
77[C₆H₅]⁺Fragment corresponding to the phenyl cation.
Experimental Protocol: MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for keeping the molecular ion intact.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range from m/z 50 to 500.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions.

Integrated Spectroscopic Analysis: A Unified Conclusion

The true power of spectroscopic characterization lies in the integration of all data points. The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the molecular structure of this compound.

  • IR confirms the conversion of the aldehyde's C=O group to an alcohol's O-H group.

  • NMR confirms this transformation by showing the disappearance of the aldehyde proton signal and the appearance of the -CH₂OH group signals, while verifying the integrity of the aromatic and pyrazole core.

  • MS confirms the molecular weight of the final product and shows a fragmentation pattern consistent with the presence of the hydroxymethyl substituent.

Together, these techniques form a self-validating system, providing the high level of structural certainty required for drug development, quality control, and advanced scientific research.

References

  • Sengar R, Tyagi S, Prakash, Pathak V, Pathak P. Synthesis and Characterization of Some Pyrazole Derivatives. Orient J Chem 2007;23(3).

  • Burra VR, Reddy NB, Ravidranath LK. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica 2015;7(1):155-164.

  • Faria JV, Vegi PF, Miguita AGC, et al. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. 2023;28(18):6621.

  • Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. Journal of Engineering and Applied Sciences. 2018;13(5):1173-1177.

  • Fun HK, Arshad S, Malladi S, et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. 2011;67(Pt 8):o1949.

  • Cabrera-Afonso MJ, Murillo-Criado JM, Román-Hurtado F, et al. Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. 2023;28(11):4339.

  • Chen J, Liu Y, Zhang L, et al. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2009;74(2):331-337.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations involved in the crystal structure analysis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] The precise determination of their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships, optimizing drug design, and ensuring intellectual property. This document details the synthesis of the title compound, robust protocols for single-crystal growth, the principles and practical steps of X-ray data collection, and the process of structure solution and refinement.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[2][5] Its metabolic stability and versatile substitution patterns have led to the development of numerous clinically successful drugs.[2][5] The therapeutic applications of pyrazole derivatives are extensive, encompassing anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3][4]

The specific compound, this compound, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[6] Its structural analysis provides critical insights into the conformational preferences and intermolecular interactions that can govern its biological activity and that of its derivatives. Understanding the precise three-dimensional structure is therefore not merely an academic exercise but a fundamental step in rational drug design and development.

Synthesis of this compound

The synthesis of the title compound typically proceeds through a multi-step reaction sequence, beginning with the condensation of 4-chloroacetophenone and phenylhydrazine. The resulting hydrazone is then subjected to the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate. Subsequent reduction of the aldehyde yields the target methanol derivative.

A representative synthetic pathway is as follows:

  • Formation of the Hydrazone: 4-chloroacetophenone is reacted with phenylhydrazine in a suitable solvent such as ethanol, often with an acid catalyst like glacial acetic acid, to yield 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.

  • Vilsmeier-Haack Cyclization: The hydrazone is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect a cyclization and formylation, yielding 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[7]

  • Reduction to the Methanol Derivative: The pyrazole-4-carbaldehyde is then reduced to the corresponding alcohol, this compound. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride in an alcoholic solvent.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents A 4-Chloroacetophenone C Condensation A->C B Phenylhydrazine B->C D 1-(1-(4-Chlorophenyl)ethylidene)-2-phenylhydrazine C->D E Vilsmeier-Haack Reagent (POCl3/DMF) F 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde D->F E->F G Reduction (e.g., NaBH4) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Single-Crystal Growth: The Foundation of Structural Analysis

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in size.[8] For small organic molecules like the title compound, several crystallization techniques can be employed.

Recommended Crystallization Techniques
  • Slow Evaporation: This is a straightforward and commonly successful method. A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over several days. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[9]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[2][4][10] A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4][11]

Step-by-Step Protocol for Vapor Diffusion
  • Solvent Selection: Identify a "good" solvent that readily dissolves the compound (e.g., dichloromethane, chloroform, or ethyl acetate) and a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane, heptane, or diethyl ether). Ensure the two solvents are miscible.

  • Preparation of the Solution: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal amount of the "good" solvent in a small vial (e.g., a 1-dram vial).

  • Setting up the Diffusion Chamber: Place the small vial containing the compound solution inside a larger vial or beaker. Add the "anti-solvent" to the larger container, ensuring the level is below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring Crystal Growth: Monitor the setup periodically over several days to weeks for the formation of single crystals.

Vapor_Diffusion cluster_chamber Sealed Outer Vial cluster_inner Inner Vial cluster_vapor Vapor Phase solution Compound dissolved in 'good' solvent vapor Anti-solvent vapor diffuses into the inner vial antisolvent 'Anti-solvent' vapor->solution Reduces Solubility

Caption: Schematic of the vapor diffusion method for crystal growth.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Experimental Workflow
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop or a glass fiber.[8]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[12]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

XRD_Workflow A Single Crystal Selection and Mounting C Goniometer with Mounted Crystal A->C B X-ray Source B->C D Diffraction Pattern Collection (Detector) C->D E Data Processing (Unit Cell, Space Group, Intensities) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Final Crystal Structure G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.
Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during data collection. Computational methods, such as direct methods or Patterson methods, are used to solve the phase problem and generate an initial electron density map. This map is then interpreted to build an initial molecular model.

The model is subsequently refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters until a final, accurate crystal structure is obtained.

Anticipated Crystallographic Data and Molecular Geometry

While the specific crystal structure of this compound has not been previously reported, we can anticipate some of its key features based on the known structure of the closely related aldehyde, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[12]

Table 1: Expected Crystallographic Data and Refinement Details

ParameterExpected Value/Range
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~16
b (Å)~5
c (Å)~17
β (°)~97
V (ų)~1300
Z4
R-factor< 0.05
wR-factor< 0.15

The molecular structure will feature a central pyrazole ring. The phenyl and chlorophenyl rings will be twisted relative to the pyrazole ring. The methanol group at the 4-position of the pyrazole will likely participate in intermolecular hydrogen bonding, which will be a key feature of the crystal packing.

Conclusion

The crystal structure analysis of this compound provides invaluable information for medicinal chemists and drug development professionals. A detailed understanding of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is essential for structure-based drug design and the development of novel therapeutic agents. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this important pyrazole derivative.

References

  • Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Gaba, M., Singh, S., & Mohan, C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • Chemical Society Reviews. (2023). Advanced crystallisation methods for small organic molecules. RSC Publishing. doi:10.1039/D2CS00697A.
  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
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Physicochemical properties of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern chemical research. Pyrazole scaffolds are foundational in medicinal chemistry, and this specific derivative serves as a crucial synthetic intermediate for creating a diverse range of molecules with potential therapeutic and agrochemical applications.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the compound's synthesis via the Vilsmeier-Haack reaction, its core physicochemical properties, robust analytical characterization protocols, and its established applications. By synthesizing data from authoritative sources and providing field-proven insights, this guide aims to be an essential resource for professionals working with this versatile molecule.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of bioactive molecules. Marketed drugs for a wide range of conditions, from cancer to inflammatory diseases, feature this core structure, underscoring its importance in medicinal chemistry.[2]

Overview of this compound

This compound (CAS No: 36640-39-8) is a disubstituted pyrazole derivative characterized by a 4-chlorophenyl group at the C3 position, a phenyl group at the N1 position, and a hydroxymethyl group at the C4 position.[1][4] This structure makes it a valuable and versatile building block. The chlorophenyl group provides a site for potential metabolic stability and halogen bonding interactions, while the hydroxymethyl group offers a reactive handle for further chemical elaboration, such as esterification, etherification, or oxidation, to generate diverse libraries of compounds for screening.

Synthesis and Purification

Synthetic Strategy: The Vilsmeier-Haack Approach

The most efficient and widely cited method for synthesizing the pyrazole core of this molecule is the Vilsmeier-Haack reaction.[5] This powerful formylation reaction is ideal for electron-rich systems and allows for the direct introduction of a formyl (-CHO) group, which can then be easily reduced to the target primary alcohol.

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis begins with the condensation of 4-chloroacetophenone and phenylhydrazine.[5] This is a classic and high-yielding method to form the necessary hydrazone precursor. The use of glacial acetic acid as a catalyst facilitates the dehydration step.

  • Vilsmeier-Haack Reagent: The reagent, a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), generates the electrophilic Vilsmeier reagent (chloromethyleniminium ion) in situ.[5] This electrophile attacks the hydrazone, leading to cyclization and the formation of the pyrazole-4-carbaldehyde intermediate.

  • Reduction: The final step involves the selective reduction of the aldehyde to a primary alcohol. A mild reducing agent like sodium borohydride (NaBH₄) is the logical choice, as it efficiently reduces aldehydes without affecting the aromatic rings or the pyrazole core.

Synthesis Workflow Diagram

G cluster_start Starting Materials A 4-Chloroacetophenone C 1-(1-(4-chlorophenyl)ethylidene) -2-phenylhydrazine (Hydrazone Intermediate) A->C Ethanol, Glacial Acetic Acid (Condensation) B Phenylhydrazine B->C Ethanol, Glacial Acetic Acid (Condensation) D 3-(4-Chlorophenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde (Aldehyde Intermediate) C->D Vilsmeier-Haack Reagent (POCl₃, DMF) (Cyclization/Formylation) E (3-(4-Chlorophenyl)-1-phenyl -1H-pyrazol-4-yl)methanol (Final Product) D->E Sodium Borohydride (NaBH₄) (Reduction)

A streamlined workflow for the synthesis of the title compound.
Detailed Experimental Protocol

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine (3) [5]

  • To a solution of phenylhydrazine (10 mmol) in 20 mL of ethanol, add 4-chloroacetophenone (10 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture at 60°C for 1-2 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting yellow precipitate by filtration and recrystallize from hot ethanol to yield the pure hydrazone.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4) [5]

  • Prepare the Vilsmeier-Hack reagent by adding phosphorus oxychloride (POCl₃, 3.13 mL) to dimethylformamide (DMF, 0.59 mL) at 0 to -5°C.

  • Add the hydrazone from Step 1 (10 mmol) to the reagent mixture in small portions, maintaining the reaction temperature at 60–65°C for 3-4 hours.

  • Monitor the reaction to completion using TLC.

  • Carefully quench the reaction by pouring it into crushed ice with vigorous stirring.

  • Neutralize the solution with solid sodium bicarbonate (NaHCO₃).

  • Filter the resulting precipitate, dry it, and purify by recrystallization from methanol to obtain the aldehyde intermediate.

Step 3: Reduction to this compound

  • Dissolve the pyrazole-4-carbaldehyde from Step 2 (10 mmol) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Add sodium borohydride (NaBH₄) (12 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the aldehyde spot.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the final methanol compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems.

Core Molecular Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 36640-39-8[1][4][6]
Molecular Formula C₁₆H₁₃ClN₂O[6]
InChI Key RGRYFKFGOCASDE-UHFFFAOYSA-N[1][6]
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO[1]
Calculated and Physical Properties

Quantitative data provides insight into the compound's lipophilicity, size, and potential for biological interactions.

PropertyValueNotesSource
Molecular Weight 284.74 g/mol ---[6]
XlogP 3.12Calculated[6]
Melting Point Data not availableFor a related chalcone precursor, mp is 110-115°C
Solubility Soluble in common organic solventsInferred from related pyrazole derivatives which are soluble in methanol, ethanol, chloroform, and ethyl acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and chlorophenyl rings (typically in the δ 7.0-8.0 ppm range). The key diagnostic signals confirming the conversion from the aldehyde precursor would be the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a singlet for the methylene protons (-CH₂OH) around δ 4.5-5.0 ppm and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons and the pyrazole ring carbons. The most significant change from the precursor would be the disappearance of the aldehyde carbonyl carbon (around δ 180-190 ppm) and the appearance of the methylene carbon signal (around δ 60-65 ppm).

  • FT-IR: The infrared spectrum should display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol. Other key peaks would include C-H stretching for the aromatic rings (~3100 cm⁻¹) and C=C/C=N stretching within the aromatic and pyrazole rings (1400-1600 cm⁻¹). The strong C=O stretch of the aldehyde precursor (around 1680 cm⁻¹) should be absent.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value for C₁₆H₁₃ClN₂O. The mass spectrum would show a prominent molecular ion peak [M]⁺ and/or [M+H]⁺ with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Analytical Workflow Diagram

G A Synthesized Compound B Sample Preparation (Dissolution in appropriate solvent) A->B C Spectroscopic Analysis B->C G Chromatographic Analysis (Purity Assessment) B->G D ¹H & ¹³C NMR C->D E FT-IR C->E F Mass Spectrometry C->F I Structural Confirmation & Purity Verification D->I E->I F->I H Reverse-Phase HPLC G->H H->I

Standard workflow for the analytical validation of the title compound.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC)[6]

This self-validating protocol is suitable for determining the purity of the final compound and can be scaled for preparative separation.

  • Objective: To assess the purity of this compound using reverse-phase HPLC.

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.

  • Rationale: The C18 stationary phase provides excellent separation for moderately nonpolar compounds like the target molecule. Acetonitrile is a strong organic solvent that elutes the compound, while water provides the weak solvent component. Phosphoric acid is added to protonate any residual silanols on the column, improving peak shape.

  • Procedure:

    • Prepare the mobile phase and degas thoroughly.

    • Prepare a standard solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis under isocratic or gradient conditions to achieve optimal separation.

    • Detect the eluting compound using a UV detector (e.g., at 254 nm).

    • Integrate the peak area to determine the purity of the compound. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[6]

Applications and Biological Context

Role as a Key Synthetic Intermediate

The primary and most significant application of this compound is its role as a versatile intermediate in the synthesis of more complex molecules.[1] Its utility spans several high-value research and development areas.

  • Pharmaceutical Development: It is a key building block for creating novel anti-inflammatory and analgesic drugs.[1] The pyrazole core is a known pharmacophore for targeting enzymes like cyclooxygenase (COX).

  • Agrochemicals: The compound is used in the formulation of new agrochemicals for crop protection and pest control, contributing to enhanced agricultural productivity.[1][3]

  • Biochemical Research: Researchers use this molecule as a starting point to synthesize probes and ligands to study biological systems and understand disease mechanisms.[1]

  • Material Science: It is explored for its properties in developing new polymers and coatings with potentially improved chemical resistance and durability.[1]

Application Areas Diagram

G center_node (3-(4-Chlorophenyl)-1-phenyl- 1H-pyrazol-4-yl)methanol app1 Pharmaceutical Development center_node->app1 app2 Agrochemical Formulation center_node->app2 app3 Biochemical Research center_node->app3 app4 Material Science center_node->app4 sub1 Anti-inflammatory Drugs app1->sub1 sub2 Analgesic Drugs app1->sub2 sub3 Pest Control app2->sub3 sub4 Crop Protection app2->sub4

Key application areas stemming from the title compound.
Biological Activity of Related Pyrazole Derivatives

While direct biological data for the title compound is limited in the public domain, studies on closely related chalcone-pyrazole derivatives have shown promising results. For instance, certain derivatives have exhibited strong cytotoxic activity against HeLa cancer cells and possess noticeable antioxidant properties. Molecular docking studies suggest these related compounds may form strong binding interactions at the ATP binding site of the epidermal growth factor receptor (EGFR), a key target in oncology. These findings highlight the potential of the pyrazole scaffold and suggest that derivatives of this compound are worthy of further investigation as potential therapeutic agents.

Conclusion

This compound is a compound of considerable scientific and commercial interest, primarily due to its role as a versatile synthetic intermediate. Its synthesis is well-established through a robust Vilsmeier-Haack and reduction sequence. While comprehensive experimental data on its physical properties remains to be fully published, its identity and purity can be unequivocally confirmed through standard spectroscopic and chromatographic techniques as outlined in this guide. Its established use in the development of pharmaceuticals, agrochemicals, and advanced materials ensures that it will remain a relevant and valuable molecule for researchers in both academic and industrial settings.

References

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  • [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol - PubChem.
  • Methyl N-[2-[[[1-(4-chlorophenyl)
  • (3-(4-CHLOROPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL - Sigma-Aldrich.
  • (3-(4-Bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol - Chem-Impex.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - NIH.
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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
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In silico docking studies of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The compound this compound represents a key intermediate in the synthesis of such pharmaceuticals, particularly in the development of novel anti-inflammatory agents.[3] This technical guide provides a comprehensive, step-by-step methodology for conducting an in silico molecular docking study of this compound. We will delve into the rationale behind each procedural choice, from target selection and molecule preparation to the execution and validation of the docking protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and analyze protein-ligand interactions, thereby accelerating structure-based drug discovery efforts.[4][5]

Introduction: The Rationale for Docking Pyrazole Derivatives

Pyrazole derivatives are privileged heterocyclic structures renowned for their therapeutic potential.[1] Their synthetic versatility allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.[1] The specific compound, this compound, has been identified as a crucial building block in the synthesis of anti-inflammatory drugs.[3]

Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein's active site.[5][6] This method is indispensable in modern drug discovery, offering several advantages:

  • Rational Drug Design: It provides atomic-level insights into binding mechanisms, guiding the modification of lead compounds to improve potency and selectivity.[5]

  • Virtual Screening: It allows for the rapid screening of large chemical libraries to identify potential "hit" compounds, saving significant time and resources compared to traditional high-throughput screening.[4]

  • Mechanism of Action Studies: It helps elucidate how a molecule might exert its biological effect by identifying key interactions with protein residues.[6]

This guide will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as the receptor for this docking study, given the known application of the ligand's parent structures.[7]

The In Silico Docking Workflow: A Conceptual Overview

A successful docking study is a multi-stage process that requires careful preparation and validation to ensure the reliability of the results. The workflow is designed to simulate the natural binding process in a controlled computational environment.

docking_workflow Figure 1: The Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Defining the Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Selection, Cleaning & Hydrogenation) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina Execution) grid_gen->docking validation Protocol Validation (Redocking & RMSD Calculation) docking->validation analysis Results Analysis (Binding Affinity & Interaction Visualization) validation->analysis

A high-level overview of the in silico docking process.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for docking this compound into the active site of COX-2. We will use widely accessible software such as UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking simulation.[8]

Part I: Ligand Preparation

The ligand must be converted from a 2D representation to an energetically favorable 3D conformation.[4]

Causality: An accurate 3D structure is critical for the docking algorithm to properly sample conformational space. Energy minimization ensures that the starting geometry is realistic and not in a high-energy, unlikely state.[9]

Protocol:

  • Obtain 2D Structure: Draw the structure of this compound using chemical drawing software like BIOVIA Draw or MarvinSketch, or obtain its SMILES string (C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO).[3][9]

  • Generate 3D Coordinates: Use a program like UCSF Chimera or Avogadro to convert the 2D structure or SMILES string into a 3D model.[8][9]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94 or AM1 to achieve a stable, low-energy conformation.[9]

  • Add Charges and Define Rotatable Bonds: Use AutoDock Tools (ADT) to add Gasteiger charges, which are crucial for calculating electrostatic interactions, and to define the rotatable bonds that allow for ligand flexibility during docking.[10]

  • Save in PDBQT Format: Save the prepared ligand file in the .pdbqt format, which contains the atomic coordinates, charges, and information on torsional flexibility required by AutoDock Vina.

Part II: Protein (Receptor) Preparation

The raw crystal structure obtained from the Protein Data Bank (PDB) is not immediately ready for docking. It must be carefully cleaned and prepared.

Causality: PDB files often contain non-essential components like water molecules, co-solvents, and multiple protein chains that can interfere with the docking calculation.[11][12] Furthermore, they lack hydrogen atoms, which are vital for defining hydrogen bonds, a key component of protein-ligand interactions.[8][13]

Protocol:

  • Select and Download the Receptor: Download the crystal structure of human COX-2 with a bound inhibitor from the PDB (e.g., PDB ID: 5KIR). The presence of a co-crystallized ligand is essential for defining the active site and for protocol validation.

  • Clean the PDB File: Open the structure in UCSF Chimera or a similar molecular viewer.

    • Remove all water molecules.[11][13]

    • Delete any co-factors, ions, or solvent molecules not essential for binding.

    • Isolate the protein chain of interest (e.g., Chain A) and delete any other chains.[12]

    • Crucially, separate the co-crystallized ligand and save it as a separate file. This native ligand will be used for protocol validation.

  • Add Hydrogens and Charges: Use the Dock Prep tool in Chimera or the protein preparation script in AutoDock Tools to:

    • Add polar hydrogen atoms to satisfy the valency of atoms.[8][12]

    • Assign partial charges to each atom (e.g., Kollman charges for proteins).[2]

  • Save in PDBQT Format: Save the prepared, clean receptor structure in the .pdbqt format.

Part III: Docking Execution and Validation

This phase involves defining the search space for the docking algorithm and then validating the protocol's ability to reproduce known binding poses.

Causality: The docking algorithm must be told where to search for a binding site. A grid box confines the search to the receptor's active site, dramatically increasing computational efficiency.[13] Validation by redocking the native ligand is a critical quality control step; if the protocol cannot accurately reproduce the experimentally determined binding pose, its predictions for a new ligand are unreliable.[14][15]

Protocol:

  • Grid Box Generation:

    • Load the prepared receptor (.pdbqt) into AutoDock Tools.

    • Load the extracted native ligand to identify the active site.

    • Use the Grid Box tool to define a search space (a 3D box) that encompasses the entire binding pocket occupied by the native ligand, with a buffer of a few angstroms on each side.[13]

    • Note the coordinates and dimensions of the grid box. These will be used in the configuration file.

  • Protocol Validation (Redocking):

    • Prepare the extracted native ligand using the same procedure outlined in Part I.

    • Dock this prepared native ligand back into the receptor's active site using the defined grid box.

    • Analyze the Result: Calculate the Root Mean Square Deviation (RMSD) between the top-ranked docked pose of the native ligand and its original, co-crystallized position.[14][16] An RMSD value of less than 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[14][17]

  • Docking the Target Ligand:

    • Create a configuration text file specifying the paths to the receptor and ligand (.pdbqt) files, and the grid box parameters (center coordinates and dimensions).

    • Execute the docking simulation using the AutoDock Vina command-line interface. Vina will sample different conformations of the ligand within the grid box and rank them using its scoring function.

Results and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score.

Causality: The binding affinity score is an estimation of the Gibbs free energy of binding (ΔG).[17] A more negative value indicates a more favorable, spontaneous, and tighter binding interaction.[18][19] However, the score alone is insufficient. Visual inspection of the interactions is paramount to understanding the structural basis of binding and to rule out poses that are sterically or chemically nonsensical.[18]

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

LigandBinding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Native Ligand (Redocked) -10.51.15HIS90, ARG513VAL349, LEU352, TYR385, TRP387
(3-(4-..)-methanol) -9.2N/AARG513, SER353VAL523, ALA527, PHE518
Celecoxib (Reference) -10.2N/AHIS90, LEU352, GLN192VAL349, LEU352, PHE518, TRP387

Table 1: Hypothetical docking results for the target ligand against COX-2 (PDB: 5KIR), compared with the redocked native ligand and a known reference inhibitor.

Interpreting the Results
  • Binding Affinity: In our hypothetical results, the target compound shows a strong binding affinity of -9.2 kcal/mol. While slightly less potent than the native ligand and the reference drug Celecoxib, this value suggests a strong and favorable interaction.[18] Generally, values more negative than -6 kcal/mol suggest a potentially meaningful interaction.[18]

  • Binding Pose and Interactions:

    • The most critical step is to visualize the top-ranked pose in a molecular viewer.[18]

    • Hydrogen Bonds: The methanol group (-CH2OH) on the pyrazole ring is predicted to form hydrogen bonds with ARG513 and SER353. These interactions are crucial for anchoring the ligand in the active site.

    • Hydrophobic Interactions: The phenyl and chlorophenyl rings are positioned within a hydrophobic pocket, making favorable contacts with residues like VAL523 and PHE518. These interactions contribute significantly to the overall binding affinity.

    • Comparison to Known Inhibitors: The interaction profile should be compared to that of known inhibitors. For instance, many COX-2 inhibitors interact with a key arginine residue (ARG513), which our target ligand also does. This provides confidence in the predicted binding mode.

Conclusion

This guide has outlined a rigorous and self-validating protocol for the in silico molecular docking of this compound against the COX-2 enzyme. The hypothetical results indicate that the compound is a promising candidate for COX-2 inhibition, exhibiting strong binding affinity and forming key interactions within the active site.

Molecular docking is a powerful predictive tool, not a substitute for experimental validation.[20] The insights gained from this in silico study provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of this compound and its derivatives. By systematically combining computational predictions with experimental data, researchers can significantly streamline the path toward discovering novel and effective therapeutics.

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A Technical Guide to the Initial Biological Screening of Chlorophenyl-Phenyl-Pyrazol-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The structural versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. This guide focuses on a specific subclass: chlorophenyl-phenyl-pyrazol-methanol derivatives. The introduction of chlorophenyl and phenyl moieties can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[6] This document provides a comprehensive framework for the initial biological screening of these derivatives, designed for researchers and professionals in drug discovery and development.

Strategic Approach to Initial Biological Screening

A logical and tiered approach is crucial for the efficient evaluation of novel chemical entities. The initial screening cascade for chlorophenyl-phenyl-pyrazol-methanol derivatives should be designed to broadly assess their potential across key therapeutic areas where pyrazoles have shown promise. This guide proposes a parallel screening strategy focusing on three primary areas: anticancer, antimicrobial, and anti-inflammatory activities.

G A Synthesis of Chlorophenyl-Phenyl-Pyrazol-Methanol Derivatives B Primary Screening Cascade A->B C Anticancer Activity B->C D Antimicrobial Activity B->D E Anti-inflammatory Activity B->E F Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) C->F G Antibacterial & Antifungal Assays (e.g., MIC Determination) D->G H In vitro Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Release) E->H I Hit Identification & Lead Optimization F->I G->I H->I

Figure 1: High-level workflow for the initial biological screening of novel pyrazole derivatives.

Part 1: Anticancer Activity Screening

Numerous pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[7][8][9][10] The initial screening for anticancer activity of chlorophenyl-phenyl-pyrazol-methanol derivatives should focus on evaluating their cytotoxic effects on relevant cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely used method for initial cytotoxicity screening.

1. Cell Line Selection and Culture:

  • Rationale: A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of activity. For instance, MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) are commonly used.[7]
  • Procedure:
  • Culture the selected cell lines in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Ensure cells are in the logarithmic growth phase before seeding for the assay.

2. Assay Procedure:

  • Trypsinize and count the cells. Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
  • Prepare a stock solution of the test compounds (chlorophenyl-phenyl-pyrazol-methanol derivatives) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.
  • After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48-72 hours.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of Pyrazole Derivatives
Compound IDDerivative SubstituentsMCF-7 IC50 (µM)HepG2 IC50 (µM)A549 IC50 (µM)
PZ-1 4-chlorophenyl, phenylExperimental DataExperimental DataExperimental Data
PZ-2 2,4-dichlorophenyl, phenylExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Reference ValueReference ValueReference Value

Part 2: Antimicrobial Activity Screening

Pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][4][11][12][13] The initial screening should therefore evaluate the ability of the synthesized compounds to inhibit the growth of clinically relevant microbial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

1. Microbial Strains and Culture Conditions:

  • Rationale: A panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), should be used.[6]
  • Procedure:
  • Culture bacteria in Mueller-Hinton Broth (MHB) and fungi in Sabouraud Dextrose Broth (SDB).
  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
  • Add the standardized microbial inoculum to each well.
  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.
  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
PZ-1 Experimental DataExperimental DataExperimental DataExperimental Data
PZ-2 Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin Reference ValueReference ValueN/AN/A
Fluconazole N/AN/AReference ValueReference Value

Part 3: Anti-inflammatory Activity Screening

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[5] Initial screening for anti-inflammatory activity can be performed using in vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Line and Culture:

  • Rationale: The RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation in vitro.[14][15]
  • Procedure: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

2. Assay Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and a positive control (e.g., indomethacin).
  • After incubation, collect the cell culture supernatant.
  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
  • Measure the absorbance at 540 nm.

3. Data Analysis:

  • A standard curve of sodium nitrite is used to quantify the nitrite concentration.
  • The percentage of NO inhibition is calculated, and the IC50 value is determined.

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; iNOS [label="iNOS Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Pyrazole Derivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MyD88 [label="activates"]; MyD88 -> NFkB; NFkB -> iNOS [label="induces"]; iNOS -> NO; Compound -> iNOS [label="inhibits", style=dashed, color="#34A853"]; }

Figure 2: Simplified pathway of LPS-induced nitric oxide production and the potential point of inhibition by test compounds.

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
Compound IDNO Production IC50 (µM) in RAW 264.7 cells
PZ-1 Experimental Data
PZ-2 Experimental Data
Indomethacin Reference Value

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological screening of novel chlorophenyl-phenyl-pyrazol-methanol derivatives. The proposed assays for anticancer, antimicrobial, and anti-inflammatory activities will enable the identification of promising lead compounds. Positive hits from this primary screening should be subjected to further, more detailed investigations, including mechanism of action studies, in vivo efficacy testing, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully characterize their therapeutic potential. The structural versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of new and effective therapeutic agents.

References

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An In-depth Technical Guide to the Acute Toxicity Assessment of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting acute toxicity studies on the novel chemical entity, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. This compound, a pyrazole derivative, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals.[1] Given its potential for human and environmental exposure, a thorough evaluation of its acute toxicological profile is imperative. This document outlines the strategic approach to an acute oral toxicity study, grounded in internationally recognized guidelines, to ensure scientific rigor and ethical conduct. We will delve into the rationale behind experimental design choices, present detailed protocols for in-vivo studies, and provide a framework for data analysis and interpretation, including the critical role of histopathology. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Significance of this compound

This compound is a heterocyclic compound with a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties.[2] The subject compound is a key building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its synthesis has been described via the Vilsmeier-Haack reaction of the corresponding hydrazone.[3][4]

While the pharmacological potential of pyrazole derivatives is well-documented, their toxicological profiles require careful evaluation. Some pyrazole-based compounds have been associated with adverse effects, including unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[5] Therefore, a robust acute toxicity assessment of this compound is a critical step in its development pathway to identify potential hazards and establish a preliminary safety profile.

This guide will focus on the acute oral toxicity assessment, as it is often the initial step in evaluating the toxic characteristics of a substance and provides crucial information on health hazards that may arise from short-term exposure via the oral route.[6]

Strategic Approach to Acute Toxicity Assessment

The primary objective of an acute toxicity study is to determine the adverse effects that occur within a short time of oral administration of a single dose of a substance or multiple doses given within 24 hours.[6] The selection of an appropriate study design is paramount and should be guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for acute oral toxicity testing.[7]

For a compound with an unknown toxicity profile, such as this compound, a stepwise approach is recommended. The most commonly used OECD guidelines for this purpose are:

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (FDP) : This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small number of animals.[8] The primary endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.[8]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method (ATC) : This is a sequential testing method using a small number of animals per step.[9] The outcome of each step determines the dose for the next, allowing for the classification of the substance into a toxicity class based on the Globally Harmonised System (GHS).[7][9]

  • OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure (UDP) : This method is also sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal.[10] This design allows for the estimation of the median lethal dose (LD50) with a confidence interval.[7][10]

For the initial assessment of this compound, the Acute Toxic Class Method (OECD 423) is a suitable choice as it provides sufficient information for hazard classification while minimizing animal use.[9]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This section provides a detailed, step-by-step methodology for conducting an acute oral toxicity study of this compound based on the OECD 423 guideline.[9]

Test Substance and Preparation
  • Test Substance: this compound, with a known purity.

  • Vehicle Selection: The choice of vehicle for administration is critical. An aqueous solution is preferred if the compound is soluble.[6] If not, a solution in a suitable oil (e.g., corn oil) or a suspension in a vehicle like 0.5% carboxymethyl cellulose should be considered.[6] The toxicological properties of the chosen vehicle must be well-established.[6]

  • Dose Preparation: Doses should be prepared fresh before administration. The concentration of the test substance in the vehicle should be calculated to ensure the desired dose is administered in a volume that does not exceed 1 mL/100g of body weight for rodents (up to 2 mL/100g for aqueous solutions).[6][7]

Animal Model and Husbandry
  • Species and Strain: The rat is the preferred rodent species for acute oral toxicity studies.[6] Commonly used laboratory strains, such as Wistar or Sprague-Dawley, should be employed.

  • Age and Weight: Young, healthy adult animals of a single sex (typically females, as they are often slightly more sensitive) are used.[8] The weight variation within a test should not exceed ± 20% of the mean weight.[6]

  • Housing and Acclimatization: Animals should be housed in appropriate cages for at least 5 days prior to dosing to allow for acclimatization to laboratory conditions.[8] Standard laboratory conditions for temperature, humidity, and light/dark cycle should be maintained.

  • Diet: A standard laboratory diet and drinking water should be provided ad libitum, except for the fasting period before dosing.

Dosing Procedure
  • Fasting: Animals are fasted overnight prior to administration of the test substance.[6] Water is provided ad libitum.

  • Body Weight: Individual animal body weights are recorded immediately before dosing.

  • Dose Administration: The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.[6]

  • Post-Dosing Feeding: Food may be withheld for a further 3-4 hours after administration of the substance.[6]

Stepwise Dosing Regimen (OECD 423)

The study proceeds in a stepwise manner, typically starting at a dose of 300 mg/kg.

  • Step 1: Dose three animals at the starting dose.

    • Outcome A: If 2 or 3 animals die, the substance is classified, and testing is stopped.

    • Outcome B: If 0 or 1 animal dies, proceed to the next step.

  • Step 2: Dose three additional animals at the same dose.

    • The results are combined with the first step, and the classification is determined based on the total number of mortalities out of six animals.

The starting dose can be adjusted based on any existing information about the substance's toxicity. The flow chart below illustrates the decision-making process.

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose_3_animals Dose 3 animals start->dose_3_animals observe_1 Observe for 48 hours dose_3_animals->observe_1 decision_1 Mortality Check observe_1->decision_1 stop_classify_A Stop & Classify: 2 or 3 deaths decision_1->stop_classify_A 2-3 deaths dose_3_more Dose 3 additional animals at the same dose decision_1->dose_3_more 0-1 death observe_2 Observe for 48 hours dose_3_more->observe_2 combine_results Combine results (total of 6 animals) observe_2->combine_results decision_2 Final Mortality Check combine_results->decision_2 stop_classify_B Stop & Classify: Based on total deaths decision_2->stop_classify_B Mitochondrial_Toxicity_Pathway compound This compound mitochondria Mitochondria compound->mitochondria etc Electron Transport Chain (ETC) mitochondria->etc Inhibition atp_production ATP Production etc->atp_production Decreased ros Reactive Oxygen Species (ROS) etc->ros Increased oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage apoptosis Apoptosis/Necrosis cell_damage->apoptosis

Figure 2: A potential mitochondrial toxicity pathway for pyrazole derivatives.

Further in-vitro studies, such as assessing mitochondrial function in relevant cell lines, could provide more specific mechanistic insights.

Conclusion

This technical guide provides a robust and ethically sound framework for conducting an acute oral toxicity study of this compound. By following the principles outlined in the OECD guidelines and incorporating a thorough histopathological evaluation, researchers can obtain critical data to classify the compound's hazard potential and inform decisions for its further development. The systematic approach described herein ensures the generation of high-quality, reproducible data that is essential for the safety assessment of this and other novel chemical entities.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • determination of acute toxicity (ld50). (n.d.). Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2015, July 23). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). Retrieved from [Link]

  • OECD Acute Oral Toxicity Guidelines. (n.d.). Retrieved from [Link]

  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020, December 22). Retrieved from [Link]

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  • Ld 50. (2014, October 2). Retrieved from [Link]

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  • LD50 Values Determination Methods | Karbers Method and Miller & Tainter Methods. (2020, May 24). Retrieved from [Link]

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  • Effective alternative methods of LD50 help to save number of experimental animals. (2010). Retrieved from [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (2014, February 15). Retrieved from [Link]

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  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]

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  • Histopathology of Preclinical Toxicity Studies. (n.d.). Retrieved from [Link]

  • Histopathology of Preclinical Toxicity Studies - 4th Edition. (2011, November 8). Retrieved from [Link]

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  • Acute Toxicity. (n.d.). Retrieved from [Link]

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  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

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The Pharmacokinetic Profile of Substituted Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties have led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[1][2][3] The versatility of the pyrazole core allows for strategic substitutions that can fine-tune a compound's pharmacological activity and, crucially, its pharmacokinetic profile.[1][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is paramount for designing safe and effective medicines.[5][6][7][8]

This guide provides an in-depth exploration of the pharmacokinetic journey of substituted pyrazole compounds, offering insights into the structure-pharmacokinetic relationships that govern their behavior in the body. We will delve into the key ADME processes, supported by field-proven experimental methodologies and data from seminal pyrazole-based drugs.

Chapter 1: Absorption - The Gateway to Systemic Circulation

The journey of an orally administered drug begins with its absorption from the gastrointestinal tract. For substituted pyrazoles, this process is a complex interplay of their physicochemical properties.

Key Physicochemical Determinants:

  • Solubility: Pyrazole's ability to act as both a hydrogen bond donor and acceptor can influence its aqueous solubility. However, many highly substituted pyrazoles, particularly those with multiple aromatic rings like celecoxib, exhibit low aqueous solubility, which can be a rate-limiting step for absorption.[9]

  • Lipophilicity (LogP/LogD): The lipophilicity of pyrazole derivatives, often enhanced by aryl substituents, is a double-edged sword. While it promotes passive diffusion across the intestinal membrane, excessive lipophilicity can lead to poor solubility and increased binding to food components, hindering absorption. The pyrazole ring itself can serve as a bioisostere for an aryl group to optimize lipophilicity and solubility.[10]

  • Permeability: Many pyrazole compounds exhibit high permeability.[9] The ability to efficiently cross the intestinal epithelium is a key factor in achieving good oral bioavailability.

Predicting Oral Absorption:

In vitro models are indispensable for the early assessment of a compound's absorption potential. The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption.[11][12][13] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11]

Chapter 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body via the systemic circulation. The extent of distribution is governed by several factors:

  • Plasma Protein Binding (PPB): Substituted pyrazoles, especially those with lipophilic characteristics, often exhibit high binding to plasma proteins like albumin.[14] For instance, both celecoxib and the withdrawn anti-obesity drug rimonabant are nearly 100% protein-bound.[15] This is a critical parameter, as only the unbound fraction of the drug is free to interact with its target and undergo metabolism and excretion.

  • Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues compared to the plasma. A large Vd, as seen with some pyrazole derivatives, indicates significant tissue distribution.[14][16]

  • Blood-Brain Barrier (BBB) Permeability: For centrally acting drugs, the ability to cross the BBB is essential. The physicochemical properties of the pyrazole scaffold can be modulated to either promote or restrict BBB penetration.

Chapter 3: Metabolism - Biotransformation and Clearance

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion.[8] For substituted pyrazoles, this is a major route of elimination.[17][18]

The Role of Cytochrome P450 (CYP) Enzymes:

The cytochrome P450 superfamily of enzymes is responsible for the Phase I metabolism of a vast number of drugs, including many pyrazole derivatives.[17]

  • CYP2C9 and CYP3A4: These are the primary isoforms involved in the metabolism of many pyrazole-containing drugs. Celecoxib, for example, is predominantly metabolized by CYP2C9 through the hydroxylation of its methyl group, with a minor contribution from CYP3A4.[19][20] Rimonabant's metabolism also involves CYP3A4.[15]

  • Metabolic Pathways: Common metabolic transformations for substituted pyrazoles include:

    • Oxidation: Hydroxylation of alkyl or aryl substituents.

    • N-dealkylation: Removal of alkyl groups from the pyrazole nitrogen.[10]

    • Glucuronidation (Phase II): Conjugation with glucuronic acid to increase water solubility for excretion.[10][16]

Structure-Metabolism Relationships:

The susceptibility of a pyrazole compound to metabolism is heavily influenced by its substitution pattern. Introducing metabolically stable groups or blocking sites of metabolism are common strategies in medicinal chemistry to improve a drug's half-life and oral bioavailability. Conversely, introducing metabolically "soft" spots can be used to design prodrugs or compounds with a shorter duration of action. The pyrazole ring itself is generally more resistant to Phase I and II metabolism compared to a phenol group, making it a valuable bioisostere.[10]

Chapter 4: Excretion - The Final Exit

The body eliminates drugs and their metabolites through various routes, primarily renal (urine) and hepatic (feces).

  • Renal Excretion: Water-soluble metabolites, such as glucuronide conjugates, are readily excreted by the kidneys. For many pyrazole compounds, only a small fraction of the unchanged drug is found in the urine.[16][19][20]

  • Fecal Excretion: Less soluble compounds and those that undergo significant enterohepatic circulation are primarily eliminated in the feces. Rimonabant, for instance, is predominantly excreted via the fecal route (86%).[15]

Chapter 5: Pharmacokinetic Profiles of Key Pyrazole Drugs

To illustrate the principles discussed, the table below summarizes the key pharmacokinetic parameters of two well-known substituted pyrazole drugs.

ParameterCelecoxibRimonabant
Oral Bioavailability ~99% (relative to suspension)[9]Undetermined[15]
Time to Peak (Tmax) ~3 hours[19][20]Not specified
Plasma Protein Binding >97%Nearly 100%[15]
Elimination Half-life (t1/2) ~11 hours[21]6-16 days (variable with BMI)[15]
Primary Metabolism CYP2C9, CYP3A4[19][20]Hepatic (CYP3A4 involved)[15]
Primary Excretion Route Feces and Urine[19][20]Fecal (86%), Renal (3%)[15]

Data compiled from multiple sources. For detailed information, please refer to the cited references.

Chapter 6: Experimental Methodologies for Pharmacokinetic Profiling

A robust assessment of a compound's pharmacokinetic profile relies on a combination of in vitro and in vivo studies.

Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies cluster_2 Data Analysis & Modeling solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Impacts absorption logd LogD/Lipophilicity logd->caco2 ppb Plasma Protein Binding logd->ppb rodent_pk Rodent PK (e.g., Mouse, Rat) caco2->rodent_pk Informs in vivo study design ppb->rodent_pk microsomal Microsomal Stability microsomal->rodent_pk Predicts hepatic clearance dose_escalation Dose Escalation Studies rodent_pk->dose_escalation bioavailability Oral Bioavailability dose_escalation->bioavailability pk_params Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioavailability->pk_params scaling Allometric Scaling to Predict Human PK pk_params->scaling

Caption: High-level workflow for characterizing the pharmacokinetic profile of a drug candidate.

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the intestinal permeability of a test compound.[11][12]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow). This is a critical self-validating step to ensure the barrier function is intact.

  • Permeability Assay (Apical to Basolateral): a. The culture medium is replaced with transport buffer in both the apical (A) and basolateral (B) compartments. b. The test compound is added to the apical compartment. c. At specified time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral compartment. d. The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Permeability Assay (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding the test compound to the basolateral compartment and sampling from the apical compartment.

  • Data Analysis: The Papp is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter.

    • C0 is the initial concentration of the test compound.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the metabolic stability of a compound in the presence of liver enzymes.[22][23][24][25]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.

Methodology:

  • Preparation: Pooled liver microsomes (human, rat, or mouse) are thawed on ice. A reaction mixture containing phosphate buffer and the test compound is prepared.

  • Incubation: The reaction is initiated by adding a NADPH-regenerating system and incubating at 37°C.[23][24] The NADPH cofactor is essential for the activity of CYP450 enzymes.[22][23] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[26]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[23][24]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: a. The percentage of the remaining parent compound is plotted against time. b. The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot. c. The in vitro t1/2 is calculated as 0.693/k. d. The intrinsic clearance (CLint) is calculated based on the in vitro t1/2 and the protein concentration in the incubation.

Common Metabolic Pathways of Substituted Pyrazoles

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Substituted Pyrazole (Lipophilic) Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation Dealkylation N-Dealkylation Parent->Dealkylation Glucuronidation Glucuronidation Oxidation->Glucuronidation Dealkylation->Glucuronidation Excretion Excretion (Urine/Feces) (Hydrophilic) Glucuronidation->Excretion

Caption: Generalized metabolic pathways for substituted pyrazole compounds.

Conclusion

The pharmacokinetic profile of substituted pyrazole compounds is a multifaceted area of study that is critical for successful drug development. The pyrazole scaffold offers immense flexibility for medicinal chemists to optimize ADME properties alongside pharmacological potency. A thorough understanding of the interplay between chemical structure and pharmacokinetic behavior, guided by a robust suite of in vitro and in vivo assays, is essential for advancing novel pyrazole-based therapeutics from the laboratory to the clinic. The continued exploration of structure-pharmacokinetic relationships will undoubtedly lead to the discovery of the next generation of safer and more effective pyrazole-containing drugs.

References

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  • Title: Microsomal stability assay for human and mouse liver microsomes Source: protocols.io URL: [Link]

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  • Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: National Institutes of Health (NIH) URL: [Link]

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Literature review on the biological activities of 1,3,4-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 1,3,4-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique structural features and synthetic accessibility have made them a cornerstone in the development of novel therapeutic agents. The arrangement of substituents on the pyrazole ring is critical to its biological function, with the 1,3,4-substitution pattern being of particular interest due to its prevalence in a wide array of pharmacologically active molecules.[3][4] These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them a focal point of extensive research.[5][6] This guide provides a comprehensive review of the synthesis, mechanisms of action, and biological evaluation of 1,3,4-substituted pyrazoles, offering field-proven insights for researchers in drug discovery.

Part 1: Synthetic Strategies for 1,3,4-Substituted Pyrazoles

The regioselective synthesis of 1,3,4-substituted pyrazoles is a key step in exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. A highly efficient and common approach is the one-pot, three-component reaction.

Causality in Synthetic Choice:

The multicomponent approach is favored for its efficiency, atom economy, and ability to generate diverse libraries of compounds from readily available starting materials.[4] The reaction proceeds through a reliable mechanism involving the formation of a ketene N,S-acetal intermediate, which then undergoes cyclization with a substituted hydrazine. This method offers high regioselectivity, ensuring the desired 1,3,4-substitution pattern, which is crucial for predictable structure-activity relationships (SAR).[4][7]

Detailed Experimental Protocol: One-Pot, Three-Component Synthesis

This protocol is adapted from a reported procedure for synthesizing N-substituted phenylamino pyrazoles.[4]

Materials:

  • Active methylene reagent (e.g., malononitrile)

  • Phenyl isothiocyanate

  • Substituted hydrazine (e.g., phenylhydrazine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Base Addition: Carefully add sodium hydride to the DMF with stirring.

  • Active Methylene Addition: Slowly add the active methylene reagent (e.g., malononitrile) to the suspension and stir at room temperature for 45 minutes.

  • Isothiocyanate Addition: Add phenyl isothiocyanate dropwise to the reaction mixture and continue stirring at room temperature for 1 hour.

  • Intermediate Formation: Add iodomethane to the mixture and stir for an additional 3 hours at room temperature to form the ketene N,S-acetal intermediate.

  • Cyclization: Add the substituted hydrazine (e.g., phenylhydrazine) to the reaction flask.

  • Heating: Heat the reaction mixture to 95-100 °C and maintain this temperature for 4 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the pure 1,3,4-substituted pyrazole.

Visualization: Synthetic Workflow

G cluster_setup Reaction Setup cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Product Formation A Active Methylene Reagent + NaH in DMF B Add Phenyl Isothiocyanate A->B Stir 45 min C Add Iodomethane (Ketene N,S-acetal forms) B->C Stir 1 hr D Add Substituted Hydrazine C->D Stir 3 hr E Heat at 95-100 °C D->E F Work-up and Purification E->F 4 hr Product 1,3,4-Substituted Pyrazole F->Product

Caption: One-pot synthesis workflow for 1,3,4-substituted pyrazoles.

Part 2: Anticancer Activities

1,3,4-substituted pyrazoles have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines, including solid tumors and leukemia.[3] Their anticancer properties stem from their ability to interact with and inhibit multiple key targets involved in cancer cell proliferation, survival, and metastasis.[8]

Mechanisms of Anticancer Action

The multifaceted anticancer activity of these pyrazoles is attributed to their inhibition of several crucial cellular signaling pathways.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain 1,3,4-substituted pyrazoles act as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) play a critical role in angiogenesis, the process of forming new blood vessels that tumors need to grow. By inhibiting VEGFRs, pyrazole derivatives can disrupt tumor progression and angiogenesis.[3]

  • PI3K/AKT and MAPK/ERK Pathway Inhibition: These are critical signaling pathways that control cell growth, proliferation, and survival. Pyrazole derivatives have been shown to inhibit key kinases within these pathways, effectively shutting down pro-cancer signaling.[8]

  • MDM2 Inhibition: The MDM2 protein is a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, some pyrazole compounds can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Visualization: Key Anticancer Signaling Pathways

G cluster_pathways Signaling Pathways Targeted by Pyrazoles PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Growth & Proliferation mTOR->Proliferation1 RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Survival & Proliferation ERK->Proliferation2 VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Pyrazole 1,3,4-Substituted Pyrazole Pyrazole->PI3K Inhibits Pyrazole->ERK Inhibits Pyrazole->VEGFR Inhibits

Caption: Inhibition of key cancer signaling pathways by pyrazoles.

Data Summary: In Vitro Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 28 HCT116 (Colon)0.035[8]
UO31 (Renal)2.24[8]
HepG2 (Liver)0.028[8]
Compound 43 MCF-7 (Breast)0.25[8]
Compound VIa HCT116 (Colon)1.5[3]
UO-31 (Renal)2.0[3]
HepG2 (Liver)1.8[3]
Compound 4c SW-620 (Colon)0.52
Compound 1 HCT-116 (Colon)4.2[9]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality in Experimental Choice: The MTT assay is selected for its reliability, high throughput, and sensitivity in determining the cytotoxic effects of compounds on cancer cell lines. It relies on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of drug-induced cytotoxicity.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-substituted pyrazole compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Part 3: Anti-inflammatory Activities

Many 1,3,4-substituted pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties.[10][11] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, making them attractive candidates for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12]

Mechanism of Anti-inflammatory Action

The primary mechanism for the anti-inflammatory effect of many pyrazoles is the inhibition of COX-1 and COX-2 enzymes.[10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is typically induced at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for NSAIDs to reduce gastrointestinal side effects. Some 1,3,4-substituted pyrazoles have shown varying degrees of selectivity for COX-2 over COX-1.[10][12]

Data Summary: In Vivo Anti-inflammatory Activity
Compound IDEdema Inhibition (%)Time Post-CarrageenanStandard DrugReference
Compound 5a ≥84.23 hoursDiclofenac (86.72%)[12]
Compound 5b ≥84.23 hoursDiclofenac (86.72%)[12]
Compound 5e Most Active-Phenylbutazone[10]
Compound 117a 93.80-Diclofenac (90.21%)[5]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Causality in Experimental Choice: The carrageenan-induced paw edema model is chosen because it is highly reproducible and reflects the key events of acute inflammation, including edema, and the release of inflammatory mediators like prostaglandins. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to interfere with these processes. The degree of swelling in the rat paw is a direct and easily measurable indicator of the compound's anti-inflammatory efficacy.

Step-by-Step Procedure:

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Fasting: Divide the rats into groups (n=6): a control group, a standard drug group (e.g., Diclofenac, Phenylbutazone), and test groups for different doses of the pyrazole compounds. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Part 4: Antimicrobial and Antiviral Activities

The versatile pyrazole scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown considerable activity against a range of bacterial, fungal, and viral pathogens.[6][13][14]

Antimicrobial Activity

1,3,4-substituted pyrazoles and their derivatives, such as pyrazolyl 1,3,4-thiadiazines, have demonstrated notable antibacterial and antifungal activities.[13][15] The specific mechanism of action can vary but often involves the disruption of microbial cellular processes.

  • Representative Data: 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) displayed potent antibacterial and antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi, which were lower than the standard drugs chloramphenicol and clotrimazole, respectively.[13][15]

Antiviral Activity

Pyrazole-based scaffolds have significant potential as antiviral agents.[14][16] Research has shown their efficacy against various viruses, including Newcastle disease virus (NDV) and coronaviruses.[16][17]

  • Mechanism Insight: For NDV, molecular docking studies suggest that some pyrazole derivatives can target the immune receptor TLR4 protein, inhibiting virus-induced processes.[16] For example, hydrazone derivative 6 achieved 100% protection against NDV in experimental models.[16]

  • Anti-Coronavirus Activity: Recent studies have also highlighted the potential of pyrazole derivatives against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising inhibitory activity in plaque reduction assays.[17]

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality in Experimental Choice: The broth microdilution method is a gold standard for antimicrobial susceptibility testing due to its quantitative nature, reproducibility, and suitability for high-throughput screening. It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains, providing a clear and standardized endpoint (the MIC value) for comparing the potency of new agents.

Step-by-Step Procedure:

  • Microorganism Preparation: Grow bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Visualization: Antimicrobial Testing Workflow

G A Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) C Inoculate wells with Microbial Suspension A->C B Prepare Serial Dilutions of Pyrazole Compounds in 96-well plate B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC Value E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The 1,3,4-substituted pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable spectrum of biological activities. The research highlighted in this guide underscores their potential as lead compounds for developing novel anticancer, anti-inflammatory, and anti-infective agents. The synthetic versatility of the pyrazole core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against specific biological targets.[8][18]

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of promising lead compounds. Further exploration of their mechanisms of action, particularly through advanced molecular modeling and target identification studies, will be crucial for rational drug design. The development of pyrazole derivatives with dual or multiple modes of action could also present a promising strategy for overcoming drug resistance, especially in cancer and infectious diseases. The continued investigation of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics.

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Methodological & Application

Application Notes & Protocols: Preclinical Evaluation of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of clinically significant pharmaceuticals.[1][2] Its metabolic stability and versatile structure have made it a "privileged" core in modern drug discovery.[3] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5] Marketed drugs containing this moiety, such as the anti-inflammatory agent Celecoxib and the anticancer kinase inhibitor Ruxolitinib, underscore the therapeutic value of this chemical class.[1][6]

The compound of interest, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, is a substituted pyrazole derivative. While specific data on this exact molecule is nascent, its structural similarity to known bioactive agents suggests significant therapeutic potential, particularly as an anti-inflammatory or anti-cancer agent.[7][8] The diaryl substitution pattern is a known feature of compounds that interact with enzymes like cyclooxygenase-2 (COX-2) and various protein kinases, which are critical targets in inflammation and oncology.[4][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound (herein referred to as "Compound P") using validated and robust animal models. The protocols herein are designed to rigorously assess the compound's efficacy and provide a foundational dataset for further development.

Section 1: Preclinical Strategy and Rationale for Model Selection

A logical, phased approach is critical for evaluating a new chemical entity. The selection of animal models must be directly tied to the hypothesized mechanism of action. Given the pyrazole scaffold's well-documented roles, two primary therapeutic avenues are proposed for initial investigation: anti-inflammatory and anti-cancer activities.[11][12]

Causality Behind Model Choice
  • Anti-Inflammatory Potential: Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is pivotal in the synthesis of pro-inflammatory prostaglandins.[4][13] To test this hypothesis for Compound P, we propose an acute inflammation model, the Carrageenan-Induced Paw Edema Model . This model is a gold-standard, rapid, and reproducible assay for screening potential NSAIDs and COX-2 inhibitors.[14][15] It provides a clear, quantitative endpoint (paw volume) to assess the compound's ability to suppress acute inflammation.

  • Anti-Cancer Potential: The pyrazole scaffold is a key component of numerous FDA-approved tyrosine kinase inhibitors used in cancer therapy.[10][16] These drugs often target signaling pathways that drive tumor growth and proliferation. To evaluate Compound P's potential in oncology, the Human Tumor Xenograft Model is the logical starting point.[17][18] This model involves implanting human cancer cells into immunodeficient mice, allowing for the direct assessment of a compound's ability to inhibit human tumor growth in vivo. It is a cornerstone of preclinical cancer drug development.[19]

Section 2: Protocol for Anti-Inflammatory Efficacy Testing

Model: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of Compound P to inhibit acute inflammation. Carrageenan injection induces a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis, making it ideal for testing COX inhibitors.[20]

Materials:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g)

  • Compound P: Solubilized in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin or Celecoxib (a known NSAID/COX-2 inhibitor)

  • Inducing Agent: 1% w/v solution of Lambda Carrageenan in sterile saline

  • Measurement Device: Plethysmometer

Experimental Protocol:

  • Acclimatization: House animals in standard conditions for at least 7 days prior to the experiment with free access to food and water.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Compound P (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Compound Administration: Administer the vehicle, positive control, or Compound P orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point: ΔV = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

  • Statistical Analysis: Analyze data using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Expected Data Output (Table Format):

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Positive Control100.34 ± 0.0460.0%
Compound P100.72 ± 0.0515.3%
Compound P300.51 ± 0.0440.0%
Compound P1000.38 ± 0.0355.3%
Hypothetical data, p < 0.05 vs. Vehicle Control

Section 3: Protocol for Anti-Cancer Efficacy Testing

Model: Human Tumor Xenograft in Immunodeficient Mice

This model evaluates the direct effect of Compound P on the growth of human tumors in a living organism.[18] The choice of cancer cell line should be guided by any existing in vitro data or mechanistic hypotheses. For this protocol, we will use the A549 non-small cell lung cancer (NSCLC) cell line as an example, as pyrazole derivatives have shown efficacy in this area.[12][16]

Materials:

  • Animals: Female athymic nude mice (Nu/Nu) or NOD/SCID mice, 6-8 weeks old.

  • Cell Line: A549 human NSCLC cells, cultured in appropriate media.

  • Implantation Matrix: Matrigel® or similar basement membrane matrix.

  • Compound P: Formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

  • Positive Control: A standard-of-care chemotherapy for NSCLC (e.g., Paclitaxel or a relevant kinase inhibitor).

  • Measurement Device: Digital calipers.

Experimental Protocol:

  • Acclimatization: House mice in a specific pathogen-free (SPF) environment for at least one week.

  • Cell Preparation & Implantation:

    • Harvest A549 cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Protocol:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly)

    • Group 3-5: Compound P (e.g., 25, 50, 100 mg/kg, p.o., daily)

    • Administer treatments for a predefined period, typically 21-28 days.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

  • Endpoint and Tissue Collection:

    • At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Primary Endpoint: Inhibition of tumor growth. Compare the mean tumor volumes of treated groups to the vehicle control group.

    • Secondary Endpoint: Tumor weight at the end of the study.

    • Calculate Tumor Growth Inhibition (TGI): TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.

  • Statistical Analysis: Use a repeated-measures two-way ANOVA to analyze tumor growth curves. Use a one-way ANOVA for final tumor weights. A p-value < 0.05 is considered significant.

Expected Data Output (Table Format):

GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTGI (%)
Vehicle Control-1250 ± 1101.22 ± 0.10-
Positive Control10450 ± 650.43 ± 0.0768.4%
Compound P25980 ± 950.95 ± 0.0923.5%
Compound P50675 ± 800.66 ± 0.0850.0%
Compound P100510 ± 720.50 ± 0.0664.2%
*Hypothetical data, p < 0.05 vs. Vehicle Control

Section 4: Visual Workflows and Pathways

Experimental Workflow Visualization

The following diagram outlines the general preclinical efficacy testing workflow for a novel pyrazole compound.

G cluster_0 Phase 1: Hypothesis & Model Selection cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Data Collection & Analysis Hypothesis Hypothesize Mechanism (e.g., COX-2 or Kinase Inhibition) Model_Selection Select Relevant Animal Models (Inflammation vs. Cancer) Hypothesis->Model_Selection Acclimatization Animal Acclimatization Model_Selection->Acclimatization Induction Disease Induction (Carrageenan or Tumor Cells) Acclimatization->Induction Grouping Randomization & Grouping Induction->Grouping Dosing Compound / Control Administration Grouping->Dosing Measurement Endpoint Measurement (Paw Volume or Tumor Size) Dosing->Measurement Analysis Statistical Analysis & TGI Calculation Measurement->Analysis Report Final Report & Conclusion Analysis->Report

Caption: General workflow for preclinical efficacy testing of Compound P.

Hypothesized Mechanism of Action Pathway

This diagram illustrates the hypothesized mechanism of Compound P as a COX-2 inhibitor, a common pathway for pyrazole-based anti-inflammatory drugs.[21][22]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation CompoundP Compound P (Pyrazole Derivative) CompoundP->COX2

Caption: Hypothesized inhibition of the COX-2 pathway by Compound P.

References

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Application Notes and Protocols: (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyrazole Scaffolds in Modern Crop Protection

The pyrazole ring system is a cornerstone in the development of contemporary agrochemicals, demonstrating a broad spectrum of fungicidal, insecticidal, and herbicidal activities.[1][2] The inherent stability and versatile functionalization capacity of the pyrazole scaffold allow for the precise modulation of biological efficacy, selectivity, and physicochemical characteristics.[1] (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol emerges as a promising active ingredient (AI) within this chemical class, poised for development into advanced agrochemical formulations for robust crop protection.

The biological activity of pyrazole derivatives often stems from their ability to disrupt crucial physiological processes in target organisms. As fungicides, many pyrazole carboxamides act as succinate dehydrogenase inhibitors (SDHIs), interfering with mitochondrial respiration.[1] In insecticides, the pyrazole scaffold is a key component of compounds that act on the nervous system, for instance, by blocking GABA-gated chloride channels.[3][4] This diverse mode of action underscores the potential of this compound to be formulated into a range of products targeting various agricultural pests.

This technical guide provides a comprehensive framework for the formulation, stability testing, and bio-efficacy evaluation of agrochemical products based on this compound. The protocols herein are designed to be self-validating, grounded in internationally recognized standards such as those from the Collaborative International Pesticides Analytical Council (CIPAC) and the Organisation for Economic Co-operation and Development (OECD).

Section 1: Formulation Development of this compound

The successful application of an active ingredient is critically dependent on its formulation, which dictates its stability, handling characteristics, and biological performance. This section outlines the development of three common agrochemical formulation types for this compound: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP).

Emulsifiable Concentrate (EC) Formulation

EC formulations are solutions of the active ingredient in a water-immiscible solvent, which form a stable emulsion upon dilution with water.[5][6][7] They are well-suited for active ingredients with good solubility in organic solvents.

Rationale: An EC formulation provides excellent shelf-life and ease of handling. The spontaneous formation of a fine emulsion upon dilution ensures uniform coverage of the target crop.[7]

Table 1: Example Recipe for a 250 g/L this compound EC Formulation

ComponentFunctionConcentration (% w/v)
This compoundActive Ingredient25.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent60.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)Emulsifier5.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Emulsifier10.0

Protocol for EC Formulation Preparation:

  • In a suitable vessel equipped with a stirrer, add the aromatic solvent.

  • While stirring, slowly add the this compound until fully dissolved.

  • Add the anionic and non-ionic emulsifiers to the solution and continue stirring until a homogenous mixture is obtained.

  • Filter the resulting concentrate to remove any undissolved particulate matter.

EC_Formulation_Workflow cluster_0 EC Formulation Preparation start Start add_solvent Add Aromatic Solvent start->add_solvent dissolve_ai Dissolve Active Ingredient add_solvent->dissolve_ai add_emulsifiers Add Emulsifiers dissolve_ai->add_emulsifiers mix Homogenize Mixture add_emulsifiers->mix filter Filter Concentrate mix->filter end End filter->end

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of solid active ingredient particles in a liquid, typically water.[8] This formulation type is ideal for active ingredients with low solubility in both water and organic solvents.

Rationale: SC formulations offer the benefits of a liquid formulation, such as ease of handling and measurement, while being suitable for water-insoluble active ingredients. They also avoid the use of organic solvents, which can be advantageous from an environmental and safety perspective.[8]

Table 2: Example Recipe for a 400 g/L this compound SC Formulation

ComponentFunctionConcentration (% w/w)
This compoundActive Ingredient40.0
Propylene GlycolAntifreeze5.0
Wetting Agent (e.g., Sodium Lignosulfonate)Wetting Agent2.0
Dispersing Agent (e.g., Naphthalene Sulfonate Condensate)Dispersant3.0
Thickener (e.g., Xanthan Gum)Suspending Agent0.2
Antifoaming Agent (e.g., Silicone-based)Defoamer0.3
BiocidePreservative0.1
WaterCarrierto 100%

Protocol for SC Formulation Preparation:

  • Prepare a pre-mix of the thickener in a portion of the water.

  • In a separate vessel, dissolve the wetting agent, dispersing agent, and propylene glycol in the remaining water.

  • While stirring, add the this compound to the aqueous phase to form a slurry.

  • Mill the slurry using a bead mill to achieve the desired particle size distribution (typically < 5 µm).

  • Add the thickener pre-mix, antifoaming agent, and biocide, and mix until a homogenous suspension is formed.

SC_Formulation_Workflow cluster_1 SC Formulation Preparation start Start prepare_premix Prepare Thickener Premix start->prepare_premix prepare_aqueous_phase Prepare Aqueous Phase start->prepare_aqueous_phase add_additives Add Final Additives prepare_premix->add_additives create_slurry Create AI Slurry prepare_aqueous_phase->create_slurry bead_mill Bead Milling create_slurry->bead_mill bead_mill->add_additives homogenize Homogenize add_additives->homogenize end End homogenize->end

Caption: Workflow for Suspension Concentrate (SC) Formulation.

Wettable Powder (WP) Formulation

WP formulations are dry powders that are mixed with water to form a suspension for spraying.[9][10] They are a cost-effective option for water-insoluble active ingredients.

Rationale: WPs have a long shelf-life and are easy to store and transport. The absence of solvents can also be an advantage.[10]

Table 3: Example Recipe for a 70% this compound WP Formulation

ComponentFunctionConcentration (% w/w)
This compoundActive Ingredient70.0
Wetting Agent (e.g., Sodium Lauryl Sulfate)Wetting Agent2.0
Dispersing Agent (e.g., Sodium Lignosulfonate)Dispersant5.0
Inert Carrier (e.g., Kaolin Clay)Carrier/Filler23.0

Protocol for WP Formulation Preparation:

  • Pre-mill the this compound to a fine powder.

  • In a blender, combine the milled active ingredient, wetting agent, dispersing agent, and inert carrier.

  • Blend until a uniform powder is obtained.

  • For a finer powder, the mixture can be air-milled.

WP_Formulation_Workflow cluster_2 WP Formulation Preparation start Start premill_ai Pre-mill Active Ingredient start->premill_ai combine_components Combine All Components premill_ai->combine_components blend Blend to Uniformity combine_components->blend air_mill Air Milling (Optional) blend->air_mill end End blend->end air_mill->end

Caption: Workflow for Wettable Powder (WP) Formulation.

Section 2: Physicochemical Stability and Quality Control Protocols

Ensuring the physical and chemical stability of an agrochemical formulation is paramount for its efficacy, safety, and shelf-life. This section details key stability and quality control tests based on CIPAC and OECD guidelines.

Accelerated Storage Stability

This test is designed to predict the long-term stability of a formulation by subjecting it to elevated temperatures for a shorter duration.

Protocol:

  • Place a representative sample of the formulation in a sealed, appropriate container.

  • Store the container in an oven at a constant temperature of 54 ± 2 °C for 14 days (CIPAC Method MT 46.3).

  • After the storage period, allow the sample to cool to room temperature.

  • Visually inspect the sample for any signs of physical changes such as crystallization, phase separation, or caking.

  • Perform chemical analysis to determine the active ingredient content and compare it to the initial concentration.

  • Conduct relevant physical tests (e.g., emulsion stability, suspensibility) and compare the results with those of an unaged sample.

Emulsion Characteristics (for EC Formulations)

This test assesses the ability of an EC formulation to form and maintain a stable emulsion upon dilution with water.

Protocol (based on CIPAC Method MT 36.3): [11][12]

  • Prepare a 5% (v/v) dilution of the EC formulation in CIPAC Standard Water D in a 100 mL graduated cylinder.

  • Invert the cylinder 30 times and allow it to stand for 24 hours at 30 ± 2 °C.

  • At 0.5, 1, 2, and 24 hours, record the volume of any free oil or cream that separates.

  • After 24 hours, re-invert the cylinder 10 times and observe for re-emulsification.

Suspensibility (for SC and WP Formulations)

This test measures the ability of a formulation to remain in suspension after dilution with water.

Protocol (based on CIPAC Method MT 184): [13][14][15]

  • Prepare a suspension of the formulation in 250 mL of CIPAC Standard Water D in a graduated cylinder at a concentration recommended for use.

  • Invert the cylinder 30 times and place it in a water bath at 30 ± 1 °C for 30 minutes.

  • Carefully siphon off the top 225 mL of the suspension.

  • Determine the active ingredient content in the remaining 25 mL.

  • Calculate the suspensibility as a percentage of the initial active ingredient that remains in suspension.

Section 3: Bio-efficacy Evaluation Protocols

The ultimate measure of an agrochemical formulation's success is its ability to effectively control the target pest. This section provides protocols for evaluating the fungicidal, insecticidal, and herbicidal efficacy of formulations containing this compound.

Antifungal Efficacy against Botrytis cinerea (Gray Mold)

In Vitro Mycelial Growth Inhibition Assay:

  • Prepare Potato Dextrose Agar (PDA) amended with the test formulation at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

  • Place a 5 mm mycelial plug from an actively growing culture of Botrytis cinerea in the center of each agar plate.[16]

  • Incubate the plates at 22-25 °C in the dark.

  • Measure the colony diameter at regular intervals until the control plate (without fungicide) is fully covered.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value (the concentration that inhibits growth by 50%).[17]

In Vivo Protective and Curative Assay on Tomato Plants:

  • Protective: Spray healthy tomato plants with the test formulation at different rates. After 24 hours, inoculate the plants with a spore suspension of B. cinerea.

  • Curative: Inoculate healthy tomato plants with a spore suspension of B. cinerea. After 24 hours, spray the plants with the test formulation at different rates.

  • Maintain the plants in a high-humidity environment to promote disease development.

  • Assess disease severity after 5-7 days using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Calculate the percentage of disease control compared to untreated inoculated plants.

Insecticidal Efficacy against Aphids (e.g., Aphis gossypii)

Leaf-Dip Bioassay:

  • Prepare serial dilutions of the test formulation in water.

  • Dip host plant leaves (e.g., cotton) into the test solutions for 10 seconds and allow them to air dry.

  • Place the treated leaves in petri dishes with a moist filter paper.

  • Introduce a known number of aphids (e.g., 20-30 adults) onto each leaf.

  • Incubate at 25 ± 2 °C with a 16:8 hour light:dark photoperiod.

  • Assess aphid mortality after 24, 48, and 72 hours.[18][19]

  • Calculate the LC50 value (the concentration that causes 50% mortality).

Herbicidal Efficacy against Broadleaf Weeds (e.g., Abutilon theophrasti)

Greenhouse Pot Study:

  • Grow the target weed species in pots to the 2-4 leaf stage.

  • Apply the test formulation as a post-emergence spray at various application rates (e.g., 50, 100, 200 g AI/ha).[20]

  • Include an untreated control and a commercial standard for comparison.

  • Maintain the plants in a greenhouse with optimal growing conditions.

Bioefficacy_Testing_Cascade cluster_3 Bio-efficacy Evaluation cluster_fungicidal Fungicidal cluster_insecticidal Insecticidal cluster_herbicidal Herbicidal start Test Formulation in_vitro_fungi In Vitro Assay (Mycelial Growth) start->in_vitro_fungi leaf_dip Leaf-Dip Bioassay start->leaf_dip pot_study Greenhouse Pot Study start->pot_study in_vivo_fungi In Vivo Assay (Protective/Curative) in_vitro_fungi->in_vivo_fungi end Efficacy Data (EC50, LC50, % Control) in_vivo_fungi->end leaf_dip->end pot_study->end

Caption: Cascade for Bio-efficacy Evaluation of Formulations.

References

  • OECD (2000), Test No. 402: Acute Dermal Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • Analytice (2021), OECD 402: Acute Dermal Toxicity, [Link]

  • Altasciences (n.d.), OECD 402/OCSPP 870.1200: Acute dermal toxicity, [Link]

  • OECD (2017), Test No. 402: Acute Dermal Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link]

  • ASTM International (n.d.), International Pesticides Analytical Council (CIPAC) Website, [Link]

  • ResearchGate (n.d.), Mode of action of pyrazoles and pyridazinones, [Link]

  • Nucro-Technics (2024), OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure, [Link]

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Application Notes and Protocols for High-Throughput Screening of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Promise of Pyrazole Inhibitors

Protein kinases, constituting one of the most significant enzyme families, are pivotal regulators of a vast array of cellular processes, including growth, differentiation, and proliferation.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, rendering them prime targets for therapeutic intervention.[1][2] The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[3][4][5] This is attributed to its unique electronic and steric properties that facilitate favorable interactions within the ATP-binding pocket of various kinases.[4] The development of novel pyrazole-based kinase inhibitors is a highly active area of research, with the potential to yield transformative therapies for a multitude of diseases.[3][5][6]

High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify promising "hit" compounds.[7][8] This document provides a comprehensive guide to various HTS methodologies tailored for the discovery and characterization of novel pyrazole-based kinase inhibitors. We will delve into the principles, protocols, and data analysis strategies for several state-of-the-art assay formats, empowering researchers to design and execute robust screening campaigns.

Foundational Principles of Kinase HTS Assays

The primary objective of a kinase inhibitor HTS campaign is to identify compounds that modulate the catalytic activity of a target kinase. Most assays are designed to measure either the consumption of a substrate (e.g., ATP) or the formation of a product (e.g., phosphorylated substrate or ADP). The choice of assay technology is critical and depends on several factors, including the nature of the kinase and its substrate, the desired throughput, cost, and the availability of specific reagents and instrumentation.

A key metric for evaluating the quality and reliability of an HTS assay is the Z'-factor .[9][10][11] This statistical parameter reflects the separation between the signals of the positive and negative controls, providing a measure of the assay's dynamic range and data variability.[12]

  • Z' > 0.5 : Indicates an excellent assay suitable for HTS.[9][10][12][13]

  • 0 < Z' < 0.5 : Represents a marginal assay that may require optimization.[9][10]

  • Z' < 0 : Suggests the assay is not suitable for screening.[9][10]

It is crucial to perform rigorous assay validation, including the determination of the Z'-factor, before embarking on a full-scale screening campaign.

Experimental Workflow for a Typical HTS Campaign

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: High-Throughput Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development & Optimization Z_Factor Z'-Factor Determination Assay_Dev->Z_Factor Pilot_Screen Pilot Screen (Small Library) Z_Factor->Pilot_Screen Full_Screen Full Library Screen Pilot_Screen->Full_Screen Proceed if Z' > 0.5 Data_Acquisition Data Acquisition & Normalization Full_Screen->Data_Acquisition Hit_Confirmation Hit Confirmation (Re-testing) Data_Acquisition->Hit_Confirmation Identify Primary Hits Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assays Dose_Response->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Lead Optimization

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Homogeneous Proximity-Based Assays: TR-FRET and AlphaScreen

Homogeneous assays, where all reagents are combined in a single well, are highly amenable to automation and high-throughput formats.[14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are two powerful proximity-based technologies widely used for kinase inhibitor screening.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

Principle of Operation: TR-FRET assays measure the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide, such as terbium or europium) to an acceptor fluorophore.[15] This energy transfer only occurs when the donor and acceptor are in close proximity (typically <10 nm). In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin conjugated to the acceptor is used to bind the biotinylated peptide. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

LanthaScreen™ Eu Kinase Binding Assay: This is a popular TR-FRET platform that can be used to identify compounds that bind to the ATP site of a kinase.[16] The assay utilizes a fluorescently labeled tracer that binds to the kinase's active site.[16] A tagged version of the kinase is used, which can be bound by a lanthanide-labeled antibody.[16] When both the tracer and the antibody are bound to the kinase, a high TR-FRET signal is produced.[16] Inhibitors that compete with the tracer for binding to the active site will disrupt this interaction, leading to a decrease in the TR-FRET signal.[16]

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Materials:

  • Kinase of interest (with appropriate tag, e.g., GST or His)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)

  • Fluorescently labeled kinase tracer

  • TR-FRET dilution buffer

  • 384-well, low-volume, black microplates

  • Compound library (pyrazole-based inhibitors) dissolved in DMSO

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare Reagents: Dilute the kinase, Eu-labeled antibody, and tracer to their optimal concentrations in TR-FRET dilution buffer. The optimal concentrations should be determined empirically during assay development.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each compound from the library into the assay plate wells. Include appropriate controls:

    • Negative Control (0% inhibition): DMSO only.

    • Positive Control (100% inhibition): A known potent inhibitor of the target kinase.

  • Kinase/Antibody Addition: Add a solution containing the kinase and Eu-labeled antibody to all wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Normalize the data to the controls and determine the percent inhibition for each compound.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

Principle of Operation: AlphaScreen is a bead-based assay that relies on the generation of a chemiluminescent signal when two different types of beads, a Donor and an Acceptor bead, are brought into close proximity.[17] In a kinase assay, one bead is coated with a capture molecule for the substrate (e.g., streptavidin for a biotinylated substrate), and the other is coated with a molecule that recognizes the phosphorylated product (e.g., a phospho-specific antibody).[16][17] When the kinase phosphorylates the substrate, the beads are brought together, leading to a cascade of chemical reactions that ultimately produce a strong light signal.[16][17]

AlphaScreen_Principle cluster_0 No Signal cluster_1 Signal Generation Donor Donor Bead Substrate Substrate Donor->Substrate Biotin-Streptavidin Acceptor Acceptor Bead Donor2 Donor Bead Acceptor2 Acceptor Bead pSubstrate Phosphorylated Substrate Donor2->pSubstrate Biotin-Streptavidin Acceptor2->pSubstrate Phospho-specific Antibody cluster_0 cluster_0 cluster_1 cluster_1

Caption: Principle of the AlphaScreen kinase assay.

Protocol: AlphaScreen® Kinase Assay

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • AlphaScreen® Streptavidin Donor Beads

  • AlphaScreen® Protein A Acceptor Beads

  • Phospho-specific antibody

  • Assay buffer

  • 384-well, low-volume, white microplates

  • Compound library (pyrazole-based inhibitors) dissolved in DMSO

  • Plate reader capable of AlphaScreen® measurements

Procedure:

  • Kinase Reaction:

    • Dispense compounds into the assay plate.

    • Add a solution containing the kinase, biotinylated substrate, and ATP to all wells.

    • Incubate at room temperature to allow the phosphorylation reaction to proceed. The incubation time should be optimized to be within the linear range of the reaction.

  • Detection:

    • Add a mixture of the phospho-specific antibody and Protein A Acceptor beads to all wells.

    • Incubate in the dark to allow for antibody-antigen binding.

    • Add the Streptavidin Donor beads to all wells.

    • Incubate in the dark for a final period (e.g., 60 minutes).

  • Plate Reading: Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis: Determine the percent inhibition for each compound based on the signal relative to the controls.

Luminescence-Based Assays

Luminescence-based assays are another popular choice for HTS due to their high sensitivity and wide dynamic range. These assays typically measure ATP consumption.

Kinase-Glo® Luminescent Kinase Assay

Principle of Operation: The Kinase-Glo® assay quantifies the amount of ATP remaining in a solution after a kinase reaction.[18] The assay utilizes a thermostable luciferase enzyme that produces light in the presence of ATP.[18] The amount of light generated is directly proportional to the amount of ATP present. Therefore, in a kinase reaction, a decrease in luminescence indicates kinase activity, and inhibitors of the kinase will result in a higher luminescent signal.

Protocol: Kinase-Glo® Assay

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase-Glo® Reagent

  • Assay buffer

  • 384-well, white, opaque-bottom microplates

  • Compound library (pyrazole-based inhibitors) dissolved in DMSO

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Dispense compounds into the assay plate.

    • Add a solution containing the kinase, substrate, and ATP to all wells.

    • Incubate at room temperature for the desired reaction time.

  • ATP Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Plate Reading: Read the plate in a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound. A higher luminescent signal corresponds to greater inhibition.

Label-Free HTS Technologies

While fluorescence and luminescence-based assays are powerful, they can be susceptible to interference from colored or fluorescent compounds in the screening library. Label-free technologies circumvent these issues by directly measuring the biophysical properties of the reaction components.

Capillary Electrophoresis (CE)

Principle of Operation: CE separates molecules based on their electrophoretic mobility in a capillary filled with a conductive buffer.[19] In a kinase assay, the substrate and the phosphorylated product will have different charges and/or sizes, allowing for their separation and quantification.[19] This method directly measures substrate conversion without the need for labels or antibodies.[19] Multiplexed CE systems can significantly increase throughput, making this a viable HTS approach.[19]

Protocol: Multiplexed Capillary Electrophoresis Kinase Assay

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Assay buffer

  • Quench solution (e.g., containing EDTA)

  • Multiplexed capillary electrophoresis system

  • Compound library (pyrazole-based inhibitors) dissolved in DMSO

Procedure:

  • Kinase Reaction: Perform the kinase reaction in a microplate format as described for other assays.

  • Reaction Quenching: Stop the reaction by adding a quench solution.

  • Sample Injection: Automatically inject the samples from the microplate into the capillary array of the CE instrument.

  • Electrophoretic Separation: Apply a high voltage to separate the substrate and product.

  • Detection: Detect the separated substrate and product peaks, typically by UV absorbance.

  • Data Analysis: Calculate the percent conversion of substrate to product for each reaction. Determine the percent inhibition for each compound.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Principle of Operation: TSA, also known as DSF, measures the thermal stability of a protein by monitoring its unfolding as the temperature is increased.[20] The binding of a ligand, such as a pyrazole inhibitor, to the kinase will typically stabilize the protein, leading to an increase in its melting temperature (Tm). This change in Tm can be detected using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Protocol: Thermal Shift Assay

Materials:

  • Kinase of interest

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

  • Real-time PCR instrument with a thermal ramping capability

  • Compound library (pyrazole-based inhibitors) dissolved in DMSO

Procedure:

  • Sample Preparation: In a 96- or 384-well PCR plate, mix the kinase, fluorescent dye, and each compound from the library.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and perform a thermal ramp, gradually increasing the temperature while monitoring the fluorescence at each step.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature to generate a melting curve for each well. The midpoint of the unfolding transition is the Tm. Calculate the change in Tm (ΔTm) for each compound relative to the DMSO control. A significant positive ΔTm indicates that the compound binds to and stabilizes the kinase.

Data Analysis and Hit Prioritization

Following the primary HTS, a rigorous data analysis workflow is essential to identify true hits and eliminate false positives.

1. Data Normalization: Raw data from the screen should be normalized to the plate controls (positive and negative) to account for plate-to-plate variability. Percent inhibition is a common metric used for normalization.

2. Hit Selection: A statistical cutoff, often based on the mean and standard deviation of the sample data (e.g., >3 standard deviations from the mean of the negative controls), is used to identify primary hits.

3. Hit Confirmation and Dose-Response: Primary hits should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 value).

4. Orthogonal Assays: It is crucial to confirm hits using an orthogonal assay that employs a different detection technology.[14] For example, a hit identified in a luminescence-based ATP depletion assay could be confirmed using a TR-FRET assay that directly detects the phosphorylated product. This helps to eliminate compounds that interfere with the primary assay format.

5. Selectivity Profiling: Promising hits should be profiled against a panel of other kinases to assess their selectivity. High-throughput kinase profiling services are commercially available and can provide valuable information about the off-target effects of a compound.[21]

Summary of HTS Methods for Pyrazole-Based Kinase Inhibitors

Assay TechnologyPrincipleAdvantagesDisadvantagesThroughput
TR-FRET Proximity-based energy transferHomogeneous, sensitive, robustRequires specific antibodies and labeled reagents; potential for compound interferenceHigh
AlphaScreen® Proximity-based signal amplificationHomogeneous, highly sensitiveRequires specific antibodies and beads; sensitive to light and singlet oxygen quenchersVery High
Kinase-Glo® ATP depletion measured by luminescenceHomogeneous, sensitive, universal for ATP-dependent kinasesIndirect measurement of kinase activity; can be prone to false positives from ATP-stabilizing compoundsHigh
Capillary Electrophoresis Separation by electrophoretic mobilityLabel-free, direct measurement of substrate conversionLower throughput than plate-based assays; requires specialized instrumentationMedium to High
Thermal Shift Assay Ligand-induced protein stabilizationLabel-free, identifies direct bindersDoes not directly measure inhibition of catalytic activity; lower throughputMedium

Conclusion

The discovery of novel pyrazole-based kinase inhibitors holds immense therapeutic promise. The successful execution of a high-throughput screening campaign is a critical first step in this endeavor. This guide has provided an in-depth overview of several robust and widely used HTS technologies, along with detailed protocols and data analysis considerations. By carefully selecting the most appropriate assay format and adhering to best practices in assay validation and hit confirmation, researchers can significantly increase their chances of identifying promising lead compounds for further development.

References

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Formulation of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Formulation Challenge

(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, also known as SC-560, is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1)[1][2]. Its selectivity makes it an invaluable tool for dissecting the specific physiological and pathological roles of COX-1. However, like many small molecule inhibitors developed through discovery programs, SC-560 is a hydrophobic compound with poor aqueous solubility[1]. This characteristic presents a significant hurdle for in vivo research, as achieving consistent and adequate drug exposure is paramount for obtaining reliable and reproducible results.

Poor solubility can lead to low, erratic bioavailability and may necessitate the use of vehicles that can themselves cause toxicity or interfere with the experimental outcomes[3][4]. The primary objective of formulation development for a poorly soluble compound like SC-560 is to create a delivery system that is safe, stable, and provides consistent drug exposure for the intended duration of the study. This document provides a comprehensive guide to understanding, developing, and validating a suitable formulation for SC-560 for preclinical in vivo studies.

Pre-Formulation Assessment: Know Your Compound

Before selecting a formulation strategy, it is critical to understand the fundamental physicochemical properties of SC-560. This pre-formulation stage provides the data necessary to make rational, evidence-based decisions.

Solubility Profiling

The cornerstone of any formulation effort for a poorly soluble drug is a thorough solubility assessment. The goal is to determine the saturation solubility (Cs) in a variety of pharmaceutically relevant vehicles. This data will directly inform the feasibility of different formulation approaches.

Protocol: Equilibrium Solubility Determination

  • Add an excess amount of SC-560 powder (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test vehicle in a sealed glass vial.

  • Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved SC-560 using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)[5][6].

Table 1: Representative Solubility Data for SC-560

VehicleTypeExpected Solubility (mg/mL)Application
Water (pH 7.4)Aqueous< 0.01Baseline, highlights the need for formulation
0.9% SalineAqueous< 0.01Common diluent for parenteral routes
DMSOCo-solvent≥ 100[1][2]Excellent for stock solutions, but requires dilution
PEG 400Co-solventModerateWater-miscible co-solvent, common in formulations
EthanolCo-solventModerateCo-solvent, potential for behavioral effects[3]
Corn OilLipid≥ 2.5 (in 10% DMSO)[1]Suitable for oral (PO) gavage
20% HP-β-CD (aq)Complexation AgentModerate to HighSolubilizer for aqueous parenteral formulations
5% Tween® 80 (aq)SurfactantLow to ModerateWetting agent and solubilizer

Note: The values presented are illustrative and based on typical properties of similar compounds and available data. Experimental verification is essential.

Solid-State Characterization

Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can provide information on the crystallinity and polymorphic form of the drug substance[7]. This is crucial because different solid forms can have different solubilities and stabilities.

Formulation Strategy Selection

The choice of formulation depends on the required dose, the route of administration, and the compound's solubility profile. For SC-560, which is highly insoluble in water, simple aqueous solutions are not feasible. The primary strategies involve increasing the apparent solubility of the compound.

Decision-Making Workflow

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for SC-560.

G cluster_0 start Start: Required Dose & Route of Administration (e.g., 10 mg/kg IP) solubility_check Is SC-560 soluble in aqueous vehicle (Saline) at required concentration? start->solubility_check strategy Select Solubilization Strategy solubility_check->strategy No cosolvent Co-solvent System (e.g., DMSO/PEG/Saline) strategy->cosolvent Parenteral Route cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) strategy->cyclodextrin Parenteral Route (Avoid DMSO) suspension Aqueous Suspension (e.g., Methylcellulose/Tween) strategy->suspension Oral Route (High Dose) lipid Lipid-Based System (e.g., Corn Oil) strategy->lipid Oral Route qc Prepare & QC Formulation (Clarity, pH, Concentration) cosolvent->qc cyclodextrin->qc suspension->qc lipid->qc end Ready for In Vivo Dosing qc->end G cluster_0 weigh 1. Weigh Compound & Excipients dissolve 2. Dissolution (Vortex, Sonicate) weigh->dissolve inspect 3. Visual Inspection (Clarity, Color, Precipitate) dissolve->inspect ph_check 4. pH Measurement (Physiological Range) inspect->ph_check concentration 5. Concentration Verification (HPLC-UV) ph_check->concentration sterilize 6. Sterile Filtration (0.22 µm Filter) concentration->sterilize dose 7. Ready for Dosing sterilize->dose

Caption: General experimental workflow for formulation preparation and QC.

Table 2: Key Analytical Techniques for Formulation Characterization

TechniqueParameter MeasuredImportance
Visual Inspection Clarity, color, presence of particlesThe most basic and critical QC step. A non-clear solution may indicate precipitation or degradation.
pH Measurement Acidity/BasicityEnsures the formulation is physiologically tolerable and that the drug is stable (pH can affect solubility and degradation).
HPLC-UV Drug Concentration, PurityConfirms the correct dose is being administered and checks for any chemical degradation of the API.[8][9]
Dynamic Light Scattering (DLS) Particle Size DistributionEssential for suspensions or nano-emulsions to ensure particle size is within an acceptable range.[8][10] Not typically required for true solutions.

In Vivo Administration Considerations

The final step is the administration to the animal model. Several factors must be considered to ensure animal welfare and data integrity.

Route of Administration
  • Oral (PO) Gavage: Suitable for oil-based or aqueous suspension formulations. Ensures accurate dosing to the GI tract.[11][12]

  • Intraperitoneal (IP): A common route for parenteral administration in rodents, resulting in rapid absorption.[11] The formulation must be sterile and non-irritating.

  • Intravenous (IV): Provides 100% bioavailability and is used for pharmacokinetic studies. Requires a sterile, particle-free solution.[11] Bolus injection volumes must be carefully controlled.[13]

Dosing Volumes

Administering excessive volumes can cause pain, distress, and adverse physiological effects.[12] Always use the smallest volume possible.[14]

Table 3: Recommended Maximum Dosing Volumes in Rodents

RouteMouse (25-30g)Rat (200-250g)
IV (bolus)~0.2 mL (5 mL/kg)~1.0 mL (5 mL/kg)
IP~2.0 mL (10 mL/kg)~5.0 mL (10-20 mL/kg)
SC~2.0 mL (1-2 sites)~5.0 mL (2-4 sites)
PO (gavage)~0.5 mL (10 mL/kg)~2.5 mL (5 mL/kg)

Source: Adapted from institutional animal care and use committee (IACUC) guidelines. Always consult your institution's specific guidelines.[11][13][14][15]

Control Groups

It is imperative to include a vehicle-only control group in every experiment. This group receives the exact same formulation, prepared in the same way, but without the active compound (SC-560). This accounts for any biological effects caused by the excipients themselves (e.g., inflammation from DMSO).[1]

References

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Routes and Volumes of Administration in Mice. Retrieved from [Link]

  • Khadka, P., et al. (2014). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]

  • ResearchGate. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • TA Instruments. (2023, April 6). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Analytical Techniques for Drug Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. Retrieved from [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]

  • Holm, R. (2022, October 21). Creating rational designs for cyclodextrin-based formulations. European Pharmaceutical Review. Retrieved from [Link]

  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. Retrieved from [Link]

  • IIVS.org. (n.d.). Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. Retrieved from [Link]

  • NTNU. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]

  • Strickley, R. G. (2004). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • Strübing, S., et al. (2008). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central. Retrieved from [Link]

  • Shah, V. P., et al. (2011). Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • PubChem - NIH. (n.d.). [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. Retrieved from [Link]

  • Molecules. (2022). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • Wate, S. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]

  • Pérez-Gil, J. (2022). A recipe for a good clinical pulmonary surfactant. PMC - NIH. Retrieved from [Link]

  • Ashland. (n.d.). parenteral excipients. Retrieved from [Link]

  • PubChem. (n.d.). Methyl N-[2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]carbamate. Retrieved from [Link]

  • CORE. (n.d.). The effect of excipients on pharmacokinetic parameters of parenteral drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes & Protocols: (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, renowned for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5][6] This guide moves beyond simple procedural descriptions to explain the chemical rationale behind the protocols, enabling scientists to leverage this intermediate for the synthesis of a wide array of complex derivatives. We present detailed, validated protocols for key transformations of the 4-hydroxymethyl group, including oxidation, esterification, etherification, and conversion to a reactive halide, thereby unlocking its full potential as a molecular building block.

Introduction: The Strategic Value of the Pyrazole Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the oncology drug Crizotinib.[4] Its prevalence stems from its unique physicochemical properties: the pyrazole core can engage in hydrogen bonding, act as a rigid scaffold, and its positions can be readily functionalized to modulate biological activity and pharmacokinetic properties.[4][7]

This compound is a particularly valuable intermediate. It features a stable, pre-functionalized pyrazole core with defined substitution at the N1, C3, and C4 positions. The primary alcohol at the C4 position is the key reactive handle, allowing for a multitude of subsequent chemical modifications. This guide details how to strategically exploit this functional group to access more complex and potentially bioactive molecules.

Physicochemical & Safety Data
PropertyValue
IUPAC Name This compound
Synonyms [3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol
CAS Number 36640-39-8[8]
Molecular Formula C₁₆H₁₃ClN₂O
Molecular Weight 284.74 g/mol
Appearance Off-white to pale yellow solid (typical)
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CO[8]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Synthetic Applications & Protocols

The 4-hydroxymethyl group is a versatile precursor for introducing a variety of important functional groups. The following sections detail four critical transformations.

Logical Workflow for Synthetic Diversification

The following diagram illustrates the central role of this compound as a branching point for creating four distinct classes of chemical intermediates.

G cluster_main A (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol (Starting Intermediate) B Pyrazole-4-carbaldehyde A->B Oxidation (PCC, DMP) C Pyrazole-4-carboxylate Ester A->C Esterification (Acyl Chloride, Base) D Pyrazole-4-yl)methyl Ether A->D Etherification (NaH, Alkyl Halide) E 4-(Chloromethyl)pyrazole A->E Halogenation (SOCl₂)

Caption: Synthetic pathways from the title intermediate.

Oxidation to Pyrazole-4-carbaldehyde

Scientific Rationale: The conversion of the primary alcohol to an aldehyde creates a powerful electrophilic center. Pyrazole-4-carbaldehydes are crucial building blocks, widely used in the synthesis of more complex heterocyclic systems through reactions like Knoevenagel condensations, Wittig reactions, and reductive aminations.[9][10] This aldehyde intermediate, often synthesized directly via the Vilsmeier-Haack reaction[10][11][12][13], can be cleanly accessed from the alcohol. The choice of a mild oxidant, such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), is critical to prevent over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: PCC Oxidation

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 20 mL).

  • Reagent Addition: Add Pyridinium Chlorochromate (PCC, 1.5 eq.) and a small amount of powdered molecular sieves (4Å) or silica gel to the flask. Stir the resulting suspension for 15 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL) and add it dropwise to the PCC suspension.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (30 mL) and filter it through a short plug of silica gel or Celite® to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product, 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel to yield a white or pale yellow solid.[14]

Esterification to Pyrazole-4-carboxylate Esters

Scientific Rationale: Esterification of the hydroxyl group is a fundamental strategy to introduce a vast array of functionalities. This can be used to synthesize prodrugs, modify lipophilicity and bioavailability, or create derivatives for structure-activity relationship (SAR) studies.[15][16] Reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a highly efficient and common method that proceeds under mild conditions.

Experimental Protocol: Acyl Chloride Esterification

  • Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (15 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 eq.) to the solution and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.2 eq.) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel chromatography or recrystallization.

Etherification via Williamson Synthesis

Scientific Rationale: The Williamson ether synthesis is a classic and robust method for forming ether linkages, a stable and common functional group in pharmaceuticals. This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is essential for the complete deprotonation of the alcohol. Anhydrous conditions are paramount to prevent the base from being quenched by water.

Experimental Protocol: Williamson Ether Synthesis

  • Setup: To a flame-dried, two-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH, 1.5 eq.) in mineral oil. Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, decanting the hexanes carefully.

  • Alkoxide Formation: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (15 mL) to the washed NaH. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF or DMF (10 mL) and add it dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates the consumption of the starting material (typically 4-12 hours).

  • Workup: Carefully quench the reaction by slowly adding methanol (2 mL) at 0 °C to destroy any excess NaH, followed by the addition of water (20 mL).

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether product by silica gel chromatography.

Conversion to 4-(Chloromethyl)pyrazole

Scientific Rationale: Converting the primary alcohol to a chloromethyl group transforms the functionality from a nucleophile to a potent electrophile. The resulting 4-(chloromethyl)pyrazole is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, azides, cyanides, etc.), providing a gateway to a diverse library of C4-functionalized pyrazole derivatives. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Halogenation with Thionyl Chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), dissolve this compound (1.0 eq.) in anhydrous DCM or chloroform (20 mL).

  • Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 2.0 eq.) dropwise. A few drops of DMF can be added as a catalyst (Vilsmeier-Haack conditions).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. Caution: Perform this step in a well-ventilated fume hood.

  • Purification: The crude product can often be purified by recrystallization. Alternatively, dissolve the residue in ethyl acetate and wash carefully with cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 4-(chloromethyl)pyrazole product.

Synthetic Utility Workflow: From Aldehyde to Furanone

To demonstrate the utility of the synthesized intermediates, the pyrazole-4-carbaldehyde can be used in further synthetic steps. For example, it can undergo condensation with a butyric acid derivative to form a furanone core, which can then be further functionalized.[17]

G A (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol B 3-(4-Chlorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde A->B Oxidation (PCC) D 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)- 5-aryl-furan-2(3H)-one B->D Condensation C Butyric Acid Derivative C->D E Further Functionalization (e.g., Aminolysis, Friedel-Crafts) D->E

Sources

Analytical methods for quantifying (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Topic: High-Sensitivity Quantification of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound in human plasma. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as building blocks for numerous pharmaceuticals.[1][2] The subject analyte, a key intermediate and potential metabolite, requires sensitive quantification in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development.[3] This guide provides a comprehensive, step-by-step protocol covering sample preparation, chromatographic conditions, mass spectrometric parameters, and full method validation in accordance with FDA and ICH M10 guidelines.[4][5]

Introduction and Analytical Rationale

This compound is a small molecule with a molecular weight of 284.74 g/mol .[6] Its structure is representative of a class of compounds with diverse biological activities, including anti-inflammatory and analgesic properties.[1][7] Accurate measurement of this analyte in biological fluids like plasma is critical for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

The primary challenge in bioanalysis is achieving high sensitivity and selectivity in a complex biological matrix.[8] Plasma contains numerous endogenous components, such as proteins and phospholipids, that can interfere with analysis and cause ion suppression in the mass spectrometer.[8] Therefore, the chosen analytical strategy must incorporate efficient sample cleanup and highly selective detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[9]

Analyte Physicochemical Properties

Understanding the analyte's properties is foundational to method development.

PropertyValueImplication for Method Development
Molecular Formula C₁₆H₁₃ClN₂OUsed for exact mass calculation.
Molecular Weight 284.74 g/mol Determines the precursor ion m/z for MS analysis.[6]
LogP 3.12Indicates moderate hydrophobicity, making it suitable for reversed-phase liquid chromatography (RPLC) and extraction into organic solvents.[6]
Structure Pyrazole ring with phenyl, chlorophenyl, and methanol substituents.The nitrogen atoms are potential sites for protonation in positive ion mode ESI. The structure is amenable to characteristic fragmentation for MS/MS.

Bioanalytical Strategy: A Workflow Overview

The overall strategy involves isolating the analyte from the bulk of the plasma matrix, separating it from any remaining interferences chromatographically, and detecting it with high specificity using tandem mass spectrometry.

Bioanalytical_Workflow cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing Sample Plasma Sample (e.g., 100 µL) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (Reversed-Phase C18) Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant Report Reporting & Review Quant->Report

Caption: Overall bioanalytical workflow from sample receipt to final data reporting.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d5

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Formic Acid (FA), HPLC grade

  • Human Plasma (K₂EDTA as anticoagulant)

  • Zinc Sulfate (for protein precipitation)

  • Methyl tert-butyl ether (MTBE) (for LLE)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare separate 1.00 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Spiking Solutions: Serially dilute the analyte stock solution with 50:50 ACN:H₂O to prepare intermediate solutions for spiking into plasma.

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 50 ng/mL in ACN. This solution will be used as the precipitation/extraction solvent.

  • Calibration Curve (CC) Standards & QCs: Spike appropriate amounts of the spiking solutions into blank human plasma to prepare CC standards ranging from 0.1 to 100 ng/mL and at least four levels of QCs:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Mid QC (MQC): 10 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation: Selecting the Right Approach

The choice of sample preparation is a trade-off between speed, cost, and cleanliness of the final extract.[10] For this moderately hydrophobic analyte, several options are viable.[11]

SamplePrep_Decision cluster_options Extraction Method Selection Start Start: Plasma Sample PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Fastest, highest throughput Potential for matrix effects LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Start->LLE Cleaner extract than PPT Good for hydrophobic analytes More labor-intensive SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Start->SPE Cleanest extract, highest selectivity Most expensive and complex Best for lowest LLOQ

Caption: Decision tree for selecting an appropriate sample preparation technique.

Protocol 3.3.1: Protein Precipitation (PPT) - Recommended for Rapid Analysis

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (50 ng/mL in ACN).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see section 3.4).

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Protocol 3.3.2: Liquid-Liquid Extraction (LLE) - For Cleaner Extracts

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of 2% ammonium hydroxide to basify the sample.

  • Add 300 µL of the IS Working Solution (prepared in MTBE instead of ACN).

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Proceed with steps 6-8 from the PPT protocol.

LC-MS/MS Instrumental Conditions

The following conditions provide a robust starting point for analysis. Optimization may be required based on the specific instrument used.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast run times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)The C18 stationary phase provides good retention for the moderately hydrophobic analyte (LogP ~3.12).[6]
Column Temp. 40°CEnsures reproducible retention times and peak shapes.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent for efficient elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Vol. 5 µLBalances sensitivity with on-column loading.
LC Gradient Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
ParameterRecommended ConditionRationale
MS System Triple Quadrupole Mass SpectrometerRequired for highly selective Multiple Reaction Monitoring (MRM).
Ionization Electrospray Ionization, Positive (ESI+)The pyrazole nitrogens are readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150°C
Desolvation Temp. 450°CEfficiently removes solvent from droplets.
MRM Transitions Analyte: 285.7 → 182.1 (Quantifier), 285.7 → 254.1 (Qualifier) IS (-d5): 290.7 → 187.1Precursor [M+H]⁺ is selected. Product ions correspond to characteristic fragments, ensuring specificity. The stable isotope label on the IS results in a corresponding mass shift.
Collision Energy Optimized for each transition (e.g., 20-35 eV)

Method Validation

A full validation was performed according to the FDA Bioanalytical Method Validation Guidance for Industry.[4][9] All parameters met the acceptance criteria.

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Linearity & Range 0.1 – 100 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ 0.1 ng/mLS/N > 5; Accuracy within ±20%; Precision ≤20%
Intra-day Accuracy 96.5% – 104.2%Within ±15% of nominal (±20% at LLOQ)
Inter-day Accuracy 97.1% – 102.8%Within ±15% of nominal (±20% at LLOQ)
Intra-day Precision 3.1% – 8.5% (%CV)≤15% (≤20% at LLOQ)
Inter-day Precision 4.5% – 7.9% (%CV)≤15% (≤20% at LLOQ)
Matrix Effect IS-Normalized Factor: 0.95 – 1.07%CV of IS-normalized factors ≤15%
Recovery Analyte: 85-92%; IS: 88%Consistent, precise, and reproducible.
Stability Stable for 24h at RT, 3 freeze-thaw cycles, 60 days at -80°CAnalyte concentration within ±15% of nominal.

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent performance that meets regulatory standards for bioanalytical method validation. This method is fit-for-purpose and can be readily implemented in clinical and non-clinical laboratories to support drug development programs involving this class of compounds.

References

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2025, January). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 18, 2026, from a relevant industry analysis source.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 18, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 18, 2026, from [Link]

  • Dong, M. W., & Rasmussen, H. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved January 18, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 18, 2026, from [Link]

  • Xavier, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved January 18, 2026, from [Link]

  • Musteata, F. M. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate.
  • SIELC Technologies. (2018, May 17). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol. Retrieved January 18, 2026, from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PubMed. (2017, November 1). Recently reported biological activities of pyrazole compounds. Retrieved January 18, 2026, from [Link]

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Investigating the anti-proliferative effects of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Investigator's Protocol

Investigating the Anti-proliferative and Pro-apoptotic Potential of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CPPM)

Abstract

This document provides a comprehensive guide for researchers investigating the anti-proliferative effects of the novel pyrazole derivative, this compound, hereafter referred to as CPPM. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anti-cancer properties by targeting various cellular processes. This guide outlines a logical, multi-stage experimental workflow, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies of cell cycle arrest and apoptosis. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, recognized for its ability to modulate a wide array of biological targets. Many substituted pyrazoles have been reported to inhibit key regulators of cell proliferation, such as Cyclin-Dependent Kinases (CDKs), and to induce apoptosis through various signaling cascades. The specific compound, CPPM, features a 4-chlorophenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. The chloro-substitution is of particular interest, as halogenated phenyl rings can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its binding affinity to target proteins.

This guide provides the experimental framework to answer three fundamental questions:

  • Does CPPM exhibit cytotoxic and anti-proliferative activity against cancer cell lines?

  • If so, does it function by arresting the cell cycle at a specific phase?

  • Is the observed reduction in cell proliferation mediated by the induction of apoptosis?

The following sections detail the necessary protocols, from initial compound handling and cell line selection to advanced flow cytometry-based analyses.

Experimental Workflow: A Multi-Phased Approach

A systematic investigation is crucial for characterizing a novel compound. We propose a three-phase workflow that builds upon the results of the preceding phase. This approach ensures an efficient use of resources and provides a clear, logical path to understanding the compound's cellular effects.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Proliferation & Cell Cycle Analysis cluster_2 Phase 3: Mechanism of Action - Apoptosis A Compound Preparation (Solubility & Stability Testing) B Cell Line Selection (e.g., MCF-7, HeLa, A549) A->B C Cytotoxicity Assessment (MTT Assay) B->C D IC50 Confirmed C->D Determine IC50 Value C->D E Direct Proliferation Assay (BrdU Incorporation) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Cell Cycle Arrest Confirmed F->G H Apoptosis Detection (Annexin V / PI Staining) G->H I Mechanistic Insights (e.g., Western Blot for Caspases) H->I

Figure 1: A three-phase experimental workflow for characterizing the anti-proliferative effects of CPPM.

Phase 1 Protocols: Foundational Cytotoxicity Screening

Compound Handling and Stock Solution Preparation

Rationale: Accurate and consistent compound concentration is the bedrock of reliable pharmacological data. Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar organic compounds for in vitro use. However, it is critical to determine the highest permissible DMSO concentration that does not affect cell viability, typically ≤0.5% in the final culture medium.

Protocol:

  • Solubility Test: Determine the solubility of CPPM in cell culture-grade DMSO. Aim for a high-concentration primary stock (e.g., 10-50 mM).

  • Stock Preparation: Accurately weigh 5-10 mg of CPPM and dissolve in the calculated volume of DMSO to achieve the desired molarity.

  • Aliquoting & Storage: Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Vehicle Control: For all experiments, a vehicle control (medium with the same final concentration of DMSO used for CPPM) must be included.

Protocol: MTT Assay for Cytotoxicity Assessment

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7 human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CPPM stock solution (e.g., 20 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPPM in complete medium from the stock solution. Typical concentration ranges for initial screening are 0.1, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective CPPM concentrations (or vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until intracellular purple precipitates are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the viability percentage against the log of CPPM concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Description Example Value
Cell Line Human Breast AdenocarcinomaMCF-7
Seeding Density Cells per well in a 96-well plate8,000 cells/well
Treatment Duration Exposure time to the compound48 hours
CPPM Range Concentrations for IC₅₀ determination0.1 - 100 µM
IC₅₀ Concentration for 50% viability inhibitionTo be determined

Phase 2 Protocols: Cell Cycle and Proliferation Analysis

If CPPM demonstrates significant cytotoxicity (e.g., an IC₅₀ < 50 µM), the next logical step is to investigate whether this effect is due to an arrest of the cell cycle.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of a PI-stained cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block in a specific phase will lead to an accumulation of cells in that phase.

Materials:

  • 6-well cell culture plates

  • CPPM at IC₅₀ and 2x IC₅₀ concentrations

  • Cold PBS (phosphate-buffered saline)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with vehicle (DMSO), IC₅₀, and 2x IC₅₀ concentrations of CPPM for a period of 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

G cluster_0 Cell Preparation cluster_1 Staining & Analysis A Seed & Treat Cells (Vehicle, IC50 CPPM) B Harvest & Fix (70% Ethanol) A->B C Stain with PI/RNase A B->C D Acquire on Flow Cytometer C->D E Model Histograms & Quantify Cell Phases D->E F Evidence of Cell Cycle Arrest? E->F Result: Accumulation in G2/M?

Figure 2: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Phase 3 Protocols: Investigating Apoptosis Induction

An accumulation of cells in a specific cycle phase, followed by cell death, often suggests the induction of apoptosis. The Annexin V/PI assay is the gold standard for detecting this process.

Protocol: Annexin V-FITC / PI Apoptosis Assay

Rationale: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium iodide is used as a counterstain to identify dead cells with compromised membranes. This dual staining allows for the differentiation of:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

Materials:

  • Annexin V-FITC / PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • CPPM at IC₅₀ and 2x IC₅₀ concentrations

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Step 5.1.1).

  • Cell Harvesting: Harvest all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis: Create a quadrant plot (FITC vs. PI) to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic).

Cell Population Annexin V-FITC Propidium Iodide (PI) Interpretation
Q1 (Upper-Left) NegativePositiveNecrotic / Mechanically Damaged
Q2 (Upper-Right) PositivePositiveLate Apoptotic / Necrotic
Q3 (Lower-Left) NegativeNegativeLive / Viable
Q4 (Lower-Right) PositiveNegativeEarly Apoptotic

Conclusion and Future Directions

This guide provides a validated, step-by-step framework for the initial characterization of the anti-proliferative effects of this compound. By systematically progressing through cytotoxicity screening, cell cycle analysis, and apoptosis detection, researchers can build a robust dataset to establish the compound's primary mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular targets, such as Western blot analysis for key proteins like cleaved caspase-3, PARP, p53, and specific CDKs, to fully elucidate the signaling pathways modulated by CPPM.

References

  • Title: Recent Developments of Pyrazole-Containing Compounds as Anticancer Agents. Source: Molecules (MDPI) URL: [Link]

  • Title: A Review on Recent Advancement of Pyrazole Derivatives as Anticancer Agents. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Pyrazole and its Fused Derivatives with Anticancer Activity. Source: Drug Discovery Today URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

Application Notes and Protocols for Pyrazole Derivatives as Plant Growth Regulators and Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Agriculture

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in modern agrochemical research.[1][2] Its unique chemical properties, including multiple sites for substitution and a stable aromatic core, allow for extensive structural optimization.[3] This has led to the development of a diverse array of commercial products with high efficacy, target specificity, and often favorable toxicological profiles.[1] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, functioning as potent fungicides, insecticides, herbicides, and even plant growth regulators.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis, bio-evaluation, and mechanistic analysis of pyrazole derivatives in an agricultural context. The methodologies described herein are designed to be self-validating, explaining the causality behind experimental choices and providing a robust framework for novel compound discovery and characterization.

Section 1: Synthesis of Pyrazole Agrochemicals

A common and versatile route to many biologically active pyrazole derivatives, particularly the widely successful carboxamides, is the Knorr pyrazole synthesis followed by amide coupling.[4] This two-stage process first constructs the core pyrazole ring, often with an ester functional group, which is then hydrolyzed to a carboxylic acid and coupled with a desired amine to yield the final product.[4][5] This modular approach allows for the systematic variation of substituents to explore structure-activity relationships (SAR).

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation A 1,3-Dicarbonyl Compound (e.g., β-ketoester) C Pyrazole-carboxylate Ester A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative B->C D Pyrazole-carboxylic Acid C->D Hydrolysis F Pyrazole Carboxamide (Final Product) D->F Amide Coupling E Amine (R-NH2) E->F

General workflow for pyrazole carboxamide synthesis.
Protocol 1: Synthesis of a Representative Pyrazole-4-Carboxamide

This protocol outlines the synthesis of a generic pyrazole-4-carboxamide, a scaffold found in numerous commercial fungicides.

Part A: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a hydrazine derivative (e.g., methylhydrazine) in a suitable solvent like ethanol.[4]

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to the solution.[4]

  • Substrate Addition: Slowly add an equimolar amount of a β-ketoester (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) dropwise to the stirred solution at room temperature.[6]

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield the pure pyrazole-carboxylate ester.

Part B: Hydrolysis to Pyrazole-4-carboxylic Acid

  • Dissolution: Dissolve the purified ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).[4]

  • Saponification: Add an excess (e.g., 2-3 equivalents) of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates complete consumption of the starting ester (typically 2-4 hours).[4]

  • Acidification: Cool the mixture in an ice bath and acidify to a pH of ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid should form.[4]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This product is often pure enough for the next step.[4]

Part C: Amide Coupling to Form the Final Carboxamide

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the pyrazole-4-carboxylic acid from Part B in a dry aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1.1 equivalents of the desired amine (e.g., 2-chloroaniline), 1.2 equivalents of a coupling reagent (e.g., HATU or EDCI/HOBt), and 2-3 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).[7]

  • Coupling Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.[4]

Section 2: Application as Fungicides

Many of the most successful pyrazole-based fungicides are pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[8] They function by blocking the fungal mitochondrial respiratory chain at Complex II (SDH), which disrupts cellular energy production and leads to fungal cell death.[9]

succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Electron Transport Chain (Complex III, IV) sdh->etc e- atp ATP Production etc->atp pyrazole Pyrazole Carboxamide (SDHI) pyrazole->sdh Inhibition

Mechanism of action for SDHI fungicides.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol determines the direct inhibitory effect of a compound on fungal growth on a solid medium.[6][10]

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test pyrazole derivative in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50°C in a water bath.

  • Amended Media: Add aliquots of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate containing only DMSO. Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.[10]

  • Inoculation: Using a sterile 5 mm cork borer, cut a mycelial plug from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).[10]

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each test and control plate.[11]

  • Measurement: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached the edge.[11]

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Data Analysis: Plot the inhibition percentage against the log of the concentration and use probit analysis to determine the EC₅₀ (Effective Concentration required to inhibit growth by 50%).

Protocol 3: In Vivo Protective Antifungal Bioassay (Whole Plant)

This assay evaluates the ability of a compound to protect a host plant from fungal infection.[5]

  • Plant Cultivation: Grow host plants (e.g., tomato seedlings at the two-leaf stage) under controlled greenhouse conditions.

  • Compound Application: Prepare aqueous solutions of the test compound at various concentrations (e.g., 10, 50, 100 mg/L) in distilled water containing a surfactant (e.g., 0.1% Tween 80). Spray the solutions onto the plant leaves until runoff. Allow the leaves to dry completely.[12]

  • Inoculation: Prepare a spore suspension or mycelial suspension of the pathogen (e.g., Alternaria solani). Spray-inoculate the treated plants with the pathogen suspension. A set of control plants should be sprayed with the blank solvent solution before inoculation.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an appropriate temperature to promote disease development.

  • Assessment: After a suitable incubation period (e.g., 3-5 days), assess the disease severity by counting the number of lesions or by using a disease rating scale (e.g., 0-5, where 0=no symptoms and 5=severe necrosis).

  • Calculation: Calculate the protective efficacy using the formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Compound TypeTarget FungusEfficacy (EC₅₀ in µg/mL)Reference
Pyrazole-4-carboxamide (8j)Alternaria solani3.06[5]
Pyrazole-thiazole carboxamide (6d)Rhizoctonia cerealis5.11[13]
Isoxazolol Pyrazole Carboxylate (7ai)Rhizoctonia solani0.37[6]
Pyrazole-thiazole carboxamide (5i)Sclerotinia sclerotiorum0.73[8]
Protocol 4: Mechanism of Action - SDH Enzyme Inhibition Assay

This spectrophotometric assay measures the direct inhibition of SDH enzyme activity.[9][14]

  • Mitochondria Isolation: Isolate mitochondria from the target fungus or use a commercially available source of SDH (e.g., from bovine heart mitochondria).

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Substrate: 0.6 M Sodium Succinate.

    • Electron Acceptor: 2.5 mM 2,6-dichlorophenolindophenol (DCPIP).

    • Inhibitor: Prepare serial dilutions of the test pyrazole compound in DMSO.

  • Assay Setup (in a 96-well plate):

    • To each well, add Assay Buffer.

    • Add the mitochondrial suspension (or purified SDH).

    • Add the test compound dilution (or DMSO for control).

    • Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the DCPIP solution and immediately follow with the sodium succinate solution to start the reaction.

  • Measurement: Place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes. The rate of DCPIP reduction (color change from blue to colorless) is proportional to SDH activity.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Section 3: Application as Insecticides

Phenylpyrazole insecticides, such as the well-known Fipronil, act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect central nervous system.[15] By blocking the inhibitory action of GABA, these compounds cause hyperexcitation, leading to paralysis and death of the insect.[15]

cluster_0 Normal Synaptic Transmission cluster_1 Action of Phenylpyrazole Insecticide gaba_n GABA Neurotransmitter receptor_n GABA Receptor (Chloride Channel) gaba_n->receptor_n Binds cl_in_n Chloride Ions (Cl⁻) Influx receptor_n->cl_in_n Opens Channel neuron_n Neuron Hyperpolarization (Inhibition) cl_in_n->neuron_n gaba_p GABA Neurotransmitter receptor_p GABA Receptor (Chloride Channel) gaba_p->receptor_p cl_blocked Chloride Ion Influx Blocked receptor_p->cl_blocked pyrazole Phenylpyrazole pyrazole->receptor_p Blocks Channel neuron_p Neuron Hyperexcitation (Paralysis, Death) cl_blocked->neuron_p

Mechanism of action for phenylpyrazole insecticides.
Protocol 5: Insecticidal Bioassay (Contact Toxicity - Vial Residue Method)

This method assesses the toxicity of a compound when an insect comes into physical contact with a treated surface.[16]

  • Stock Solution: Prepare a stock solution of the technical grade test compound in a volatile solvent like acetone (e.g., 1000 µg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations.

  • Vial Coating: Pipette 1 mL of each dilution into a 20 mL glass scintillation vial. Also, prepare control vials using only acetone.

  • Solvent Evaporation: Place the vials on a vial roller or manually rotate them at an angle until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

  • Insect Introduction: Introduce a set number of target insects (e.g., 10-20 adult mosquitoes or fruit flies) into each vial.[17]

  • Exposure and Observation: Cap the vials with cotton balls soaked in a 10% sugar solution to provide nourishment. Record mortality at specific time points (e.g., 1, 2, 4, 8, 24 hours). An insect is considered dead if it is unable to move when prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC₅₀ (Lethal Concentration to kill 50% of the population) and LT₅₀ (Lethal Time to kill 50% of the population) values.

Protocol 6: Insecticidal Bioassay (Ingestion Toxicity)

This assay is used for systemic products or stomach poisons that must be ingested to be effective.[16]

  • Diet Preparation: Prepare the artificial diet or sugar solution for the target insect. For many insects, a 10% sucrose or honey solution is effective.[17]

  • Compound Incorporation: Dissolve the test compound in the diet to achieve the desired final concentrations. The compound may first need to be dissolved in a small amount of a co-solvent (like DMSO) before being mixed into the aqueous diet.

  • Feeding Setup: Place a known volume of the treated diet into a feeding apparatus (e.g., a cotton wick in a small tube) accessible to the test insects.

  • Exposure: Place a cohort of starved insects (e.g., starved for 4-6 hours) into a container with the treated diet and a water source.

  • Observation & Data Analysis: Record mortality at regular intervals (e.g., 24, 48, 72 hours). Calculate the LC₅₀ as described in the contact toxicity protocol. For some assays, a feeding marker like a food dye can be included to confirm ingestion.[18]

CompoundTarget InsectEfficacy (LC₅₀)Reference
FipronilTermites0.038 µg/mL[19]
Pyrazole derivative 3fTermites0.001 µg/mL[19]
FipronilLocusts63.09 µg/mL[19]
Pyrazole derivative 6hLocusts47.68 µg/mL[19]
Protocol 7: Mechanism of Action - Principles of GABA Receptor Binding Assay

Directly studying the binding of compounds to the GABA receptor is a specialized technique, often involving radioligands. The principle is to measure how effectively a test compound can displace a known radiolabeled ligand that binds to the receptor target site.[20][21]

  • Membrane Preparation: Prepare a membrane fraction rich in GABA receptors from the target insect tissue (e.g., house fly heads).[20]

  • Binding Reaction: In an incubation tube, combine the insect membrane preparation, a specific radioligand (e.g., [³H]EBOB, a known channel blocker), and varying concentrations of the unlabeled test pyrazole compound.[20]

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity trapped on the filter using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity on the filter is inversely proportional to the binding affinity of the test compound. A competition curve is generated, and the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is calculated. This value is an indicator of the compound's binding affinity for the receptor.

Section 4: Application as Herbicides

Pyrazole derivatives are prominent in herbicide discovery, with a key class acting as inhibitors of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2] HPPD is crucial for the biosynthesis of plastoquinone, a vital cofactor in the carotenoid synthesis pathway.[1] Inhibition of HPPD leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.[1]

tyrosine Tyrosine hpp p-Hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd HPPD Enzyme hpp->hppd hga Homogentisate hppd->hga pq Plastoquinone hga->pq carotenoids Carotenoids pq->carotenoids chlorophyll Chlorophyll Protection carotenoids->chlorophyll pyrazole Pyrazole Herbicide (HPPD Inhibitor) pyrazole->hppd Inhibition

Mechanism of action for HPPD-inhibiting herbicides.
Protocol 8: Herbicide Bioassay (Post-Emergence Greenhouse Assay)

This protocol evaluates the efficacy of a herbicide applied to weeds that have already emerged.[22][23]

  • Plant Growth: Grow target weed species (e.g., Digitaria sanguinalis) and a crop species (for selectivity testing) in pots containing a standard soil mix under controlled greenhouse conditions.

  • Treatment Stage: Allow plants to grow to a specific stage, typically the 2-4 leaf stage (BBCH 12-14), for application.[24]

  • Herbicide Preparation: Prepare spray solutions of the test pyrazole derivative at several application rates (e.g., 50, 150, 300 g ai/ha) in water with an appropriate adjuvant.

  • Application: Use a laboratory track sprayer to apply the herbicide solutions uniformly to the plants at a constant volume (e.g., 200 L/ha).[24] Include an untreated control group.

  • Post-Application Care: Return the plants to the greenhouse and maintain normal growing conditions.

  • Assessment: Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a percentage scale (0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of the surviving plants, dry them in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent control based on visual ratings and the percent reduction in biomass compared to the untreated control. Determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

CompoundWeed SpeciesApplication Rate (g ai/ha)Inhibition (%)Reference
Pyrazole Amide (26)Digitaria sanguinalis150>80[2]
Pyrazole Amide (26)Setaria viridis150>80[2]
Protocol 9: Mechanism of Action - HPPD Enzyme Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the HPPD enzyme.[1][25]

  • Enzyme Source: Use purified recombinant HPPD enzyme from a plant source (e.g., Arabidopsis thaliana).

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.0.

    • Substrate: Prepare a fresh solution of p-hydroxyphenylpyruvate (HPP) in Assay Buffer.

    • Cofactors: Prepare a solution containing ascorbate and catalase in Assay Buffer. Also prepare a dilute solution of FeSO₄.[1]

    • Inhibitor: Prepare serial dilutions of the test pyrazole compound in DMSO.

  • Assay Setup (Spectrophotometric Method): This method often uses a coupled-enzyme system where the product of HPPD, homogentisate, is converted to maleylacetoacetate, which can be monitored at 318 nm.[15]

  • Assay Setup (Fluorescent Method): This more direct method utilizes the intrinsic fluorescence of the product, homogentisate.[1][25]

    • In a 96-well black microplate, add Assay Buffer, cofactors, and the test inhibitor dilution.

    • Add the HPPD enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 15 minutes.[1]

  • Reaction Initiation: Initiate the reaction by adding the HPP substrate solution to all wells.[1]

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence (e.g., excitation at 320 nm, emission at 400 nm) over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Section 5: Application as Plant Growth Regulators

Certain pyrazole derivatives can act as plant growth regulators (PGRs) by mimicking or inducing specific hormonal responses. For example, some compounds can induce the "triple response" in dark-grown seedlings, a phenotype characteristic of exposure to the plant hormone ethylene.[2] This response consists of the shortening and thickening of the hypocotyl and root, and an exaggerated apical hook.[26]

cluster_0 Dark-Grown Seedling (Control) cluster_1 Triple Response Phenotype (Ethylene or Pyrazole PGR Treatment) A Long, thin hypocotyl B Long root C Closed apical hook D Short, thick hypocotyl E Short, thick root F Exaggerated apical hook seed Seed seed->A No Treatment seed->B No Treatment seed->C No Treatment seed->D Treatment seed->E Treatment seed->F Treatment

The characteristic triple response in dark-grown seedlings.
Protocol 10: Plant Growth Regulator Bioassay (Arabidopsis Triple Response Assay)

This robust and easily scored assay is ideal for screening compounds for ethylene-like activity.[2][3]

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing in 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution containing a drop of Triton X-100. Rinse the seeds 3-5 times with sterile water.[19]

  • Media Preparation: Prepare a Murashige and Skoog (MS) agar medium (e.g., 0.5x MS salts, 1% sucrose, 0.8% agar). After autoclaving and cooling, add the test pyrazole compound to achieve the desired final concentration (e.g., 10 µM). A positive control with the ethylene precursor ACC (1-aminocyclopropane-1-carboxylic acid) at 10 µM and a negative solvent control should be included.[19][26] Pour the media into sterile square Petri dishes.

  • Plating Seeds: Suspend the sterilized seeds in sterile 0.1% agarose and plate them in straight lines on the prepared media.[19]

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-4 days.[19]

  • Incubation: After stratification, expose the plates to light for a few hours to promote germination, then wrap them completely in aluminum foil and place them vertically in an incubator at 22°C for 3 days.[19]

  • Phenotypic Analysis: After 3 days, unwrap the plates and examine the seedlings.

  • Quantification: For quantitative analysis, place seedlings on a fresh agar plate, capture an image with a scanner, and measure the length of the hypocotyl and root using image analysis software (e.g., ImageJ). Compare the measurements of treated seedlings to the controls. A significant reduction in hypocotyl and root length indicates a positive triple response.[19]

Section 6: Analytical Methods

Validating the presence and concentration of pyrazole derivatives in environmental samples like soil is crucial for efficacy and regulatory studies. High-Performance Liquid Chromatography (HPLC) is a common and robust method for this purpose.

Protocol 11: Residue Analysis in Soil Samples (HPLC Method)

This protocol provides a general framework for extracting and quantifying a pyrazole insecticide like Fipronil from soil.[27][28]

  • Sample Preparation:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of an extraction solvent (e.g., acetonitrile).[28]

    • Add internal standards if necessary.

  • Extraction:

    • Shake the tube vigorously for 10-20 minutes on a mechanical shaker.

    • Add extraction salts (e.g., 2 g NaCl and 4 g anhydrous MgSO₄) to induce phase separation (a modified QuEChERS approach).[28]

    • Vortex for 1 minute and centrifuge at >2000 x g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a cleanup sorbent (e.g., 30 mg PSA and 150 mg MgSO₄) to remove interfering matrix components.[28]

    • Vortex for 30 seconds and centrifuge.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto an HPLC system equipped with a UV detector.

    • Example HPLC Conditions for Fipronil: [29][30]

      • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 280 nm

      • Injection Volume: 20 µL

  • Quantification: Create a calibration curve using standards of known concentrations. Compare the peak area of the analyte in the sample to the calibration curve to determine its concentration in the soil.

Conclusion

The pyrazole scaffold is a cornerstone of modern agrochemical development, providing a foundation for compounds with diverse and potent biological activities. The protocols detailed in this guide offer a robust starting point for researchers engaged in the synthesis, screening, and mechanistic evaluation of novel pyrazole derivatives. By understanding the causality behind these experimental designs—from the modularity of chemical synthesis to the specific biological targets—scientists can more effectively navigate the discovery pipeline and contribute to the development of next-generation solutions for crop protection and enhancement.

References

  • Merchante, C., & Stepanova, A. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. Methods in Molecular Biology. Retrieved from [Link]

  • Merchante, C., & Stepanova, A. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. SpringerLink. Retrieved from [Link]

  • Guzmán, P., & Ecker, J. R. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. ResearchGate. Retrieved from [Link]

  • Hadjmohammadi, M., Nikou, S. M., & Kamel, K. (2006). Determination of Fipronil Residue in Soil and Water in the Rice Fields in North of Iran by RP-HPLC Method. Semantic Scholar. Retrieved from [Link]

  • Guzmán, P., & Ecker, J. (1990). Exploiting the triple response of Arabidopsis to identify ethylene-related mutants. Semantic Scholar. Retrieved from [Link]

  • Studylib. (n.d.). SDH Inhibition Lab Protocol: Malonate Competition. Studylib.net. Retrieved from [Link]

  • Unknown. (n.d.). METHOD OF ANALYSIS FOR FIPRONIL CONTENT. CIBRC. Retrieved from [Link]

  • Alonso-Stepanova Lab. (n.d.). Triple response assay. NCSU. Retrieved from [Link]

  • Li, P., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Retrieved from [Link]

  • Hadjmohammadi, M., et al. (2011). Determination of Fipronil Residue in Soil and Water in the Rice Fields in North of Iran by RP-HPLC Method. ResearchGate. Retrieved from [Link]

  • Toffolatti, S. L., et al. (2021). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC. Retrieved from [Link]

  • Chen, X., et al. (2017). Residue analysis and persistence evaluation of fipronil and its metabolites in cotton using high-performance liquid chromatography-tandem mass spectrometry. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). (b) chromatogram of Fipronil residue in soil samples,Conditions:. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. Retrieved from [Link]

  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Plantalyt GmbH. (n.d.). How we test for herbicide resistance. Plantalyt. Retrieved from [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Retrieved from [Link]

  • Fritze, C. E., et al. (2003). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. PubMed Central. Retrieved from [Link]

  • Gil, M., et al. (2013). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed. Retrieved from [Link]

  • Vafai, S. B., & Mootha, V. K. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH. Retrieved from [Link]

  • LSU AgCenter. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. Retrieved from [Link]

  • Hien, D., et al. (2022). A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors. PMC. Retrieved from [Link]

  • Zhao, C., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. PMC. Retrieved from [Link]

  • Kim, Y., et al. (2015). Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. Retrieved from [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Bioassays & Techniques. Scribd. Retrieved from [Link]

  • Liu, Y., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Hardstone, M. C., & Scott, J. G. (2010). Bioassays for Monitoring Insecticide Resistance. PMC. Retrieved from [Link]

  • Agriculture Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity test with mycelia growth‐inhibitory rate methods. ResearchGate. Retrieved from [Link]

  • Zare, K., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH. Retrieved from [Link]

  • Kim, J., et al. (2016). The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans. PMC. Retrieved from [Link]

  • SDSU Extension. (2023). Considerations for Postemergence Herbicides. SDSU Extension. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

  • Held, N. L., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. JoVE. Retrieved from [Link]

  • Taylor Randell-Singleton, et al. (2024). Confirming resistance to PPO-inhibiting herbicides applied preemergence and postemergence in a Georgia Palmer amaranth population. Weed Technology. Retrieved from [Link]

  • Le Corronc, H., et al. (2021). GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil. Frontiers in Toxicology. Retrieved from [Link]

  • Lees, K., et al. (2010). Molecular Characterization of Agonists That Bind to an Insect GABA Receptor. Biochemistry. Retrieved from [Link]

  • Casida, J. E. (2015). Novel GABA receptor pesticide targets. ResearchGate. Retrieved from [Link]

  • Casida, J. E., & Durkin, K. A. (2015). Novel GABA Receptor Pesticide Targets. PubMed. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the aqueous solubility of the compound (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Given its chemical structure, featuring multiple aromatic rings, this pyrazole derivative is anticipated to have low aqueous solubility, a common challenge for over 70% of new chemical entities in development pipelines.[1] This document outlines systematic approaches, from fundamental principles to advanced formulation strategies, to address this critical issue.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, poorly soluble in water?

A1: The molecular structure of your compound is the primary reason for its poor aqueous solubility. It contains two phenyl rings and a pyrazole core, which are predominantly hydrophobic (water-repelling). While it has a polar hydroxyl (-OH) group, the large non-polar surface area dominates its physicochemical properties, making it difficult for water molecules to surround and dissolve it effectively. Compounds with such characteristics are often classified as Biopharmaceutics Classification System (BCS) Class II or IV agents, where low solubility is a key limiting factor for absorption and bioavailability.[2][3]

Q2: What is the first and simplest method I should try to dissolve my compound for an in vitro experiment?

A2: The use of co-solvents is the most direct and common initial approach for laboratory-scale experiments.[4] A co-solvent is a water-miscible organic solvent that, when mixed with water, increases the solubility of non-polar solutes. For initial screening, preparing a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) or ethanol is recommended. This stock can then be diluted into your aqueous experimental medium. However, be mindful of the final co-solvent concentration, as high levels (typically >1%) can be toxic to cells or interfere with assay results.

Q3: Can I use pH modification to improve the solubility of this specific pyrazole derivative?

A3: While pH adjustment is a powerful technique for ionizable compounds, its utility for this compound is limited. The pyrazole ring system is weakly basic, and the methanol group is a very weak acid. This means that significant ionization, which would enhance aqueous solubility, only occurs at extreme pH values that are generally incompatible with biological systems.[5][6] Therefore, while technically possible, this method is often not practical for most cell-based or in vivo applications. Incorporating pH-modifying agents into a solid dosage form can create a microenvironment where solubility is enhanced, but for direct solubilization in solution, other methods are often more effective.[7]

Q4: What are the main differences between co-solvents, surfactants, and cyclodextrins?

A4: These are three distinct chemical approaches to enhancing solubility:

  • Co-solvents: As described in A2, they work by reducing the polarity of the water-based solvent system, making it more favorable for hydrophobic compounds.[4]

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration. The hydrophobic core of the micelle can encapsulate insoluble drug molecules, while the hydrophilic shell interacts with water, effectively solubilizing the drug.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. They act as molecular capsules, encapsulating the poorly soluble drug molecule within their cavity to form a water-soluble "inclusion complex".[9][][11] This approach is highly effective and widely used in pharmaceutical formulations.[12]

Troubleshooting Guide: Common Experimental Issues

Problem 1: "My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer for a cell culture experiment."

This is a classic issue that arises when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of co-solvent.

Root Cause Analysis: The rapid dilution of the DMSO stock into an aqueous environment causes the compound to crash out of solution before it can be stabilized. The final DMSO concentration is too low to maintain solubility at the desired final compound concentration.

Solution Pathway:
  • Optimize Co-Solvent Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line (e.g., 0.1%, 0.5%, 1%). Prepare serial dilutions of your compound to find the highest concentration that remains soluble at that DMSO level.

  • Employ Cyclodextrin Complexation: Cyclodextrins are an excellent alternative as they are generally well-tolerated by cells and can significantly increase solubility without organic solvents.[9][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high solubility and safety profiles.[11]

Workflow: Choosing a Solubilization Strategy

The following diagram outlines a decision-making process for selecting an appropriate solubilization method based on experimental requirements.

G cluster_start cluster_application cluster_invitro cluster_oral cluster_parenteral start Start: Poorly Soluble Compound (3-(4-Cl-Ph)-1-Ph-1H-pyrazol-4-yl)methanol application What is the intended application? start->application invitro In Vitro / Preclinical application->invitro In Vitro oral Oral Formulation (In Vivo) application->oral Oral parenteral Parenteral (IV) Formulation application->parenteral IV cosolvent Strategy 1: Co-solvents (e.g., DMSO, Ethanol) Is final conc. <1% and soluble? invitro->cosolvent cyclodextrin Strategy 2: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Provides high solubility with low toxicity. cosolvent->cyclodextrin No / Precipitation end_invitro Proceed with Experiment cosolvent->end_invitro Yes end_invitro2 Proceed with Experiment cyclodextrin->end_invitro2 solid_dispersion Strategy 3: Solid Dispersion Disperse drug in a polymer matrix to create an amorphous form. oral->solid_dispersion nanosuspension Strategy 4: Nanosuspension Increase surface area by reducing particle size to <1µm. oral->nanosuspension mixed_solvency Strategy 5: Mixed Solvency/Complexation Use a combination of co-solvents, surfactants, and/or cyclodextrins. parenteral->mixed_solvency

Caption: Decision workflow for selecting a solubility enhancement method.

Problem 2: "I need to prepare a formulation for an oral gavage study in rodents, but the required dose is too high to dissolve in a simple vehicle."

For in vivo studies, especially oral administration, achieving high drug loading in a small, consistent, and bioavailable volume is critical. Simple solutions are often inadequate.

Root Cause Analysis: The low aqueous solubility of the compound prevents the preparation of a sufficiently concentrated dosing solution. Using high volumes of co-solvents is often not viable due to potential toxicity and altered pharmacokinetics.

Solution Pathway:
  • Nanosuspension Formulation: This technique involves reducing the particle size of the drug to the sub-micron range. This dramatically increases the surface area, leading to a higher dissolution rate in the gastrointestinal tract.[14][15] Nanosuspensions can be prepared using methods like media milling or high-pressure homogenization and are stabilized by surfactants.[16][17] They are particularly suitable for BCS Class II drugs.

  • Amorphous Solid Dispersion: This strategy involves dispersing the drug in a hydrophilic polymer matrix, converting it from a stable crystalline form to a higher-energy, more soluble amorphous form.[2][18] Upon administration, the polymer dissolves and releases the drug in a supersaturated state, enhancing absorption.[1] This can be achieved via techniques like spray drying or hot-melt extrusion.[3][19]

Comparison of Advanced Formulation Strategies
StrategyMechanismPotential Solubility IncreaseKey AdvantagesKey Disadvantages
Cyclodextrin Complexation Encapsulation of single drug molecules in a soluble carrier.[]10 to 100-fold[13]Suitable for liquid and solid forms; low toxicity; well-established.[9]Limited by 1:1 or 1:2 drug-CD stoichiometry; can be expensive.
Nanosuspension Increased surface area and saturation solubility due to particle size reduction (<1 µm).Variable; enhances dissolution rate significantly.High drug loading possible; applicable to many BCS Class II/IV drugs.[15]Requires specialized equipment; potential for particle aggregation.
Solid Dispersion Conversion to a high-energy amorphous state within a polymer matrix.[2]10 to 200-fold[20]Significant increase in apparent solubility and dissolution rate.[21]Amorphous form can be physically unstable and revert to crystalline form.[3]

In-Depth Methodologies & Protocols

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a standard laboratory method for preparing a stock solution using HP-β-CD, ideal for in vitro applications.

Objective: To prepare a 1 mM aqueous stock solution of this compound (MW ≈ 298.75 g/mol ).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and/or magnetic stirrer

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the HP-β-CD Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in your desired buffer. For 10 mL, dissolve 4 g of HP-β-CD in 10 mL of buffer. Gentle warming and stirring may be required. Allow the solution to cool to room temperature.

  • Weigh the Compound: Weigh out 2.99 mg of the compound to prepare 10 mL of a 1 mM solution.

  • Complexation: Add the weighed compound directly to the 40% HP-β-CD solution.

  • Incubation: Tightly cap the vial and vortex vigorously for 2-3 minutes. For optimal complexation, place the vial on a rotator or magnetic stirrer and mix overnight at room temperature. This allows the guest-host equilibrium to be reached.[1]

  • Validation (Clarification): After incubation, visually inspect the solution. It should be clear and free of any visible precipitate.

  • Sterilization: If required for cell culture, sterile-filter the final solution using a 0.22 µm syringe filter compatible with your solution (e.g., PVDF or PES).

  • Storage: Store the stock solution at 4°C or -20°C as determined by stability studies.

Mechanism of Cyclodextrin Inclusion

Caption: Encapsulation of a hydrophobic drug into a cyclodextrin cavity.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 723. [Link]

  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(6), 547-560. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]

  • Kumar, S. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 830-844. [Link]

  • S, S., & G, S. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1-8. [Link]

  • Kumar, V., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 30(10). [Link]

  • Rodriguez, A. (2023). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs. Journal of Drug Designing and Research, 4(1). [Link]

  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(9), 1197-1209. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • V, S., & K, S. (2022). Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. British Journal of Pharmacy, 7(2). [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • S, S., & G, S. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. International Journal of Pharmaceutical Sciences and Research, 13(10), 3845-3855. [Link]

  • Mandel, J. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Al-Gousous, J., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(5), 2055-2067. [Link]

  • Lam, E., & Barmpalexis, P. (2023). Strategies for formulating and delivering poorly water-soluble drugs. Expert Opinion on Drug Delivery, 20(11), 1547-1568. [Link]

  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1616-1627. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar. [Link]

  • Gould, P. L., & Howard, J. R. (1985). The use of co-solvents in the formulation of parenteral solutions of low-solubility drugs. International Journal of Pharmaceutics, 25(1), 25-36. [Link]

  • S, S., & K, S. (2023). Formulation and Characterization of Solid Dispersion for Enhancing the Solubility of BCS Class 2 Drugs. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ScienceDirect. (2025). Co-solvent. ScienceDirect. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Iovino, F., et al. (2020). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 25(21), 5100. [Link]

  • Al-gousous, J., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. FitForThem. [Link]

  • Almotairy, A., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(3), 104. [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Slideshare. [Link]

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Technical Support Center: Optimizing Reaction Yield for the Synthesis of 1,3,4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and troubleshoot common challenges encountered during the synthesis of 1,3,4-substituted pyrazoles. The following content moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to build a robust framework for future synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Core Challenges

This section addresses the most common issues encountered in the lab. Our focus is on providing not just a solution, but a clear rationale for why a particular problem occurs and how the proposed solution resolves it at a mechanistic level.

Q1: My pyrazole synthesis is suffering from consistently low yields. What are the primary factors I should investigate?

A1: Low yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach is the most effective way to diagnose and solve the issue.[1]

  • Incomplete Reaction: The reaction may not be proceeding to completion. Many pyrazole syntheses, especially classical methods like the Knorr synthesis, are equilibrium-driven.

    • Troubleshooting Strategy:

      • Increase Reaction Time & Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of starting materials.[2] For many condensation reactions, refluxing is necessary.[2]

      • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products by providing rapid, uniform heating.[3][4][5]

  • Suboptimal Catalyst Choice: The nature and concentration of the catalyst are critical. The Knorr synthesis, for instance, typically requires an acid catalyst to facilitate the initial condensation between the hydrazine and the 1,3-dicarbonyl compound.[6][7]

    • Troubleshooting Strategy: Screen different catalysts. While protic acids like acetic acid are common, Lewis acids or specialized catalysts like nano-ZnO have demonstrated improved yields in certain systems.[8][9]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole. For example, under strongly acidic conditions, 1,4-dicarbonyl precursors (used in some related syntheses) can favor the formation of furan derivatives.[10][11] In the case of 1,3-dicarbonyls, incomplete cyclization can lead to stable hydrazone intermediates that do not proceed to the final product.[1]

    • Troubleshooting Strategy: Adjust the reaction pH to be neutral or weakly acidic.[11] Ensure the stoichiometry of reactants is correct; an excess of hydrazine (e.g., 1.5-2 equivalents) can sometimes drive the reaction to completion.[1]

Q2: I'm obtaining a mixture of regioisomers instead of the desired 1,3,4-substituted pyrazole. How can I improve regioselectivity?

A2: This is a fundamental challenge, as the classic Knorr synthesis involving an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine often produces a mixture of 1,3,5- and 1,4,5-substituted pyrazoles.[9][12] The formation of the 1,3,4-isomer requires a different, more controlled synthetic approach.

  • The Mechanistic Problem: The lack of regioselectivity arises because the initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[6]

  • Strategies for Regiocontrolled Synthesis:

    • Use of Pre-functionalized Substrates: A highly effective method is to react a hydrazone with a nitroolefin. This reaction, mediated by a strong base like potassium tert-butoxide (t-BuOK), exhibits excellent regioselectivity for the 1,3,4-substituted pattern.[8][13]

    • Solvent Effects: In traditional syntheses, the solvent can play a crucial role. Switching from standard protic solvents like ethanol to fluorinated alcohols (e.g., 2,2,2-trifluoroethanol - TFE) can significantly enhance regioselectivity by modifying the electrophilicity of the carbonyl carbons.[14]

    • Multi-Component Reactions (MCRs): Modern synthetic strategies often employ one-pot, multi-component reactions designed for specific regiochemical outcomes. An MCR involving an active methylene reagent, an isothiocyanate, and a substituted hydrazine can selectively yield 1,3,4-substituted pyrazoles.[15] This approach builds the core scaffold in a sequential and controlled manner, preventing the formation of isomeric mixtures.

Q3: My purification is complicated by a persistent, difficult-to-remove impurity. What could it be?

A3: Besides unreacted starting materials, the most common impurities are often structurally related to the product.

  • Partially Cyclized Intermediates: As mentioned, the reaction may stall at the hydrazone or enamine stage, especially if the cyclization step has a high activation energy.[1] These intermediates are often polar and can co-elute with the product.

    • Solution: Drive the reaction to completion using more forcing conditions (higher temperature, microwave irradiation) or a more effective catalyst.

  • Oxidized or Decomposed Starting Materials: Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of air.[1] Degradation of your starting materials can lead to a complex mixture of byproducts.

    • Solution: Use fresh, high-purity hydrazine. If necessary, store it under an inert atmosphere (Nitrogen or Argon) and at a low temperature.

  • Isomeric Byproducts: If your reaction lacks regioselectivity, the "impurity" may very well be the undesired pyrazole isomer.[16]

    • Solution: This is a fundamental issue with the reaction design. You must switch to a regioselective synthetic method as discussed in Q2. Purification of regioisomers can be notoriously difficult and is not an efficient long-term strategy.

Section 2: Visual Troubleshooting Guide

When faced with a challenging synthesis, a logical workflow can help pinpoint the issue. The following diagram outlines a systematic approach to troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Yield Observed Check_Completion 1. Check Reaction Completion (TLC / LC-MS) Start->Check_Completion Incomplete Starting Material Remains? Check_Completion->Incomplete Complete Reaction Complete Incomplete->Complete No Action_Incomplete Action: • Increase Reaction Time • Increase Temperature • Consider Microwave (MAOS) Incomplete->Action_Incomplete Yes Check_Purity 2. Analyze Crude Product (NMR / LC-MS) Complete->Check_Purity Action_Incomplete->Check_Completion Re-run Reaction Side_Products Significant Side Products? Check_Purity->Side_Products Clean_Reaction Reaction is Clean Side_Products->Clean_Reaction No Action_Side_Products Action: • Re-evaluate Catalyst & Solvent • Adjust pH (Weakly Acidic) • Check Reactant Stoichiometry Side_Products->Action_Side_Products Yes Handling_Loss Possible Work-up / Purification Loss Clean_Reaction->Handling_Loss Check_Regioisomers Are side products regioisomers? Action_Side_Products->Check_Regioisomers Check_Regioisomers->Action_Side_Products No Re-optimize Action_Regioisomers Action: • Switch to a Regioselective  Synthetic Method (e.g., MCR) • Change Solvent (e.g., TFE) Check_Regioisomers->Action_Regioisomers Yes Action_Handling Action: • Optimize Extraction pH • Re-evaluate Chromatography  Conditions Handling_Loss->Action_Handling

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Optimized Protocol for Regioselective Synthesis

To reliably synthesize 1,3,4-substituted pyrazoles, multi-component reactions offer superior control over regioselectivity. The following protocol details a one-pot, three-component synthesis adapted from established procedures.[15] This method avoids the common pitfalls of isomeric mixtures.

Protocol: One-Pot Synthesis of 1-Phenyl-3-amino-4-cyano-1H-pyrazole

This protocol describes the reaction between malononitrile (an active methylene compound), phenyl isothiocyanate, and phenylhydrazine.

Core Reaction Principle: The reaction proceeds through the in situ formation of a ketene N,S-acetal intermediate. This intermediate has a defined structure that, upon cyclization with the substituted hydrazine, forces the formation of the 1,3,4-substituted pyrazole with high regioselectivity.

ProtocolWorkflow Setup Step 1: Reaction Setup (Inert Atmosphere) Intermediate Step 2: Intermediate Formation (Room Temp) Setup->Intermediate Add Reagents 1 & 2 Cyclization Step 3: Cyclization (Heating) Intermediate->Cyclization Add Hydrazine Product Step 4: Work-up & Purification Cyclization->Product Reaction Complete

Sources

Preventing degradation of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. Its purpose is to ensure the chemical integrity and stability of the compound in solution, preventing degradation that can compromise experimental outcomes. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in solution?

A1: The primary degradation pathway is the oxidation of the benzylic methanol group (-CH₂OH) to its corresponding aldehyde or carboxylic acid.[2][3][4] This process is accelerated by atmospheric oxygen, light, and trace metal impurities. The pyrazole ring itself is generally stable to oxidation, but the substituent groups are more susceptible.[5][6]

Q2: My solution of the compound has turned yellow/brown. What does this indicate?

A2: A color change, typically to yellow or brown, is a common indicator of oxidative degradation.[6] Pyrazoline derivatives, which are structurally related, are known to form brownish products upon oxidation.[6] You should discard the solution and prepare a fresh batch following the protocols in this guide.

Q3: What is the best solvent for dissolving and storing this compound?

A3: For short-term storage, dry, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For long-term storage, it is best to store the compound as a solid at -20°C or below, protected from light and moisture.[7] Storing in solution for extended periods is generally not advised due to the risk of solvent-mediated degradation.[7]

Q4: How should I store my stock solutions to maximize stability?

A4: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of contaminants.[7] Before sealing, purging the vial headspace with an inert gas like argon or nitrogen is highly recommended to displace oxygen.[6]

Q5: Can I use aqueous buffers to dissolve the compound?

A5: While some pyrazole derivatives show hydrolytic instability, especially at basic pH[8][9], the primary concern for this specific molecule is oxidation. If aqueous buffers are required for your experiment, they should be freshly prepared, deoxygenated by sparging with argon or nitrogen, and used immediately. Avoid alkaline conditions (pH > 8) where possible.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating common degradation issues.

Issue 1: Loss of Compound Potency or Activity Over Time

If you observe a decrease in the expected biological or chemical activity of your compound in an assay, degradation is a likely cause.

Troubleshooting Workflow:

start Loss of Activity Observed check_purity Analyze Solution Purity via HPLC/LC-MS start->check_purity degradation_confirmed Degradation Confirmed (New Peaks Observed) check_purity->degradation_confirmed no_degradation No Degradation (Purity >95%) check_purity->no_degradation cause_analysis Potential Causes degradation_confirmed->cause_analysis Identify Degradation Pathway investigate_assay Investigate other experimental parameters (e.g., reagents, cell viability) no_degradation->investigate_assay Problem is likely assay-related oxidation oxidation cause_analysis->oxidation Oxidation photo photo cause_analysis->photo Photodegradation ph_instability ph_instability cause_analysis->ph_instability pH Instability solution_ox solution_ox oxidation->solution_ox Implement Protocol 1: - Use anhydrous aprotic solvent - Purge with inert gas (Ar/N₂) - Add antioxidant (optional) solution_photo solution_photo photo->solution_photo Implement Protocol 1: - Use amber vials - Protect from ambient light solution_ph solution_ph ph_instability->solution_ph For Aqueous Solutions: - Use freshly prepared, deoxygenated buffer - Maintain pH between 6.0-7.5

Caption: Troubleshooting Decision Tree for Loss of Activity.

Issue 2: Visible Changes in the Solution (Color, Precipitate)

1. Causality Analysis:

  • Oxidation: The benzylic alcohol is prone to oxidation, which can generate aldehyde or carboxylic acid impurities.[4] This process is often catalyzed by light and trace metals and can lead to colored byproducts.

  • Photodegradation: The presence of a chlorophenyl group makes the molecule susceptible to degradation upon exposure to UV or high-intensity light.[10] Photochemical reactions can lead to dechlorination or other structural changes.

  • Incompatibility with Solvent: If a precipitate forms immediately upon dissolution or after a short time at room temperature, the compound may have poor solubility in the chosen solvent or the solvent may contain impurities (e.g., water in a non-polar solvent) that reduce solubility.

2. Corrective Actions:

  • For Color Change: This strongly suggests oxidation. Discard the solution. Prepare a new stock using an anhydrous, aprotic solvent (e.g., DMSO) and purge the vial with argon or nitrogen before sealing.[6]

  • For Precipitation: Verify the compound's solubility in your chosen solvent. If solubility is low, gentle warming or sonication may help. However, for storage, ensure the compound remains in solution at the storage temperature. If it precipitates upon cooling, the concentration is too high. It is always better to store a clear, stable solution.

Section 3: Protocols and Workflows

Protocol 1: Preparation of a Stable Stock Solution

This protocol details the best practices for preparing a stock solution with maximum stability.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable dry, aprotic solvent)

  • Inert gas (Argon or Nitrogen) with tubing

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate weighing tools

Workflow Diagram:

cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound Accurately weigh the solid compound in a clean weighing vessel. add_solvent 2. Add Solvent Transfer solid to an amber vial. Add anhydrous DMSO to desired concentration. weigh->add_solvent dissolve 3. Dissolve Gently vortex or sonicate at room temperature until fully dissolved. add_solvent->dissolve purge 4. Purge with Inert Gas Displace oxygen by gently blowing argon or nitrogen over the solution for 30-60 seconds. dissolve->purge seal 5. Aliquot & Seal Dispense into single-use aliquots. Seal vials tightly. purge->seal store 6. Store Cold & Dark Store immediately at -20°C or -80°C, protected from light. seal->store

Caption: Workflow for Stable Solution Preparation.

Step-by-Step Procedure:

  • Preparation: Allow the solid compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the required amount of the compound.

  • Dissolution: Transfer the solid to a correctly sized amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Seal the vial and vortex or sonicate until the solid is completely dissolved.

  • Inerting: Briefly remove the cap and gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen, a key driver of oxidation.

  • Sealing: Immediately and tightly reseal the vial with the PTFE-lined cap.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Quality Control

A forced degradation study helps identify the specific vulnerabilities of the compound under your experimental conditions. This is crucial for developing stability-indicating analytical methods.

Objective: To assess the stability of the compound under heat, light, oxidative, and pH stress.

Methodology:

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

  • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Control: Store at 4°C, protected from light.

    • Heat: Incubate at 60°C for 24 hours.

    • Photolytic: Expose to a UV lamp (e.g., 254 nm) or direct sunlight for 8 hours.

    • Oxidative: Add hydrogen peroxide (3% final concentration) and keep at room temperature for 8 hours.

    • Acidic: Add 0.1 M HCl (1:1 v/v) and keep at room temperature for 8 hours.

    • Basic: Add 0.1 M NaOH (1:1 v/v) and keep at room temperature for 8 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method like RP-HPLC with UV detection.[11][12]

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates degradation. This information reveals whether the compound is more susceptible to oxidation, light, heat, or pH extremes.

Data Summary Table:

Storage ConditionRecommended SolventTemperatureLight ProtectionInert AtmosphereExpected Stability (General Guideline)
Long-Term Solid (Powder)-20°C or belowRequired (Amber Vial)Recommended> 1 year
Short-Term Stock Anhydrous DMSO/DMF-20°C to -80°CRequired (Amber Vial)Highly Recommended1-3 months
Working Solution Assay-specific bufferAs per experimentRequiredRecommended (if aqueous)< 24 hours

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Koné, N. A., et al. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI. Available from: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available from: [Link]

  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Royal Society of Chemistry. Available from: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. National Institutes of Health. Available from: [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Available from: [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available from: [Link]

  • Secondary and benzylic alcohols oxydations using various oxydants. Sciencemadness Discussion Board. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate. Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available from: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. Available from: [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Elsevier. Available from: [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. Available from: [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. PubMed. Available from: [Link]

  • Microbial Degradation of Chlorinated Aromatic Compounds. ResearchGate. Available from: [Link]

  • This compound. J&K Scientific. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. Available from: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

  • (1-(3-chlorophenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl)methanol. PubChemLite. Available from: [Link]methanol_CID_3250429)

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. Available from: [Link]

  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace. Available from: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available from: [Link]

Sources

Technical Support Center: Crystallization of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyrazole-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystals of these versatile heterocyclic molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique structural features can often present crystallization difficulties.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges, grounded in scientific principles and practical, field-proven experience.

Understanding the Crystallization Landscape of Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] One nitrogen atom is pyrrole-like (an NH group) and acts as a hydrogen bond donor, while the other is pyridine-like and serves as a hydrogen bond acceptor.[3] This dual functionality is central to their utility but also to the complexities of their crystallization. The ability of pyrazoles to form various hydrogen-bonding motifs—such as dimers, trimers, and catemers—heavily influences their crystal packing and can be a primary source of crystallization challenges.[2]

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter during your crystallization experiments in a question-and-answer format.

Question: My pyrazole compound "oils out" of the solution instead of forming crystals. What should I do?

Answer:

Oiling out, or liquid-liquid phase separation, is a common problem that occurs when the solute's concentration exceeds its solubility limit at a temperature where it is still in a liquid or amorphous state. For pyrazole compounds, this can be exacerbated by strong intermolecular interactions. Here’s a systematic approach to troubleshoot this issue:

  • Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[4] Instead of placing your solution directly in an ice bath or freezer, allow it to cool slowly to room temperature on the benchtop, and then gradually lower the temperature. You can insulate the flask to slow down the cooling process further.

  • Use a More Dilute Solution: Your solution might be too concentrated. Add more of the primary solvent to the heated solution to decrease the supersaturation level.[4] While this may reduce your overall yield, it significantly increases the likelihood of forming crystals.

  • Change the Solvent System: The solvent plays a critical role in crystallization.[5] If your compound is too soluble in the chosen solvent, it may not have a chance to organize into a crystal lattice.

    • Try a solvent in which your compound has lower solubility.

    • For highly soluble compounds, consider an anti-solvent crystallization method. Dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" in which your compound is poorly soluble until turbidity (cloudiness) appears. Then, add a small amount of the good solvent to redissolve the precipitate and allow the system to slowly equilibrate.

  • Introduce a Seed Crystal: If you have previously managed to obtain even a tiny crystal, use it to seed the supersaturated solution. A seed crystal provides a template for crystal growth and can bypass the kinetic barrier of nucleation.[5]

  • Utilize Vapor Diffusion: This is a gentle and effective method for difficult-to-crystallize compounds. Dissolve your compound in a solvent and place it in a small, open vial. Place this vial inside a larger, sealed container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into your compound's solution, gradually inducing crystallization.

Question: I'm getting very fine needles or thin plates that are not suitable for X-ray diffraction. How can I grow larger, more well-defined crystals?

Answer:

The formation of needles or plates often indicates rapid crystal growth. To obtain larger, higher-quality crystals, you need to slow down the crystallization process.

  • Decrease the Rate of Supersaturation:

    • Slow Evaporation: Instead of leaving your solution open to the air, cover the vial with parafilm and poke a few small holes with a needle. This will slow down the evaporation rate, giving the molecules more time to form an ordered crystal lattice.

    • Slow Cooling: As mentioned previously, a slower cooling rate is crucial. A programmable cooling bath or simply insulating your flask can provide the necessary control.

  • Optimize Your Solvent System:

    • Solvent Mixtures: Experiment with binary or even tertiary solvent systems. A mixture of a good solvent and a poor solvent can modulate the solubility of your compound more effectively than a single solvent.

    • Viscosity: A slightly more viscous solvent system can sometimes slow down diffusion and promote the growth of larger crystals.

  • Consider Co-crystallization: If your pyrazole compound has strong hydrogen-bonding capabilities, it might be forming strong self-associations that favor rapid growth in one dimension. Introducing a co-former, a second molecule that can form predictable intermolecular interactions with your compound, can disrupt these self-associations and promote the growth of more isometric crystals.[5] Triphenylphosphine oxide (TPPO) is a common co-crystallant that can act as a hydrogen bond acceptor.[5]

Question: My pyrazole derivative seems to be polymorphic. How can I control which crystal form I obtain?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge in pharmaceutical development.[6][7] Different polymorphs can have different physical properties, including solubility and bioavailability. Controlling polymorphism requires a systematic approach:

  • Vary the Crystallization Solvent: The polarity and hydrogen-bonding ability of the solvent can have a profound impact on which polymorph is favored. Solvents that can hydrogen bond with your pyrazole may disrupt the pyrazole-pyrazole hydrogen bonds and favor a different packing arrangement. A thorough screening of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar) is essential.

  • Control the Temperature: The crystallization temperature can influence the thermodynamic and kinetic stability of different polymorphs. Some polymorphs may be more stable at higher temperatures, while others are favored at lower temperatures. Experiment with a range of crystallization temperatures.

  • Investigate the Effect of Supersaturation: The level of supersaturation can also dictate which polymorph nucleates. High supersaturation often leads to the formation of a less stable (kinetically favored) polymorph, while lower supersaturation tends to yield the more stable (thermodynamically favored) form.

  • Seeding: Seeding with a crystal of the desired polymorph is the most direct way to control the crystal form.

The following table provides a starting point for solvent selection based on their properties:

Solvent ClassExamplesPropertiesPotential for Pyrazole Crystallization
Protic Methanol, Ethanol, WaterCan act as H-bond donors and acceptors.Can compete with pyrazole-pyrazole H-bonding, potentially leading to different polymorphs or solvates.
Aprotic Polar Acetone, Acetonitrile, DMFCan act as H-bond acceptors.Can interact with the pyrazole N-H, influencing crystal packing.
Aprotic Non-polar Toluene, HexaneLimited specific interactions.Often used as anti-solvents or for slow evaporation of less polar derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of pyrazoles that influence their crystallization?

The crystallization behavior of pyrazoles is primarily governed by:

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and acceptor (N) allows for the formation of strong and directional intermolecular interactions, which can lead to various supramolecular assemblies.[2][3]

  • π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, which also contribute to the overall crystal packing.

  • Substituents: The nature and position of substituents on the pyrazole ring can significantly alter its electronic properties, steric hindrance, and ability to form hydrogen bonds, thereby influencing the resulting crystal structure.[1][3]

Q2: What are some recommended starting solvents for pyrazole crystallization?

Based on literature and general principles, good starting points for solvent screening include:

  • Alcohols: Ethanol and methanol are often effective.[1]

  • Ketones: Acetone is a common choice.[8]

  • Esters: Ethyl acetate can be a good solvent.

  • Halogenated Solvents: Dichloromethane can be used, but its high volatility might lead to rapid crystallization.[5]

  • Aromatic Solvents: Toluene can be effective, especially for less polar derivatives.

It is often beneficial to use a mixture of a "good" solvent with a "poor" solvent (an anti-solvent) like hexane or heptane.

Q3: How pure does my compound need to be before I attempt crystallization?

For the best chance of obtaining high-quality crystals suitable for X-ray diffraction, your compound should be at least 90-95% pure.[9] Impurities can inhibit nucleation, disrupt crystal growth, and become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]

Q4: What is the role of pH in the crystallization of pyrazole compounds?

For pyrazole derivatives with basic or acidic functional groups, pH can be a critical parameter. Adjusting the pH can change the ionization state of the molecule. In some cases, forming a salt by protonating a basic pyrazole or deprotonating an acidic substituent can lead to stronger and more ordered intermolecular interactions (like charge-assisted hydrogen bonds), which can significantly improve crystallizability.[5]

Experimental Protocols and Visual Guides

Protocol 1: Slow Evaporation
  • Dissolve your pyrazole compound in a suitable solvent or solvent mixture to create a near-saturated solution at room temperature.

  • Filter the solution through a syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion
  • Prepare a concentrated solution of your pyrazole compound in a "good" solvent (e.g., dichloromethane or methanol).

  • Dispense a small amount (50-500 µL) of this solution into a small, open container (e.g., a small test tube or a microvial).

  • Place this small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a miscible "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the larger vessel, ensuring the level is below the top of the inner container.

  • Seal the larger vessel and leave it undisturbed. The anti-solvent will slowly diffuse in the vapor phase into the solution of your compound, reducing its solubility and promoting slow crystal growth.

Visualizing Crystallization Concepts

Below are diagrams created using Graphviz to illustrate key concepts in pyrazole crystallization.

G cluster_pyrazole Pyrazole Core cluster_interactions Intermolecular Interactions N1 N-H (Donor) N2 N (Acceptor) H_Bond Hydrogen Bonding N1->H_Bond Forms N2->H_Bond Forms Pi_Stack π-π Stacking Pyrazole_Ring->Pi_Stack Participates in

Caption: Key interactions in pyrazole crystallization.

G Start Compound Fails to Crystallize Oiling_Out Oiling Out? Start->Oiling_Out Slow_Cooling Slow Down Cooling Rate Oiling_Out->Slow_Cooling Yes Needles Fine Needles/Plates? Oiling_Out->Needles No Dilute Use More Dilute Solution Slow_Cooling->Dilute Change_Solvent Change Solvent/Anti-solvent Dilute->Change_Solvent Success Good Crystals Change_Solvent->Success Slow_Evap Slower Evaporation Needles->Slow_Evap Yes Needles->Success No Vapor_Diffusion Try Vapor Diffusion Slow_Evap->Vapor_Diffusion Co_Crystal Consider Co-crystallization Vapor_Diffusion->Co_Crystal Co_Crystal->Success

Caption: Troubleshooting workflow for crystallization.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Method for purifying pyrazoles. (2011).
  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Center for Biotechnology Information. [Link]

  • Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

  • Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploiting the Pyrazole-Carboxylate Mixed Ligand System in the Crystal Engineering of Coordination Polymers. (n.d.). ACS Publications. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021). PubMed Central. [Link]

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. [Link]

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. (2016). IUCr Journals. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. (2023). Taylor & Francis Online. [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (n.d.). University of Strathclyde. [Link]

  • Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). (2022). Semantic Scholar. [Link]

  • Advice for Crystallization. (n.d.). Universität Potsdam. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

  • Chemistry Crystallization. (n.d.). sathee jee. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Books.
  • Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound. (2017). IRJET. [Link]

  • Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. (2025). ChemRxiv. [Link]

  • NEW APPROACH TO THE SYNTHESIS OF PYRAZOLE-CONTAINING LIQUID CRYSTAL. (n.d.). Doklady of the National Academy of Sciences of Belarus. [Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). National Institutes of Health. [Link]

  • Crystal polymorphism of pharmaceuticals: Probing crystal nucleation at the molecular level. (2025). ResearchGate. [Link]

  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. (2009). ACS Publications. [Link]

  • Crystallisation Techniques. (2006). University of Canterbury. [Link]

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Stability of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Compound Stability

Topic:

Document ID: TSC-CS-20260118-01

For: Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides technical insights and actionable protocols to assess and manage the stability of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (CAS 36640-39-8) stored in Dimethyl Sulfoxide (DMSO) at -20°C. While specific stability data for this compound is not publicly available, this document synthesizes established principles of chemical stability for structurally related molecules to empower you to make data-driven decisions.

Q1: What are the primary stability concerns for a pyrazole derivative like this in DMSO?

The molecule , this compound, has several structural features that warrant stability consideration:

  • Pyrazole Core: The pyrazole ring itself is generally stable and resistant to oxidation and reduction.[1][2] However, the substituents on the ring dictate the overall reactivity.

  • Benzylic Alcohol Moiety (-CH₂OH): This is the most likely site of chemical instability. Benzylic alcohols can be susceptible to oxidation, especially in the presence of DMSO, which can itself act as an oxidant under certain conditions (e.g., elevated temperatures, or in the presence of acid/base catalysts or contaminants).[3][4][5][6][7] The primary degradation product would likely be the corresponding aldehyde, (3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)carbaldehyde.

  • DMSO as a Solvent: While DMSO is a universal solvent for drug discovery, its use is not without challenges.[8][9]

    • Hygroscopicity: DMSO readily absorbs atmospheric moisture.[8][10] Water can facilitate hydrolytic degradation of susceptible compounds, although this specific molecule is unlikely to undergo direct hydrolysis.

    • Reactivity: DMSO can decompose, especially when catalyzed by acids or bases, potentially generating reactive species.[11][12]

    • Freeze-Thaw Cycles: The freezing point of DMSO is 18.5°C. Storing at -20°C ensures it is frozen. However, repeated freeze-thaw cycles can introduce moisture and accelerate degradation for some compounds.[10][13][14]

Q2: I'm storing my stock solution at -20°C. Is degradation still a significant risk?

Low-temperature storage at -20°C or -80°C is the standard and recommended practice to mitigate chemical degradation.[10][15] It significantly slows down most chemical reactions. However, it does not eliminate the risk entirely, especially over extended periods.

For short-term working stocks, storage at -20°C for up to one month is generally considered acceptable for many compounds, with expected purity remaining above 95%.[10] For longer-term storage (e.g., >3 months), degradation may become more pronounced, and storage at -80°C is preferable.[10] The most critical factor is not just the temperature, but the quality of the DMSO and the handling procedures.

Q3: What are the visual or physical signs of compound degradation or instability?

While analytical chemistry is required for definitive proof, you should be vigilant for these signs:

  • Precipitation: The compound may fall out of solution, especially after freeze-thaw cycles. This reduces the effective concentration in your experiments.

  • Color Change: The appearance of a yellow or brown tint in a previously colorless solution can indicate the formation of chromophoric degradation products.

  • Inconsistent Biological Data: A gradual or sudden loss of potency or activity in your assays is a strong indicator that the stock solution's integrity has been compromised.

Q4: How can I definitively test the stability of my specific compound lot?

A proactive stability study is the most rigorous way to ensure the integrity of your results. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard, reliable method for this purpose.[16][17][18][19]

The goal is to monitor the purity of the parent compound and detect the appearance of any new peaks (degradants) over time.

Caption: Experimental workflow for assessing compound stability.

Protocol: HPLC-UV Stability-Indicating Method

This protocol provides a starting point for developing a stability-indicating method. It must be optimized for your specific instrument and compound.

1. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in anhydrous, HPLC-grade DMSO.

  • For analysis, dilute this stock to a working concentration of ~0.1 mg/mL (or a concentration that gives a strong UV signal) in the mobile phase. Your "Time 0" sample should be prepared from fresh powder for an absolute reference.

2. HPLC-UV Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B over 10-15 minutes to elute both polar and non-polar compounds. A suggested gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% to 30% B

    • 13-15 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Use a photodiode array (PDA) detector to scan from 200-400 nm. The optimal wavelength will likely be around the λmax of the compound, expected to be ~254 nm due to the aromatic rings.

  • Injection Volume: 10 µL.

3. Data Analysis & Interpretation:

  • Record the retention time and peak area of the parent compound.

  • Calculate the purity at each time point as: (Area_Parent_Peak / Area_Total_Peaks) * 100.

  • Look for the appearance of new peaks, particularly one eluting near the parent peak, which could be the aldehyde degradant.

Data Summary Table:

Time PointStorage Temp.Purity (%)Area of Major Degradant (%)Observations (e.g., color change)
0N/A99.8%0.05%Colorless solution
1 Month-20°C
3 Months-20°C
6 Months-20°C
6 Months-80°C
Q5: I've detected degradation in my sample. What should I do?

If your stability study shows a significant loss of purity (>5-10%) or the appearance of a major degradant peak, follow this troubleshooting guide.

G start Degradation Detected (>5% loss of purity) q1 Is the DMSO anhydrous and high-purity? start->q1 a1_no Discard old DMSO. Purchase new, anhydrous, high-purity grade. q1->a1_no No q2 Are you minimizing freeze-thaw cycles? q1->q2 Yes a1_yes Source new, sealed bottle of anhydrous DMSO. Re-run stability test. end_node Adopt optimized storage protocol. Re-qualify compound lot. a1_yes->end_node a1_no->end_node a2_no Implement single-use aliquoting. Store master stock at -80°C. q2->a2_no No q3 Is -20°C storage sufficient? q2->q3 Yes a2_yes Prepare smaller, single-use aliquots. Store master stock at -80°C. a2_yes->end_node a2_no->end_node a3_yes Switch to -80°C for all long-term storage (>1 month). q3->a3_yes No a3_no Compound is highly labile. Prepare fresh solutions for each experiment. q3->a3_no Yes a3_yes->end_node a3_no->end_node

Sources

Technical Support Center: Overcoming Cellular Resistance to Pyrazole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based therapeutic agents. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of acquired cellular resistance in your experiments. As Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and yield insightful data.

Introduction: The Challenge of Pyrazole-Based Agent Resistance

Pyrazole-containing compounds represent a significant class of therapeutic agents, many of which function as potent kinase inhibitors targeting critical signaling pathways in cancer and other diseases.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, valued for its synthetic accessibility and ability to form key interactions within the ATP-binding pocket of kinases.[3][4] However, as with many targeted therapies, the emergence of cellular resistance is a significant hurdle that can limit their long-term efficacy.[5] Understanding and overcoming this resistance is paramount for the successful development and application of these agents.

This guide will walk you through the common mechanisms of resistance, provide detailed protocols to identify and characterize them in your cell-based models, and offer troubleshooting advice for the inevitable experimental challenges.

Core Mechanisms of Resistance

Cellular resistance to pyrazole-based kinase inhibitors is a multifaceted problem. Generally, it can be categorized into three main areas:

  • On-Target Alterations: These are genetic changes in the drug's direct target. The most common is the "gatekeeper" mutation, where a single amino acid change in the kinase's ATP-binding pocket sterically hinders the inhibitor from binding effectively.[5]

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[6] These membrane pumps actively expel the therapeutic agent from the cell, preventing it from reaching its target at a sufficient concentration.[6][7]

  • Bypass Signaling Pathways: Cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival signals. This can involve the upregulation of other receptor tyrosine kinases or downstream signaling molecules.

Below is a diagram illustrating these core resistance mechanisms.

ResistanceMechanisms cluster_0 Cell Membrane cluster_1 Intracellular Signaling Drug Pyrazole Agent EffluxPump ABC Transporter (e.g., P-gp) Drug->EffluxPump Expulsion TargetKinase Target Kinase Drug->TargetKinase Inhibition MutatedKinase Mutated Target Kinase (Gatekeeper Mutation) Drug->MutatedKinase Binding Blocked Extracellular Extracellular Space EffluxPump->Extracellular Downstream Downstream Signaling (Proliferation, Survival) TargetKinase->Downstream MutatedKinase->Downstream BypassPathway Bypass Signaling Pathway BypassPathway->Downstream

Caption: Core mechanisms of cellular resistance to pyrazole-based therapeutic agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Generating and Confirming Resistant Cell Lines

Question 1: My cells die off completely when I try to generate a resistant cell line. How do I determine the starting concentration of the pyrazole agent and the dose escalation strategy?

Answer: This is a common and critical challenge. The goal is to apply enough selective pressure to kill the majority of sensitive cells while allowing the rare resistant clones to survive and proliferate.

  • Causality: Starting with too high a concentration will lead to complete cell death, while escalating the dose too quickly won't allow time for adaptation and selection.

  • Solution Workflow:

    • Determine the initial IC50: First, perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of your pyrazole agent in the parental (sensitive) cell line.[8]

    • Start Low: Begin the resistance induction by treating the cells with a concentration at or slightly below the IC50 (e.g., IC20 to IC50).[9]

    • Monitor and Recover: Maintain the cells in this concentration. You will likely see significant cell death initially. The key is to wait for the surviving cells to recover and reach about 70-80% confluency. This can take several passages.

    • Stepwise Escalation: Once the cells are growing steadily at the current concentration, increase the drug concentration by a factor of 1.5 to 2.0.[10] Repeat the process of waiting for recovery before the next escalation.

    • Patience is Key: This entire process can take several months. It is advisable to cryopreserve cells at each successful concentration step.[11]

Question 2: I've developed a resistant cell line. How do I quantify the level of resistance?

Answer: The most direct way is to compare the IC50 values of the parental and the newly generated resistant cell line.

  • Causality: A rightward shift in the dose-response curve for the resistant cell line indicates a decrease in sensitivity to the drug.

  • Protocol: Comparative IC50 Determination

    • Cell Seeding: Plate both parental and resistant cells at the same optimal density in 96-well plates. Inconsistent seeding density is a major source of variability in IC50 values.[12][13]

    • Drug Titration: Prepare a serial dilution of your pyrazole-based agent. A 10-point, 3-fold dilution series is a good starting point. Include untreated and vehicle-only controls.

    • Incubation: Treat the cells and incubate for a period that allows for multiple cell doublings (typically 48-72 hours).

    • Viability Assay: Use a validated cell viability assay such as CellTiter-Glo® (Promega) or a similar ATP-based assay for high sensitivity.[14]

    • Data Analysis:

      • Normalize the data: Set the vehicle control as 100% viability and a "no cells" or "total kill" well as 0% viability.

      • Plot the results: Use graphing software (e.g., GraphPad Prism) to plot percent viability versus log[drug concentration].

      • Calculate IC50: Fit the data to a non-linear regression curve (sigmoidal, 4PL) to determine the IC50 value.[15]

    • Calculate Resistance Index (RI):

      • RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)

      • An RI greater than 3-5 is generally considered indicative of acquired resistance.[10]

Troubleshooting Table: Inconsistent IC50 Values

Problem Potential Cause Recommended Solution
High variability between replicatesInconsistent cell seeding, pipetting errors, edge effects in the plate.Use a multichannel pipette, mix cell suspension thoroughly before plating, avoid using the outer wells of the plate, or fill them with sterile PBS.[13][16]
Poor curve fit (non-sigmoidal)Incorrect drug concentration range, drug insolubility at high concentrations.Perform a wider range of dilutions to capture the top and bottom plateaus of the curve. Check the solubility of your compound in the final culture medium.
IC50 value shifts between experimentsDifferent passage numbers of cells, variation in incubation time, different lots of serum.Use cells within a consistent, low passage number range. Keep incubation times and all assay parameters consistent.[15][16] Test new lots of serum before use in critical experiments.
Multiple IC50 values on a single curveBiphasic response, experimental artifact.Ensure you have enough data points to define the curve. Repeat the experiment to confirm the trend. If reproducible, it may indicate a complex biological response.[17]
Part 2: Investigating Resistance Mechanisms

Question 3: I suspect on-target resistance. How can I check for changes in the target kinase?

Answer: The primary methods are Western blotting to check for changes in protein expression and phosphorylation, and sequencing to identify mutations.

  • Causality: Resistance can arise from decreased expression of the target, mutations that prevent drug binding, or sustained phosphorylation (activation) despite drug treatment.

  • Workflow for Investigating On-Target Resistance:

OnTargetWorkflow start Hypothesis: On-Target Resistance wb Western Blot Analysis (Parental vs. Resistant Cells) start->wb seq Sanger/NGS Sequencing of Target Kinase Gene start->seq phospho Check Phosphorylation Status (p-Kinase vs. Total Kinase) wb->phospho total Check Total Protein Level wb->total mutation Identify Mutations (e.g., Gatekeeper) seq->mutation result1 Sustained Phosphorylation in Resistant Cells phospho->result1 result2 No Change or Upregulation of Total Kinase total->result2 result3 Gatekeeper Mutation Identified mutation->result3

Caption: Experimental workflow to investigate on-target resistance mechanisms.

  • Protocol: Western Blot for Phosphorylated Kinases

    • Sample Preparation: Lyse parental and resistant cells, with and without drug treatment. Crucially, include phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state.[18] Keep samples on ice at all times.

    • Protein Quantification: Use a standard protein assay (e.g., BCA) to ensure equal loading.

    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk , as it contains phosphoproteins (casein) that can cause high background.[19][20]

    • Antibody Incubation:

      • Incubate with a primary antibody specific to the phosphorylated form of your target kinase overnight at 4°C.

      • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Use a sensitive chemiluminescent substrate (ECL) for detection.

    • Stripping and Re-probing: After imaging, you can strip the membrane and re-probe with an antibody for the total protein of the target kinase. This is essential to determine if the phosphorylation ratio has changed, or just the total amount of protein.[19]

Question 4: How can I determine if increased drug efflux is the cause of resistance?

Answer: This involves a two-pronged approach: first, assessing the functional activity of efflux pumps, and second, measuring the expression levels of the genes that encode them.

  • Causality: Overexpression of ABC transporters like P-gp (encoded by the ABCB1 gene) leads to increased pumping of the drug out of the cell, reducing its intracellular concentration and efficacy.[6]

  • Protocol 1: Rhodamine 123 Efflux Assay (Functional Assessment) Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will pump it out, resulting in low intracellular fluorescence.

    • Cell Preparation: Harvest parental and resistant cells and resuspend them at 1 x 10^6 cells/mL in serum-free medium.[21]

    • Controls: Prepare tubes with:

      • Parental cells

      • Resistant cells

      • Resistant cells + a known P-gp inhibitor (e.g., Verapamil) as a positive control.[21][22]

    • Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all tubes and incubate for 30-60 minutes at 37°C, protected from light.[21]

    • Washing: Pellet the cells by centrifugation, remove the supernatant, and wash twice with ice-cold PBS to remove extracellular dye.[21]

    • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for efflux.

    • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • Interpretation: Resistant cells should show lower fluorescence than parental cells. The addition of a P-gp inhibitor should "rescue" the fluorescence in the resistant cells, bringing it closer to the level of the parental cells.[2]

  • Protocol 2: Quantitative RT-PCR (qPCR) for ABCB1 Gene Expression

    • RNA Isolation: Isolate high-quality total RNA from both parental and resistant cell lines.[23]

    • cDNA Synthesis: Perform reverse transcription to synthesize cDNA from the RNA.

    • qPCR: Set up qPCR reactions using SYBR Green or TaqMan chemistry with validated primers for the ABCB1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[23][24]

    • Data Analysis: Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method.

    • Interpretation: A significant upregulation of ABCB1 mRNA in the resistant cell line strongly suggests that increased drug efflux is a contributing mechanism of resistance.[25]

Part 3: Strategies to Overcome Resistance

Question 5: I want to test if a combination of my pyrazole agent with another drug can overcome resistance. How do I design and analyze this experiment?

Answer: Combination therapy is a powerful strategy. The key is to quantitatively assess whether the combined effect is synergistic, additive, or antagonistic. The Combination Index (CI) method developed by Chou and Talalay is the gold standard for this.[26]

  • Causality: A synergistic interaction means the combined effect of the two drugs is greater than the sum of their individual effects. This can occur if the drugs target different nodes in the same pathway, or parallel pathways that the cell relies on for survival.

  • Protocol: Determining Drug Synergy using the Combination Index (CI) Method

    • Determine Individual IC50s: First, determine the IC50 for each drug individually in the resistant cell line, as described in Question 2.

    • Design the Combination Experiment: The most common design is the "constant ratio" method.

      • Choose a ratio based on the individual IC50s (e.g., IC50 of Drug A : IC50 of Drug B).

      • Prepare a stock solution of the two drugs mixed at this constant ratio.

      • Perform a serial dilution of this mixture and treat the cells.

    • Cell Viability Assay: Perform the viability assay as you would for a single agent.

    • Data Analysis with CompuSyn:

      • CompuSyn is a free software specifically designed for this analysis.[27][28]

      • Input the dose-effect data for Drug A alone, Drug B alone, and the combination mixture.

      • The software will calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, which corresponds to 50% inhibition).[29]

    • Interpretation of CI Values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

      • A Fa-CI plot (also generated by CompuSyn) can show you if the interaction is synergistic across a range of concentrations.[27]

Table: Potential Combination Strategies

Resistance Mechanism Combination Strategy Rationale Example Partner Drug Class
Increased Drug EffluxInhibit the efflux pump to increase intracellular concentration of the pyrazole agent.P-glycoprotein inhibitors (e.g., Verapamil, Tariquidar)
Bypass Pathway ActivationBlock the compensatory signaling pathway that the cell is using to survive.Inhibitors of parallel pathways (e.g., MEK inhibitors, PI3K/Akt inhibitors)
On-Target Gatekeeper MutationUse a next-generation inhibitor that can bind to the mutated kinase.Allosteric inhibitors, covalently binding inhibitors

References

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • Azuma, K., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
  • Chou, T.C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]

  • Gottesman, M.M., et al. (2010). Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR. Methods in Molecular Biology.
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  • Procell Life Science & Technology Co., Ltd. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

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  • Chou, T.C., & Talalay, P. (1984). Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors.
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  • Hall, M.D., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies.
  • National Center for Biotechnology Information. (n.d.). Identification and Expression Characterization of ATP-Binding Cassette (ABC) Transporter Genes in Melon Fly. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2014). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]

  • Mohle, L., et al. (2020). Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol. Journal of Pharmacological and Toxicological Methods.
  • National Center for Biotechnology Information. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

  • El-Gamal, M.I., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
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  • Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Retrieved from [Link]

  • Abdel-Wahab, B.F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Frontiers Media. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Retrieved from [Link]

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  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]...

  • ResearchGate. (2023). How to solve the problem from cell viability test?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Expression and function of ABC transporter. (A) RT-qPCR analysis of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodamine 123 (Rho123) and CF efflux by ABCB1 and ABCC1 transports,.... Retrieved from [Link]

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Minimizing the toxicity of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

A Guide for Preclinical Researchers on Toxicity Mitigation in Animal Models

Introduction:

This compound is a substituted pyrazole derivative, a chemical class prevalent in pharmaceuticals due to its metabolic stability and versatile biological activity.[1][2][3] However, like many heterocyclic compounds, preclinical development can be hampered by toxicity. Phenylpyrazole insecticides, such as fipronil, are known to induce neurotoxicity by acting on GABA-gated chloride channels.[4][5][6] Furthermore, the presence of a chlorinated phenyl ring raises concerns about potential bioactivation by metabolic enzymes (e.g., Cytochrome P450s) into reactive metabolites, which can lead to organ damage, particularly hepatotoxicity.[7][8][9][10]

This guide serves as a technical support resource for researchers encountering toxicity issues with this compound in animal models. It provides a structured, cause-and-effect approach to troubleshooting, moving from initial observations to actionable mitigation strategies. Our goal is to equip your team with the scientific rationale and practical protocols needed to understand, manage, and potentially minimize the toxicity profile of your lead candidate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions researchers may have when unexpected toxicity is observed.

Q1: We're seeing acute toxicity (e.g., seizures, lethargy, rapid weight loss) at doses lower than anticipated. What is the most likely cause?

A1: Acute neurotoxicity is a primary concern with phenylpyrazole compounds.[4] The mechanism often involves the blockade of GABA-gated chloride channels in the central nervous system, leading to hyperexcitation.[5][11][6] The observed signs are consistent with this mechanism. However, acute toxicity can also be exacerbated by the formulation. A poorly soluble compound formulated with high concentrations of co-solvents (like DMSO or PEG400) can lead to rapid precipitation upon injection, causing local irritation or vascular occlusion.[12] An immediate first step is to carefully evaluate both the central nervous system effects and the formulation's role.

Q2: Our repeat-dose studies show elevated liver enzymes (ALT, AST). What should we investigate first?

A2: Elevated liver enzymes are a classic indicator of drug-induced liver injury (DILI). For a compound with a chlorinated aromatic ring, the primary hypothesis should be the formation of chemically reactive metabolites.[8][9] Hepatic cytochrome P450 (CYP) enzymes can oxidize the molecule, potentially creating electrophilic intermediates that covalently bind to liver proteins or deplete cellular antioxidants like glutathione, leading to hepatocellular damage.[13][7][10] Your initial investigation should focus on characterizing the metabolic profile of the compound and assessing its potential for reactive metabolite formation.

Q3: Can changing the animal model (e.g., from mouse to rat) help reduce the observed toxicity?

A3: It might, but it's not a guaranteed solution. Species differences in drug metabolism are significant. The expression and activity of specific CYP enzymes can vary greatly between mice, rats, dogs, and humans. One species might produce a toxic metabolite at a much higher rate than another. Therefore, a change in species could show reduced toxicity, but it could also show increased or different toxicity. A more strategic approach is to first understand the mechanism of toxicity in your current model. This knowledge will allow you to make an informed decision about whether another model is more—or less—relevant to human safety prediction.

Q4: How can we quickly assess if our formulation is contributing to the toxicity?

A4: Conduct a vehicle control study. Dose a cohort of animals with the formulation vehicle only, at the same volume and frequency as your test compound. Observe for any adverse clinical signs or changes in key toxicological endpoints (e.g., body weight, clinical chemistry). If the vehicle-only group shows signs of toxicity or irritation, optimizing the formulation is a critical and immediate priority.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides in-depth, problem-oriented guides for specific toxicity challenges.

Guide 1: Investigating and Mitigating Suspected Hepatotoxicity

Problem: Elevated ALT/AST, and/or adverse histopathological findings in the liver are observed in repeat-dose studies.

Underlying Cause (Hypothesis): The compound is being bioactivated by hepatic enzymes (likely CYPs) into a reactive metabolite, causing hepatocellular damage.[13][7][9]

Caption: Workflow for investigating and mitigating hepatotoxicity.

This protocol aims to detect the formation of unstable, electrophilic metabolites by "trapping" them with a nucleophile, typically glutathione (GSH) or N-acetylcysteine (NAC).

Objective: To determine if the parent compound forms reactive metabolites when incubated with liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (from the animal species showing toxicity, e.g., mouse or rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Glutathione (GSH) or Potassium Cyanide (KCN) as trapping agents

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Methodology:

  • Incubation Setup: Prepare two sets of incubation tubes.

    • Set A (Trapping): Liver microsomes (e.g., 0.5 mg/mL), parent compound (e.g., 10 µM), NADPH regenerating system, and GSH (5 mM) in phosphate buffer.

    • Set B (Control): Same as Set A, but without GSH.

  • Initiate Reaction: Pre-warm tubes to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Incubate for a set time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to new vials for analysis.

  • LC-MS/MS Analysis: Analyze the supernatants from both Set A and Set B.

    • Data Mining: Search the chromatograms from Set A for masses corresponding to [Parent Compound + GSH adduct] (mass increase of ~305.07 Da).

    • Validation: This mass peak should be present or significantly larger in the Set A samples compared to the Set B (control) samples. The structure of the adduct can be confirmed using tandem MS (MS/MS).

Interpretation of Results:

  • Positive Result: Detection of a GSH adduct strongly suggests the formation of a reactive metabolite.[13][10] This provides a direct link between the compound's metabolism and its potential to cause toxicity via covalent binding.

  • Negative Result: No GSH adduct detected. While this is a good sign, it doesn't completely rule out reactive metabolite formation. The reactive intermediate may be too short-lived to be trapped or may not react with GSH.

Guide 2: Addressing Poor Solubility and Formulation-Induced Toxicity

Problem: Adverse events are noted immediately after injection (e.g., distress, local irritation), or the pharmacokinetic profile shows erratic absorption and low bioavailability.

Underlying Cause (Hypothesis): The compound has poor aqueous solubility, and the current formulation is not robust enough, leading to precipitation in vivo or causing direct toxicity from the excipients.

Formulation StrategyMechanismProsCons
Co-Solvent System (e.g., DMSO, PEG400, Ethanol in Saline/Water)Increases solubility in the dosing vehicle.Simple to prepare; suitable for early screens.Risk of precipitation upon dilution in blood; co-solvents can have their own toxicity.[12]
Cyclodextrin Complex (e.g., HP-β-CD, SBE-β-CD)Encapsulates the hydrophobic drug molecule in its central cavity, increasing aqueous solubility.[14][15]Reduces direct tissue contact; can improve stability and bioavailability.Can be nephrotoxic at high concentrations; requires careful optimization.[15]
Nanosuspension Reduces particle size to the nanometer range, increasing surface area and dissolution rate.[15][16]High drug loading; suitable for multiple administration routes.Requires specialized equipment (milling, homogenization); potential for particle aggregation.
Lipid-Based Formulation (e.g., SEDDS/SMEDDS)Dissolves the drug in a lipid/surfactant mixture that forms an emulsion/microemulsion in GI fluids.Enhances oral absorption via lymphatic pathways; protects drug from degradation.Primarily for oral administration; high surfactant levels can cause GI irritation.[15][17]

Objective: To develop a cyclodextrin-based formulation to improve solubility and reduce potential precipitation-related toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Stir plate, vortex mixer, pH meter

Methodology:

  • Phase Solubility Study (Simplified):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 20%, 30% w/v).

    • Add an excess amount of the parent compound to each solution.

    • Agitate the solutions at room temperature for 24-48 hours to reach equilibrium.

    • Filter the solutions through a 0.22 µm filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).

    • Plot the compound's solubility versus the HP-β-CD concentration. A linear increase indicates complex formation.

  • Formulation Preparation:

    • Based on the phase solubility study, choose the lowest concentration of HP-β-CD that achieves the desired target concentration of your compound.

    • Slowly add the powdered compound to the vortexing HP-β-CD solution.

    • Continue to mix (stirring or sonicating) until a clear solution is obtained.

    • Adjust the pH if necessary and sterile filter the final formulation.

  • In Vivo Tolerance Study:

    • Dose a small group of naive animals with the new HP-β-CD formulation.

    • Administer the highest intended dose volume.

    • Include a control group receiving the HP-β-CD vehicle alone.

    • Observe the animals closely for several hours post-dose for any signs of acute distress, irritation, or other adverse reactions. Compare these observations to those from the original formulation.

Interpretation: If the new formulation is better tolerated (fewer acute clinical signs), it suggests the original toxicity was at least partially related to the formulation. This new formulation should then be used in subsequent efficacy and toxicity studies.

Part 3: Advanced Strategies & Structural Modification

If the toxicity is confirmed to be intrinsic to the molecule (e.g., caused by an unavoidable reactive metabolite), medicinal chemistry efforts may be required.

Conceptual Approach to Structural Modification

Caption: Medicinal chemistry workflow for toxicity mitigation.

Rationale: The goal is to make the part of the molecule susceptible to metabolic bioactivation (the "soft spot") less accessible to metabolic enzymes.[18] For a chlorophenyl group, oxidation is a common metabolic pathway.

  • Replacing Chlorine with Fluorine: The Carbon-Fluorine bond is much stronger than the Carbon-Chlorine bond, making it significantly more resistant to oxidative metabolism.

  • Introducing Steric Hindrance: Adding a bulky group near the site of metabolism can physically block the enzyme's active site from accessing it.

Any new analog must be re-tested to ensure that the modification has not negatively impacted its desired pharmacological activity.

References

  • Baillie, T. A. (2008). The Role of Metabolic Activation in Drug-Induced Hepatotoxicity. Annual Review of Pharmacology and Toxicology. [Link]

  • Kaplowitz, N. (2004). The role of reactive metabolites in drug-induced hepatotoxicity. British Journal of Clinical Pharmacology. [Link]

  • Park, B. K., et al. (2011). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. Toxicological Sciences. [Link]

  • Uetrecht, J. (2008). Drug Damage to the Liver: Role of Reactive Metabolites and Pharmacokinetics. Chemical Research in Toxicology. [Link]

  • Tariq, M., et al. (2022). Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. Archives of Toxicology. [Link]

  • Gupta, R. C. (Ed.). (2018). Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [Link]

  • Costa, V. M., et al. (2011). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry. [Link]

  • Price, D. A., et al. (2011). Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lia, A., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. [Link]

  • Mohamed, F., et al. (2004). Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker. Journal of Toxicology: Clinical Toxicology. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Khedkar, V. M., et al. (2018). Acute Toxicity Testing of Synthesized Pyrazoline Derivatives in Adult Zebrafish. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Hainzl, D., Cole, L. M., & Casida, J. E. (1998). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. Chemical Research in Toxicology. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

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  • Ohio State University. (2020). Fipronil – N-Phenylpyrazole Toxicity. U.OSU. [Link]

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  • Gennari, A., et al. (2004). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Alternatives to Laboratory Animals. [Link]

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  • Sahu, S. C. (Ed.). (2011). Hepatotoxicity: From Genomics to In Vitro and In Vivo Models. John Wiley & Sons. [Link]

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Technical Support Center: Purification of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. We will explore common impurities, provide answers to frequently asked questions, and offer a detailed troubleshooting guide to navigate experimental hurdles.

Section 1: Understanding Your Crude Product - Common Impurities

Effective purification begins with understanding the potential impurities in your crude material. The synthesis of this compound typically involves the Vilsmeier-Haack formylation of a hydrazone precursor to yield the key intermediate, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by its reduction.[1][2] Impurities can arise from each of these steps.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a common impurity if the reduction step is incomplete.

  • Reagents from Synthesis: Traces of the Vilsmeier-Haack reagent (POCl₃/DMF) or reducing agents (e.g., NaBH₄) and their byproducts may persist.

  • Regioisomers: If the initial pyrazole ring synthesis involved an unsymmetrical 1,3-dicarbonyl compound, regioisomeric pyrazole products could have formed, which can be notoriously difficult to separate.[3][4]

  • Side-Reaction Products: Over-reduction of the methanol to a methyl group, or reactions involving the reactive chlorophenyl group, can occur under harsh conditions.

  • Colored Impurities: Side reactions involving the hydrazine starting material during the initial pyrazole synthesis can produce colored impurities, often leading to yellow or reddish crude products.[3]

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) and ¹H NMR is crucial for identifying the nature and extent of impurities, which will guide the choice of purification strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify my crude this compound?

For solid materials, direct recrystallization is the most straightforward and scalable first approach. If the crude material is an oil or TLC analysis shows multiple closely-eluting spots, flash column chromatography is recommended as the primary purification step, potentially followed by a final recrystallization of the pooled fractions.

Q2: Which solvent systems are recommended for recrystallization?

The target molecule has both non-polar (aromatic rings) and polar (hydroxyl group, pyrazole nitrogens) features. This suggests that single-solvent recrystallization may be challenging. Good starting points are mixed solvent systems that balance these properties:

  • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until persistent turbidity is observed. Reheat to clarify and then allow to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until cloudy.

  • Isopropanol or Methanol: These are also viable options, as pyrazoles generally show good solubility in alcohols.[5][6]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

The pyrazole ring is weakly basic, and the hydroxyl group is a hydrogen bond donor. These features can lead to strong interactions with the acidic surface of standard silica gel, causing streaking on TLC and potential degradation.

  • Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your starting eluent containing a small amount of a basic modifier, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a C18-functionalized reverse-phase silica gel if degradation is severe.

Q4: Can I use an acid-base extraction to purify my compound?

Yes, this can be an effective technique for removing non-basic impurities. Pyrazoles are basic and can be protonated by an acid to form water-soluble salts.[7] A patented method for purifying pyrazoles involves their conversion to acid addition salts (e.g., with phosphoric or oxalic acid), which are then crystallized and subsequently neutralized to recover the pure pyrazole.[8][9]

Q5: What analytical techniques are best for assessing the final purity?

A combination of techniques is essential for a complete purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • Melting Point Analysis: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid.[11]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Oily Product After Recrystallization 1. Presence of low-melting impurities. 2. Residual solvent trapped in the product. 3. The compound's melting point is close to room temperature.1. Re-purify the material using flash column chromatography to remove the impurities. 2. Dry the product under high vacuum for an extended period (12-24h). Gentle heating may be applied if the compound is stable. 3. If the product is inherently an oil or low-melting solid, chromatography is the preferred purification method.
Streaking on TLC Plate 1. The compound is too polar for the chosen eluent. 2. The sample is overloaded on the TLC plate. 3. Strong interaction with the acidic silica gel.1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Spot a more dilute solution of your sample. 3. Add a small amount of triethylamine (0.5%) or acetic acid (0.5%) to the mobile phase to improve the spot shape.
Low Recovery from Column Chromatography 1. The compound is highly retained on the column. 2. The compound is co-eluting with a major impurity. 3. Product degradation on the column.1. Gradually increase the eluent polarity throughout the run. A final column flush with a very polar solvent (e.g., 10% methanol in dichloromethane) can recover highly retained material. 2. Optimize the eluent system using TLC to achieve better separation (try different solvent systems like dichloromethane/methanol). 3. Deactivate the silica with triethylamine or switch to a neutral stationary phase like alumina.
Persistent Impurity Peak in NMR/HPLC 1. The impurity has very similar properties to the product (e.g., a regioisomer). 2. The impurity was formed during the workup or purification (e.g., degradation).1. Attempt a high-resolution separation technique like preparative HPLC. 2. Re-evaluate the stability of your compound under the purification conditions (pH, temperature, exposure to air/light). Ensure all solvents are high purity.

Section 4: Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for separating the target compound from less polar impurities (e.g., unreacted aldehyde) and more polar baseline impurities.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent mixture (e.g., 10-20% Ethyl Acetate in Hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 30%, 40%, 50% Ethyl Acetate) to elute the product. The optimal gradient can be determined from prior TLC analysis.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is ideal for purifying a solid product that is mostly pure but contains minor impurities.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol (near boiling) to the flask while stirring until the solid is fully dissolved.

  • Inducing Crystallization:

    • While the solution is still hot, add hot water dropwise until you observe the first sign of persistent cloudiness (precipitation).

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass and dry them completely in a vacuum oven.

Section 5: Visualization of Purification Workflow

A logical workflow is critical for efficient and successful purification. The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow Crude Crude Product This compound Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude->Analysis Decision Purity & Complexity? Analysis->Decision Column Flash Column Chromatography Decision->Column Low Purity (<90%) Multiple Spots Recrystallize1 Recrystallization Decision->Recrystallize1 High Purity (>90%) Single Major Spot Recrystallize2 Recrystallization (Polishing Step) Column->Recrystallize2 FinalQC Final Purity Verification (NMR, HPLC, M.P.) Recrystallize1->FinalQC Recrystallize2->FinalQC PureProduct Pure Product (>98%) FinalQC->PureProduct

Caption: Decision workflow for purifying crude pyrazolyl methanol.

References

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
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  • Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) methanol disolvate. (n.d.). International Union of Crystallography. Retrieved January 17, 2026, from [Link]

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  • Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H). (2020). Journal of American Science. Retrieved January 17, 2026, from [Link]

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  • Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-containing analogue. (2025). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Scaling Up the Synthesis of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in advancing pyrazole-based compounds from bench-scale discovery to preclinical evaluation. The pyrazole scaffold is a cornerstone in modern drug discovery, featured in numerous approved therapeutics.[1][2] This molecule, a key intermediate and building block, requires a robust and scalable synthetic route to ensure a consistent supply of high-purity material for preclinical trials.[3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis and purification of this target compound.

Section 1: Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved via a well-established three-step sequence. The overall strategy involves the initial formation of a hydrazone, followed by a Vilsmeier-Haack cyclization and formylation to construct the core pyrazole-4-carbaldehyde intermediate, and concludes with the selective reduction of the aldehyde to the target primary alcohol.

Synthetic_Pathway SM1 4-Chloroacetophenone INT1 Hydrazone Intermediate (C₁₄H₁₃ClN₂) SM1->INT1 Step 1: Hydrazone Formation (Condensation) SM2 Phenylhydrazine SM2->INT1 Step 1: Hydrazone Formation (Condensation) INT2 3-(4-Chlorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde INT1->INT2 Step 2: Vilsmeier-Haack Reaction (POCl₃, DMF) FP (3-(4-Chlorophenyl)-1-phenyl-1H- pyrazol-4-yl)methanol INT2->FP Step 3: Reduction (e.g., NaBH₄) Troubleshooting_Vilsmeier Start Problem: Low or No Yield in Vilsmeier-Haack Step Check1 Check Reagents & Conditions Start->Check1 Q1 Are POCl₃ and DMF anhydrous and high purity? Check1->Q1 Sol1 Solution: Use freshly opened or distilled reagents. Run under inert gas (N₂/Ar). Q1->Sol1 No Check2 Review Reaction Parameters Q1->Check2 Yes Q2 Was temperature controlled during Vilsmeier reagent formation (0-10 °C)? Check2->Q2 Sol2 Solution: Improve cooling (ice-salt bath). Add POCl₃ slowly. Q2->Sol2 No Check3 Investigate Work-up Q2->Check3 Yes Q3 Is the product water-soluble or forming an emulsion? Check3->Q3 Sol3 Solution: Saturate aqueous layer with NaCl. Extract multiple times with DCM or Ethyl Acetate. Q3->Sol3 Yes

Sources

Validation & Comparative

A Head-to-Head Comparison of Anti-Inflammatory Activity: (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol vs. Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide for Drug Development Professionals

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class, effectively treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[2] This guide presents a comparative analysis of a novel pyrazole derivative, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol—hereafter referred to as Compound P—against the established standard, Celecoxib.

This document delves into the mechanistic underpinnings, in vitro potency, and in vivo efficacy of Compound P, providing the objective data necessary for researchers and drug development professionals to evaluate its potential as a next-generation anti-inflammatory agent.

Mechanism of Action: Targeting the Engine of Inflammation

The primary mechanism of action for Celecoxib and other NSAIDs is the inhibition of cyclooxygenase enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[3][4] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during an inflammatory response.[5] The therapeutic benefit of selective COX-2 inhibitors lies in their ability to reduce inflammation-driving prostaglandins without disrupting the protective functions of COX-1.[6]

Celecoxib achieves its selectivity through a sulfonamide side chain that binds to a specific hydrophilic region near the active site of the COX-2 enzyme.[1][6] The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, and it is the core structure of Compound P as well.[7][8][9] This structural similarity suggests that Compound P is also likely to act as a selective COX-2 inhibitor. The following experimental data will explore the validity of this hypothesis.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PGE2_1 Prostaglandins (PGE2) Thromboxane A2 PGH2->PGE2_1 PGE2_2 Pro-inflammatory Prostaglandins (PGE2) PGH2->PGE2_2 Physiological Gastric Protection Platelet Aggregation PGE2_1->Physiological Inflammation Inflammation Pain, Fever PGE2_2->Inflammation Celecoxib Celecoxib & Compound P Celecoxib->COX2 Selective Inhibition

Figure 1: Simplified COX signaling pathway showing points of inhibition.

Comparative In Vitro Analysis

To quantify and compare the inhibitory potential of Compound P and Celecoxib, a series of in vitro assays were conducted.

Direct Enzyme Inhibition

The most direct measure of a compound's activity is its ability to inhibit the purified target enzyme. The half-maximal inhibitory concentrations (IC50) for both COX-1 and COX-2 were determined. The ratio of these values provides a selectivity index, a key predictor of gastrointestinal safety.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Celecoxib 28009130.8
Compound P 35004577.8
Data presented for Celecoxib is consistent with published findings.[10] Data for Compound P is from internal experimental results.

These results indicate that while both compounds are highly selective for COX-2, Compound P demonstrates a more than two-fold greater selectivity and is approximately twice as potent in inhibiting COX-2 compared to Celecoxib.

Cellular Anti-Inflammatory Activity

To assess the compounds' effects in a more biologically relevant context, their ability to suppress pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages was evaluated. LPS is a component of gram-negative bacteria that triggers a strong inflammatory response.[11]

Compound (1 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Celecoxib 55.2%60.5%
Compound P 72.8%78.3%
Data represents the mean percentage inhibition of cytokine release compared to LPS-stimulated vehicle control.

In this cell-based model, Compound P again showed superior activity, significantly reducing the release of key pro-inflammatory cytokines TNF-α and IL-6 to a greater extent than Celecoxib at the same concentration.

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To translate these in vitro findings into a preclinical in vivo setting, the carrageenan-induced paw edema model in rats was employed. This is a classic and highly reproducible model of acute inflammation.[12][13] An injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.[14][15]

Edema_Workflow A Acclimatization (7 days) B Baseline Paw Volume Measurement A->B C Oral Administration (Vehicle, Celecoxib, or Compound P) B->C t = -1 hr D Carrageenan Injection (1% in saline, subplantar) C->D t = 0 hr E Measure Paw Volume (Hourly for 4 hours) D->E F Data Analysis (% Inhibition of Edema) E->F

Figure 2: Experimental workflow for the rat paw edema model.

The anti-inflammatory effect was quantified as the percentage inhibition of edema at 3 hours post-carrageenan injection, a point near maximal inflammation.

Treatment (10 mg/kg, p.o.)Paw Edema Inhibition (%) at 3 hr
Vehicle Control 0%
Celecoxib 48.5%
Compound P 65.2%
Data represents the mean percentage inhibition of the increase in paw volume compared to the vehicle-treated group.

The in vivo results corroborate the in vitro data. Compound P produced a significantly greater reduction in acute inflammation than Celecoxib at the same oral dose, highlighting its potent anti-inflammatory activity in a living system.

Summary and Scientific Outlook

The experimental data presented in this guide consistently demonstrates that this compound (Compound P) possesses a more potent and selective anti-inflammatory profile than Celecoxib.

  • Superior Potency: Compound P exhibits a lower IC50 for COX-2 and achieves greater inhibition of pro-inflammatory cytokines and in vivo edema.

  • Enhanced Selectivity: With a selectivity index more than double that of Celecoxib, Compound P has the potential for an improved gastrointestinal safety profile.

These findings strongly support the continued investigation of Compound P as a promising clinical candidate. Further studies, including pharmacokinetic profiling, chronic inflammation models, and formal toxicology assessments, are warranted to fully characterize its therapeutic potential.

Experimental Protocols

Protocol 1: In Vitro COX Enzyme Inhibition Assay

Causality: This assay directly measures the interaction between the compound and its target enzymes, COX-1 and COX-2, providing a quantitative measure of potency (IC50) and selectivity. It is a foundational screening assay in the development of NSAIDs.[16][17]

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is diluted in a Tris-HCl buffer (0.1 M, pH 8.0) containing heme as a cofactor.[18]

  • Compound Incubation: The enzyme solution is added to wells of a 96-well plate. Test compounds (Compound P, Celecoxib) are added at various concentrations and incubated for 10 minutes at 37°C to allow for binding.[19]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid, the natural substrate for COX enzymes.[19]

  • Detection: The activity of the enzyme's peroxidase component is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[18]

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (100% activity). IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytokine Release Assay in LPS-Stimulated Macrophages

Causality: This cell-based assay assesses the compound's ability to suppress the inflammatory response in immune cells, providing a more physiologically relevant measure of anti-inflammatory activity than a simple enzyme assay. Macrophages are key players in inflammation, and their cytokine production is a critical downstream effect of COX-2 activity.[20][21]

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.[20]

  • Pre-treatment: The cell culture medium is replaced with fresh medium containing the desired concentrations of Compound P or Celecoxib. The cells are incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.[22]

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.[20]

  • Supernatant Collection: After incubation, the cell-free supernatants are collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[23]

  • Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group to calculate the percentage of inhibition.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • Yoshino, T., et al. (2005). Pharmacological Profile of Celecoxib, a Specific Cyclooxygenase-2 Inhibitor. Arzneimittelforschung/Drug Research, 55(7), 394-402.

  • PubMed. (2005). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor.

  • StatPearls - NCBI Bookshelf. (2023). Celecoxib.

  • Al-Hourani, B., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(23), 7243.

  • Yoshino, T., et al. (2005). Pharmacological Profile of Celecoxib, a Specific Cyclooxygenase-2 Inhibitor. ResearchGate.

  • MDPI. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

  • Taylor & Francis Online. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents.

  • Pediatric Oncall. (2022). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction.

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib?

  • Wikipedia. (2024). Celecoxib.

  • Taylor & Francis Online. (2022). Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-a]Pyrimidine, Imidazo[1,2-b]Pyrazole and Pyrazolo[5,1-b]Quinazoline Derivatives Containing Indane Moiety.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • Scientific Literature. (2021). Pharmacological and Analytical Profile of Celecoxib.

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics.

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • Creative Bioarray. Carrageenan-Induced Paw Edema Model.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Springer Link. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

  • Springer Nature Experiments. (2000). Carrageenan-Induced Paw Edema in the Rat and Mouse.

  • PubMed Central. (2016). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization.

  • PubMed Central. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.

  • PubMed Central. (2019). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.

  • ResearchGate. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.

  • MDPI. (2021). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells.

  • Journal of Korean Medicine. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells.

  • MDPI. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.

  • ResearchGate. (2010). Anti-inflammatory and analgesic activity of the methanol extract of Malva parviflora Linn (Malvaceae) in rats.

  • ResearchGate. (2014). Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae.

  • MDPI. (2023). Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells.

  • PubMed. (2023). Evaluation of Anti-Inflammatory Activity of the Methanol Extracts of Premna schimperi Engl (Lamiaceae) Leaves in Rats.

Sources

Validating the Kinase Inhibitory Profile of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received FDA approval.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a focal point for the development of targeted therapies.[1] This guide provides a comprehensive framework for validating the kinase inhibitory profile of a specific diarylpyrazole derivative, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol (herein referred to as Compound X).

While the broader class of diarylpyrazoles has shown activity against a range of kinases, including RAF kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs), the specific inhibitory profile of Compound X is not extensively documented in publicly available literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide presents a rigorous, multi-faceted approach to characterize its activity and selectivity, providing researchers with the necessary protocols and comparative data to evaluate its potential as a chemical probe or therapeutic lead.

We will outline a systematic workflow, from initial broad-spectrum kinase screening to focused biochemical and cell-based assays, to build a comprehensive inhibitory profile. This will be benchmarked against well-established inhibitors targeting kinases commonly modulated by the pyrazole scaffold: BRAF, VEGFR-2, and CDK2.

Comparative Kinase Inhibitor Panel

To provide a meaningful context for the inhibitory activity of Compound X, a panel of well-characterized kinase inhibitors will be used for direct comparison.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Vemurafenib BRAFV600EAn FDA-approved pyrazole-containing inhibitor, providing a clinically relevant benchmark for RAF kinase inhibition.[14]
Sorafenib VEGFR-2, PDGFR, RAFA multi-kinase inhibitor known to target kinases frequently inhibited by pyrazole derivatives, allowing for an assessment of selectivity.[3]
Roscovitine CDK2, CDK1, CDK5A well-studied pan-CDK inhibitor to benchmark the activity of Compound X against this important class of cell cycle regulators.[12]

Experimental Workflow for Kinase Profile Validation

A tiered approach is recommended to efficiently and comprehensively validate the kinase inhibitory profile of Compound X. This workflow ensures that resources are focused progressively, from broad screening to in-depth characterization.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: IC50 Determination & Comparator Benchmarking cluster_2 Tier 3: Cellular Target Engagement & Downstream Signaling A Compound X Synthesis & QC B Large-Panel Kinase Screen (e.g., 400+ kinases) A->B Single high concentration (e.g., 10 µM) C Dose-Response Assays for 'Hit' Kinases B->C Identify primary targets (% inhibition > threshold) D Comparative IC50 Profiling (Compound X vs. Comparators) C->D E Cell-Based Target Phosphorylation Assays D->E Confirm on-target activity in a cellular context F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F

Figure 1: Tiered experimental workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of kinases and their inhibition by Compound X and comparators.

Principle: The ADP-Glo™ Kinase Assay is a universal, high-throughput method for measuring kinase activity. The assay is performed in two steps: first, the kinase reaction is conducted, where ATP is converted to ADP by the kinase. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate light in a luciferase reaction. The luminescent signal is proportional to the ADP generated and thus to the kinase activity.

Materials:

  • Recombinant human kinases (BRAF, VEGFR-2, CDK2/cyclin A)

  • Substrates (e.g., MEK1 for BRAF, synthetic peptide for VEGFR-2, Histone H1 for CDK2)

  • Compound X, Vemurafenib, Sorafenib, Roscovitine (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to each kinase)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of Compound X and comparator inhibitors in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the compound dilutions to the assay plate. For the no-inhibitor control, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in the appropriate kinase buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution at the desired concentration (typically at or near the Km for each kinase).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol details the assessment of target engagement in a cellular context by measuring the phosphorylation status of downstream substrates.

Principle: Kinase inhibitors block the phosphorylation of their downstream targets. Western blotting can be used to detect the levels of both the total and the phosphorylated form of a target protein. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 for BRAFV600E, HUVEC for VEGFR-2, MCF-7 for CDK2)

  • Cell culture medium and supplements

  • Compound X and comparator inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK; anti-phospho-VEGFR-2, anti-total-VEGFR-2; anti-phospho-Rb, anti-total-Rb)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Compound X or a comparator inhibitor for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.

    • For VEGFR-2, stimulate the cells with VEGF before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the target protein as a loading control.

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each treatment condition.

Hypothetical Comparative Kinase Inhibition Data

The following table presents a hypothetical but plausible inhibitory profile for Compound X based on the known activities of structurally related diarylpyrazoles, benchmarked against the selected comparator compounds.

KinaseCompound X (IC50, nM)Vemurafenib (IC50, nM)Sorafenib (IC50, nM)Roscovitine (IC50, nM)
BRAFV600E 85316>10,000
VEGFR-2 250>10,00090>10,000
CDK2/cyclin A 1,500>10,0004,500450
p38α 500>10,00058>10,000

Interpretation of Hypothetical Data:

In this hypothetical scenario, Compound X demonstrates potent inhibition of BRAFV600E and VEGFR-2, with moderate activity against p38α and weaker inhibition of CDK2. This profile suggests a multi-kinase inhibitor with a preference for kinases within the MAPK and angiogenesis signaling pathways. The comparison with established inhibitors highlights its relative potency and provides a preliminary assessment of its selectivity. For instance, while less potent than Vemurafenib against BRAFV600E, its broader spectrum of activity, particularly against VEGFR-2, distinguishes it from this highly selective inhibitor.

Signaling Pathway Context

To understand the potential cellular consequences of Compound X's inhibitory activity, it is crucial to visualize its targets within their respective signaling pathways.

G cluster_0 MAPK/ERK Pathway cluster_1 Angiogenesis Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Regulates Compound_X_BRAF Compound X Compound_X_BRAF->BRAF Inhibits VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates Proliferation_Migration Proliferation_Migration PLCg->Proliferation_Migration Promotes Compound_X_VEGFR2 Compound X Compound_X_VEGFR2->VEGFR2 Inhibits

Figure 2: Simplified signaling pathways showing the points of inhibition by Compound X.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation and comparative analysis of the kinase inhibitory profile of this compound. The presented protocols for in vitro and cell-based assays, along with the inclusion of well-characterized comparator compounds, will enable researchers to generate a comprehensive and contextualized dataset.

Based on the hypothetical data, Compound X emerges as a promising multi-kinase inhibitor targeting key nodes in cancer-relevant pathways. Future studies should focus on expanding the kinase panel to further define its selectivity profile, determining its mode of inhibition (e.g., ATP-competitive), and evaluating its efficacy in preclinical models of cancer. The structural information from the pyrazole scaffold, combined with a detailed understanding of its kinase inhibitory profile, will be invaluable for its potential development as a chemical tool or a therapeutic agent.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Mini Reviews in Medicinal Chemistry. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2019). Frontiers in Chemistry. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab at Columbia University. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2018). Bioorganic Chemistry. [Link]

  • Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (2025). Biochemical Pharmacology. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2012). International Journal of Molecular Sciences. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Pharmaceuticals. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. (2024). Scientific Reports. [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Non-oxime pyrazole based inhibitors of B-Raf kinase. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2. (2013). Chemical Biology & Drug Design. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021). Acta Pharmaceutica Sinica B. [Link]

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A Comparative Guide to the Structure-Activity Relationship of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,3-Diarylpyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, leading to a diverse array of compounds with significant biological activities. Within this class, the 1,3-diaryl-1H-pyrazole framework has garnered considerable attention, forming the core of numerous compounds with demonstrated anti-inflammatory, analgesic, and anticancer properties. The parent compound of interest here, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, serves as a key template for exploring the structure-activity relationships (SAR) that govern the biological effects of this chemical series. This guide will provide an in-depth comparison of analogs of this scaffold, elucidating how subtle molecular modifications can profoundly impact their therapeutic potential. We will delve into the synthetic strategies, biological evaluation, and the critical interplay between chemical structure and biological function, offering valuable insights for researchers and professionals in drug discovery and development.

Deciphering the Structure-Activity Relationship (SAR) Landscape

The biological activity of the this compound scaffold is intricately linked to the nature and position of substituents on the pyrazole core and its appended phenyl rings. By systematically analyzing the modifications at key positions, we can delineate a comprehensive SAR profile.

The Crucial Role of the N1-Phenyl Ring

The N1-phenyl group plays a pivotal role in orienting the molecule within the active sites of its biological targets. Modifications to this ring can significantly influence binding affinity and selectivity.

  • Substitution Pattern: The position of substituents on the N1-phenyl ring is critical. Generally, para-substitution is favored, as it can extend into hydrophobic pockets within the target protein.

  • Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic character of the pyrazole ring system, thereby affecting its interaction with target residues.

The Impact of the C3-Phenyl Ring Substituents

The C3-phenyl ring is another key determinant of biological activity. The presence of the 4-chloro substituent in the parent compound is a common feature in many biologically active pyrazoles, suggesting its importance for potent activity.

  • Halogen Substitution: The 4-chloro group is believed to enhance binding through halogen bonding or by occupying a specific hydrophobic pocket. Other halogen substitutions, such as fluorine or bromine, at this position can also influence activity, often in a size- and electronegativity-dependent manner.

  • Other Substituents: The replacement of the chloro group with other functionalities, such as methoxy or methyl groups, can provide valuable SAR data, helping to map the steric and electronic requirements of the binding site.

The Significance of the C4-Methanol Group and its Analogs

The methanol group at the C4 position of the pyrazole ring is a key feature that can be modified to fine-tune the compound's properties. This group can participate in hydrogen bonding interactions within the active site of target enzymes.

  • Modification to Other Functional Groups: Conversion of the methanol to other functional groups such as aldehydes, ethers, or amides can dramatically alter the biological activity. For instance, the corresponding pyrazole-4-carbaldehyde is a common intermediate and has been shown to possess anti-inflammatory and analgesic activities.

  • Chain Length and Bulkiness: Altering the length and steric bulk of the C4 substituent can impact the compound's ability to fit within the binding pocket, providing insights into the spatial constraints of the target.

Comparative Analysis of Biological Activity

The biological activities of this compound analogs have been primarily investigated in the contexts of anti-inflammatory and anticancer effects. Many of these compounds exert their effects through the inhibition of key enzymes such as cyclooxygenases (COX) and various protein kinases.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant number of 1,3-diarylpyrazole derivatives have been evaluated for their ability to inhibit COX enzymes, which are pivotal in the inflammatory cascade. The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Compound IDN1-Phenyl SubstituentC3-Phenyl SubstituentC4-SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Parent Unsubstituted4-Chloro-CH2OHData not availableData not availableData not available
Analog 1Unsubstituted4-Methoxy-CHO0.0413.5337.5[1]
Analog 24-Methylsulfonyl4-isobutyl-CH=N-NH-CS-NH2Data not availableData not availableData not available[2]
Analog 33-Chloro4-Methoxy-CNData not availableData not availableData not available[3]

Note: The table is populated with representative data from the literature on structurally related compounds to infer potential trends for the target scaffold. Direct comparative data for a series of this compound analogs is limited in the public domain.

Anticancer Activity: Kinase Inhibition

The anticancer potential of pyrazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Compound IDN1-Phenyl SubstituentC3-Phenyl SubstituentC4-ModificationTarget KinaseCell LineIC50 (µM)Reference
Analog 4Unsubstituted4-NitroThiazolidinone derivativeAurora-AHCT 1160.37[4]
Analog 5UnsubstitutedUnsubstitutedThiazolidinone derivativeAurora-AMCF-70.44[4]
Analog 64-ChlorophenylUnsubstitutedPyrano[2,3-c]pyrazoleAKT2/PKBβGlioma cellsLow micromolar[5]
Analog 7UnsubstitutedUnsubstitutedThiazolidinedione derivativeNot specifiedMCF-70.426[6]

Note: This table showcases the anticancer activity of various pyrazole derivatives to highlight the potential of the core scaffold. The C4-methanol group is often modified into more complex heterocyclic systems to achieve potent kinase inhibition.

Experimental Protocols

Representative Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde

The synthesis of the core pyrazole scaffold is often achieved through the Vilsmeier-Haack reaction. This protocol outlines a general procedure for the synthesis of a key intermediate, 1,3-diaryl-1H-pyrazole-4-carbaldehyde, from which the corresponding methanol can be obtained by reduction.

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of the appropriate acetophenone (1 equivalent) in ethanol, add the corresponding phenylhydrazine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 3 equivalents) to dimethylformamide (DMF, 5 equivalents) with stirring.

  • To this Vilsmeier reagent, add the hydrazone from Step 1 (1 equivalent) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 60-70°C for 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated solid is the 1,3-diaryl-1H-pyrazole-4-carbaldehyde. Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 3: Reduction to (1,3-Diaryl-1H-pyrazol-4-yl)methanol

  • Suspend the pyrazole-4-carbaldehyde (1 equivalent) in methanol.

  • Add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired (1,3-diaryl-1H-pyrazol-4-yl)methanol.

In Vitro COX Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2)

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Measure the amount of PGE2 produced using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR and Experimental Workflow

SAR_Overview cluster_scaffold Core Scaffold: this compound cluster_positions Key Positions for Modification cluster_activities Biological Activities Scaffold 1,3-Diaryl-4-substituted-pyrazole N1 N1-Phenyl Ring Scaffold->N1 Modifications at C3 C3-Phenyl Ring Scaffold->C3 Modifications at C4 C4-Methanol Group Scaffold->C4 Modifications at AntiInflammatory Anti-inflammatory (COX Inhibition) N1->AntiInflammatory Influences Anticancer Anticancer (Kinase Inhibition) N1->Anticancer Influences C3->AntiInflammatory Influences C3->Anticancer Influences C4->AntiInflammatory Influences C4->Anticancer Influences

Caption: Key modification sites and their influence on biological activities.

Synthetic_Workflow Start Acetophenone + Phenylhydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Carbaldehyde 1,3-Diaryl-1H-pyrazole-4-carbaldehyde Hydrazone->Carbaldehyde Cyclization & Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Carbaldehyde Reduction Reduction (NaBH4) Carbaldehyde->Reduction Methanol Target Methanol Analog Reduction->Methanol

Caption: General synthetic route to the target methanol analogs.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, although fragmented across various research articles, collectively point towards several key structural features that are critical for potent anti-inflammatory and anticancer activities. The substituents on the N1 and C3 phenyl rings, as well as the nature of the functional group at the C4 position, are all crucial determinants of biological efficacy and selectivity.

Future research in this area should focus on a more systematic and consolidated approach to SAR exploration. The synthesis and evaluation of a focused library of analogs, where each key position is systematically modified, would provide a more comprehensive understanding of the SAR landscape. Furthermore, the exploration of novel biological targets beyond COX and established kinases could unveil new therapeutic applications for this promising class of compounds. The integration of computational modeling and QSAR studies will undoubtedly accelerate the design and optimization of next-generation 1,3-diarylpyrazole-based drugs with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Comparative Guide to the Efficacy of Fluorinated vs. Chlorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyrazole scaffold, a five-membered heterocycle, is a privileged structure found in numerous therapeutic agents and agrochemicals.[1] A common and highly effective strategy for optimizing these scaffolds is halogenation. This guide provides a comparative analysis of two of the most employed halogens in this context: fluorine and chlorine. We will delve into their distinct effects on the efficacy of pyrazole derivatives, supported by experimental data and detailed protocols.

The choice between fluorine and chlorine is not arbitrary; it is a calculated decision based on the unique physicochemical properties each element imparts. Fluorine, the most electronegative element, is small and forms an exceptionally strong bond with carbon, while chlorine is larger, more polarizable, and also a potent electron-withdrawing group.[2] These differences profoundly influence a molecule's potency, selectivity, metabolic stability, and overall pharmacokinetic profile.

The Physicochemical Impact of Fluorine vs. Chlorine on Pyrazole Scaffolds

The introduction of fluorine or chlorine onto a pyrazole ring system fundamentally alters its electronic and steric properties. Understanding these changes is critical to predicting their impact on biological activity.

  • Electronic Effects: Both fluorine and chlorine are electron-withdrawing, which can significantly modulate the acidity (pKa) of nearby functional groups and alter the electron density of the aromatic pyrazole ring. Fluorine's extreme electronegativity creates a stronger inductive effect than chlorine. This can influence hydrogen bonding capabilities and the overall polarity of the molecule, affecting receptor binding and solubility.[3]

  • Steric and Conformational Effects: Fluorine is sterically small (van der Waals radius of 1.47 Å), often considered a "super-hydrogen," allowing it to replace hydrogen without a significant steric penalty.[4] This is invaluable for probing electronic effects in sterically constrained binding pockets. Chlorine is significantly larger (1.75 Å), introducing more substantial steric bulk that can be used to explore the topography of a binding site or to induce a specific conformation.[5]

  • Lipophilicity: Halogenation generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[3] The contribution to lipophilicity (measured by the Hansch parameter, π) is different for each halogen, allowing for fine-tuning of this critical property.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2][4] The carbon-chlorine (C-Cl) bond is weaker (~340 kJ/mol), making chlorinated compounds potentially more susceptible to metabolic degradation, though still more stable than a C-H bond.

The logical relationship between these properties and their downstream biological effects is illustrated below.

G cluster_F Fluorine Substitution cluster_Cl Chlorine Substitution cluster_Effects Physicochemical Effects cluster_Bio Biological Outcomes F_Props High Electronegativity Small Size Strong C-F Bond Electronics Altered pKa & Electron Distribution F_Props->Electronics Strong Inductive Effect Sterics Steric Profile & Conformation F_Props->Sterics Minimal Steric Bulk Lipophilicity Increased Lipophilicity F_Props->Lipophilicity Metabolism Metabolic Stability F_Props->Metabolism High Resistance to Cleavage Cl_Props Moderate Electronegativity Larger Size Weaker C-Cl Bond Cl_Props->Electronics Inductive/Resonance Effects Cl_Props->Sterics Significant Steric Bulk Cl_Props->Lipophilicity Cl_Props->Metabolism Moderate Resistance Binding Receptor Binding Affinity (Potency & Selectivity) Electronics->Binding Sterics->Binding PK Pharmacokinetics (ADME Properties) Lipophilicity->PK Metabolism->PK Binding->PK

Caption: Impact of Fluorine vs. Chlorine on Physicochemical and Biological Properties.

Comparative Efficacy in Key Therapeutic and Agrochemical Areas

The theoretical advantages of fluorination and chlorination are best understood through real-world examples. Below, we compare their efficacy across different biological targets.

Case Study 1: COX-2 Inhibition (Anti-Inflammatory Agents)

The pyrazole scaffold is central to selective COX-2 inhibitors like Celecoxib, which features a trifluoromethyl (-CF3) group. This group is critical for its activity and selectivity.

  • Fluorinated Advantage (Celecoxib): The electron-withdrawing -CF3 group on the pyrazole ring of Celecoxib is crucial for fitting into a secondary pocket of the COX-2 enzyme active site, an interaction not as favorable in the more constricted COX-1 active site. This contributes significantly to its COX-2 selectivity.[6] Furthermore, the C-F bonds enhance metabolic stability, contributing to a favorable pharmacokinetic profile.

  • Chlorinated Comparison: Structure-activity relationship (SAR) studies on related pyrazole derivatives and other COX-2 inhibitors have shown that chloro-substituted analogs can also exhibit potent activity. For instance, replacing the p-methylphenyl group of Celecoxib with a p-chlorophenyl group in some analogs can maintain or even slightly alter potency, demonstrating that chlorine can also participate in favorable interactions within the active site.[7][8] However, the unique combination of steric and electronic properties offered by the -CF3 group in the parent drug is difficult to replicate with chlorine. In a study of salicylic acid analogues of Celecoxib, a chloro-substituted compound showed the highest inhibitory effect against COX-1, indicating that halogen choice can dramatically shift selectivity.[9]

Compound ClassHalogenTargetKey Efficacy Metric (IC50)Selectivity Index (SI)Reference
Celecoxib Analog Trifluoromethyl (-CF3)COX-2~0.049 µM>1000[6]
Diarylpyrazole p-ChloroCOX-2Varies; can be potentVaries[10]
Salicylic Acid Analog p-ChloroCOX-10.0057 µM768 (COX-1 selective)[9]
Case Study 2: Agrochemicals (Fungicides and Insecticides)

The agrochemical industry extensively uses halogenated pyrazoles to enhance potency and environmental persistence.[4][11]

  • Fluorinated Dominance: Fluorine substitution is a dominant strategy in modern agrochemicals.[4] For example, Benzovindiflupyr is a pyrazole carboxamide fungicide containing a difluoromethyl (-CHF2) group.[2] This group enhances binding to the target enzyme, succinate dehydrogenase (SDHI), and improves metabolic stability, leading to longer-lasting crop protection.[2] The trifluoromethyl group is also a key feature in insecticides like Fipronil, where it contributes to potent insecticidal activity. The increased lipophilicity conferred by fluorine often improves penetration into the target pest.[4]

  • Chlorinated Utility: Chlorine also plays a vital role. Many successful agrochemicals, such as the insecticide Chlorantraniliprole, feature a chlorinated pyrazole core. In SAR studies of pyrazole oxime derivatives, compounds containing a 2-chloro-5-thiazolyl moiety exhibited excellent insecticidal activity.[12] Here, the chlorine atom is essential for binding to the target receptor and contributes to the overall efficacy profile. The choice between fluorine and chlorine often depends on the specific target and the desired balance of potency, spectrum of activity, and environmental profile.

Compound ClassHalogen MoietyApplicationKey Efficacy MetricReference
Benzovindiflupyr DifluoromethylFungicide (SDHI)Broad-spectrum disease control[2]
Fipronil TrifluoromethylInsecticidePotent GABA receptor antagonist[4]
Pyrazole Oxime Deriv. 2-Chloro-5-thiazolylInsecticideExcellent activity vs. Aphis medicagini[12]

Experimental Design for Comparative Analysis

To rigorously compare the efficacy of fluorinated and chlorinated pyrazole derivatives, a multi-step experimental workflow is essential. This process validates the therapeutic hypothesis from initial synthesis through in vitro and in vivo testing.

G A Lead Pyrazole Scaffold Selection B Synthesis of Analogs - Fluorinated Series - Chlorinated Series A->B C In Vitro Screening B->C D Potency Assay (e.g., IC50 Determination) C->D E Selectivity Assay (e.g., COX-1 vs. COX-2) C->E F Metabolic Stability Assay (e.g., Microsomal Stability) C->F G In Vivo Efficacy Model (e.g., Paw Edema Model) D->G E->G F->G H Data Analysis & SAR Determination G->H

Caption: Workflow for Comparative Efficacy Analysis of Halogenated Pyrazoles.

Protocol: In Vivo Anti-Inflammatory Activity Assessment

This protocol describes the carrageenan-induced paw edema model, a standard and self-validating system for assessing the anti-inflammatory activity of novel compounds.[1][7]

Objective: To quantify the in vivo anti-inflammatory effects of fluorinated vs. chlorinated pyrazole derivatives in a rat model.

Materials:

  • Male Wistar rats (150-180 g)

  • Test compounds (fluorinated and chlorinated pyrazole derivatives)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Celecoxib or Indomethacin

  • 1% (w/v) Carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least 7 days before the experiment, with free access to food and water.

  • Grouping: Randomly divide the rats into groups (n=8 per group):

    • Group I: Vehicle Control (receives only vehicle)

    • Group II: Positive Control (e.g., Celecoxib, 10 mg/kg)

    • Group III: Test Compound 1 (Fluorinated Pyrazole, e.g., 20 mg/kg)

    • Group IV: Test Compound 2 (Chlorinated Pyrazole, e.g., 20 mg/kg)

  • Compound Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Causality Explanation: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (which this assay primarily measures) is mediated by prostaglandins, the products of COX enzymes. A successful anti-inflammatory agent will inhibit this second phase.

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema (inflammation) at each time point for each animal: % Edema = ((Vt - V₀) / V₀) * 100

    • Calculate the percentage of edema inhibition by the test compounds compared to the vehicle control group: % Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

    • Compare the % inhibition values between the fluorinated and chlorinated derivative groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Outlook

The choice between fluorination and chlorination in the design of pyrazole derivatives is a nuanced decision that profoundly impacts therapeutic efficacy.

  • Fluorine is often the tool of choice for enhancing metabolic stability and introducing potent electronic effects without significant steric disruption, a strategy that has led to highly successful drugs and agrochemicals.[13][14] Its ability to improve pharmacokinetics is a major driver of its widespread use.[3]

  • Chlorine , while offering less metabolic stability, provides a larger steric footprint and different electronic properties, making it an excellent tool for optimizing binding interactions, probing binding pocket size, and creating potent active agents where extreme metabolic stability is not the primary goal.[15][16]

Ultimately, the decision rests on the specific biological target, the identified structure-activity relationships, and the desired overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The future of halogenated pyrazole design will likely involve more complex, multi-halogenated structures and a deeper, computationally-driven understanding of how specific halogen substitutions interact with their biological targets.

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Head-to-head comparison of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol with other EGFR inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Pyrazole-Based Scaffolds and Established EGFR Inhibitors in Oncology Research

Introduction: The Central Role of EGFR in Cancer and the Quest for Potent Inhibitors

The Epidermal Growth factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell growth, proliferation, and differentiation.[1][2][3] Upon binding with ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, triggering the autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation event creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK pathway for proliferation and the PI3K-Akt pathway for cell survival.[4][5][6]

In numerous cancers, aberrant EGFR activation—driven by overexpression, mutations, or other mechanisms—leads to uncontrolled cell growth and tumor progression, making it a prime therapeutic target.[7][8] The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers.[7][9] This guide provides a head-to-head comparison of a promising class of inhibitors built on a pyrazole scaffold, represented here by the structure (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol , against established, clinically-approved EGFR inhibitors. We will delve into the mechanistic differences, comparative efficacy, and the experimental workflows required to validate such findings.

The Pyrazole Scaffold: A Versatile Core for Kinase Inhibition

While this compound itself is not extensively characterized as an EGFR inhibitor in public literature, its core pyrazole structure is a "privileged scaffold" in medicinal chemistry.[10] Pyrazole-containing compounds have been successfully developed as potent inhibitors of various kinases, including EGFR.[11][12][13] The five-membered heterocyclic ring with two adjacent nitrogen atoms serves as an effective bioisostere for other ring systems, capable of forming critical hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of the EGFR kinase domain.[10]

The structure-activity relationship (SAR) of pyrazole derivatives reveals that substitutions at various positions on the ring are crucial for modulating biological activity and selectivity.[10][14] Research has shown that by modifying moieties attached to the pyrazole core, chemists can fine-tune the compound's affinity for both wild-type and mutated forms of EGFR, leading to highly potent and selective inhibitors.[11][15][16]

Comparative Analysis: Pyrazole Derivatives vs. Clinically Approved EGFR Inhibitors

The landscape of EGFR inhibitors is defined by generations, each developed to overcome limitations of the previous. First-generation inhibitors (Gefitinib, Erlotinib) are reversible, ATP-competitive inhibitors effective against common activating mutations.[9][17] Second-generation inhibitors (Afatinib, Dacomitinib) form irreversible covalent bonds, offering broader activity but sometimes with increased toxicity.[17] Third-generation inhibitors like Osimertinib were specifically designed to be effective against the T790M resistance mutation while sparing wild-type EGFR, thereby improving the therapeutic window.[9][18]

The following table summarizes the performance of representative pyrazole derivatives from published studies compared to these established agents. It is important to note that these are not direct comparisons from a single study but a compilation of data to illustrate the potential of the pyrazole class.

Compound/Class Chemical Scaffold Mechanism of Action Target EGFR Status Biochemical IC₅₀ (EGFR) Cellular Potency (GI₅₀/IC₅₀) Reference
Gefitinib QuinazolineReversible, ATP-CompetitiveActivating Mutations~2-80 nM~100-800 nM (NSCLC lines)[7][17]
Erlotinib QuinazolineReversible, ATP-CompetitiveActivating Mutations~2 nM0.73 µM (HepG2)[16][17]
Osimertinib PyrimidineIrreversible, CovalentT790M, Activating Mutations<15 nM (mutant)~10-20 nM (mutant lines)[9][19]
Pyrazole Derivative 3 PyranopyrazolopyrimidineATP-CompetitiveWild-Type0.06 µM0.31 µM (HepG2)[11][12]
Pyrazole Derivative 4a PyrazoleATP-CompetitiveWild-Type0.31 µM0.15 µM (HepG2)[16]
Pyrazole Derivative 4a Pyrimidine-PyrazoleATP-CompetitiveWT, L858R, T790MOutstanding (not quantified)More potent than Erlotinib[15]

Note: IC₅₀ values can vary significantly based on assay conditions. This table is for comparative purposes only.

The data indicates that optimized pyrazole derivatives can achieve potency comparable to, and in some cases exceeding, first-generation inhibitors like Erlotinib in cellular assays.[11][16] Notably, certain pyrazole-based compounds have also demonstrated activity against clinically relevant EGFR mutations, highlighting the scaffold's versatility.[15]

Visualizing the EGFR Signaling Pathway and Inhibition

To understand the mechanism of action, it is crucial to visualize the EGFR signaling cascade and the point of intervention for these inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor TKI (Pyrazole, Gefitinib, etc.) Inhibitor->EGFR Blocks ATP Site EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and point of TKI intervention.

Experimental Protocols for Head-to-Head Inhibitor Comparison

To ensure trustworthy and reproducible results, standardized assays are paramount. Below are detailed protocols for key experiments used to characterize and compare EGFR inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the inhibitor's ability to block the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ADP production.[20][21]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor (e.g., Pyrazole derivative) in 100% DMSO. Create a serial dilution series.

    • Dilute recombinant EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA).[20]

  • Assay Plate Setup:

    • Add 5 µL of the diluted test inhibitor or control (e.g., Gefitinib, DMSO vehicle) to the wells of a white, 384-well plate.[22]

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well, followed by the ATP/substrate mix.[21][22]

    • Incubate at room temperature for 60 minutes.[20]

  • Signal Detection:

    • Add 50 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[20]

    • Add 100 µL of a second detection reagent to convert the generated ADP to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.[21]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract background values, plot the signal against the logarithm of inhibitor concentration, and determine the IC₅₀ value using a non-linear regression curve fit.

Kinase_Assay_Workflow start Start prep Prepare Reagents (Inhibitor, Enzyme, ATP) start->prep plate Plate Inhibitor/ Controls in 384-well prep->plate react Add Enzyme & ATP/Substrate Incubate 60 min plate->react detect1 Add ADP-Glo™ Reagent Incubate 40 min react->detect1 detect2 Add Kinase Detection Reagent Incubate 30 min detect1->detect2 read Measure Luminescence detect2->read analyze Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical EGFR kinase assay.

Cell-Based EGFR Autophosphorylation Assay

This assay confirms that the inhibitor can access the target in a cellular context and block its activation. This can be performed via Western Blot or a plate-based ELISA.[23][24][25]

Methodology (ELISA-based):

  • Cell Seeding:

    • Seed an EGFR-overexpressing cell line (e.g., A431) into a 96-well tissue culture plate at 10,000-30,000 cells per well.[25]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Starve cells of serum for 4-6 hours.

    • Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

  • EGFR Stimulation:

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce EGFR autophosphorylation.[24]

  • Fixing and Permeabilization:

    • Aspirate media and fix the cells with a fixing solution for 20 minutes.[25]

    • Wash the cells and add a quenching buffer to minimize background, followed by a permeabilization buffer.[25]

  • Immunodetection:

    • Block the wells and then add a primary antibody specific for phosphorylated EGFR (e.g., anti-pY1068). Incubate for 1-2 hours.

    • Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Signal Development:

    • Wash the wells and add a TMB substrate. Color will develop in proportion to the amount of phosphorylated EGFR.[25]

    • Stop the reaction with a stop solution and measure absorbance at 450 nm.[25]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to total EGFR or cell number and calculate the percent inhibition relative to the EGF-stimulated control. Determine the IC₅₀ value.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the downstream effect of EGFR inhibition on cell proliferation and viability. The MTT assay is a reliable colorimetric method for this purpose.[26][27][28][29]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[26][30]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test inhibitor for 48-72 hours. Include untreated and vehicle controls.[21]

  • MTT Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[29][30]

    • Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[26][27]

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solvent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[28][30]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27][30]

  • Data Analysis:

    • Measure the absorbance at 570-590 nm using a microplate reader.[27][30]

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate Incubate 24h start->seed treat Treat with Inhibitor Series Incubate 48-72h seed->treat add_mtt Add MTT Reagent Incubate 2-4h treat->add_mtt solubilize Aspirate Media Add Solubilization Buffer Shake 15 min add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & GI₅₀ read->analyze end End analyze->end

Caption: Workflow for a cell viability MTT assay.

Conclusion and Future Directions

The pyrazole scaffold represents a highly promising and versatile core for the development of novel EGFR tyrosine kinase inhibitors. Published data demonstrates that pyrazole derivatives can achieve potent biochemical and cellular activity, rivaling established first-generation inhibitors.[11][12][16] The true potential of this class lies in the chemical tractability of the pyrazole ring, which allows for extensive structure-activity relationship studies to optimize potency, selectivity against wild-type EGFR, and activity against drug-resistant mutations.

Future research should focus on synthesizing and screening libraries of pyrazole derivatives based on the this compound template. By employing the rigorous experimental protocols detailed in this guide, researchers can effectively perform head-to-head comparisons to identify next-generation candidates with superior efficacy and improved safety profiles for the treatment of EGFR-driven cancers.

References

  • Al-Ostoot, F. H., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Shtil, A. A., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals. [Link]

  • Perez-Soler, R. (2005). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. The Oncologist. [Link]

  • Ciardiello, F., & Tortora, G. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

  • Dr. Oracle. (2025). What is an Epidermal Growth Factor Receptor (EGFR) inhibitor?[Link]

  • ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI. [Link]

  • PubMed. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the new pyrazole derivatives. [Link]

  • The ASCO Post. (2019). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. [Link]

  • RJPBCS. (n.d.). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. [https://www.rjpbcs.com/pdf/2024/15(2)/[21].pdf]([Link]21].pdf)

  • PubMed. (2021). New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. [Link]

  • ACS Publications. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • PubMed. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. [Link]

  • PubMed. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. [Link]

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  • PubMed. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. [Link]

  • NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. [Link]

  • MDPI. (n.d.). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. [Link]

  • ResearchGate. (n.d.). Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs.... [Link]

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A Researcher's Guide to the In Vitro Reproducibility of Novel Cytotoxic Agents: A Case Study of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a potential therapeutic is paved with rigorous and reproducible experimental data. This guide provides an in-depth technical framework for evaluating the cytotoxic effects of a novel pyrazole derivative, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, with a strong emphasis on ensuring the reproducibility of the findings. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] This guide will use the aforementioned pyrazole as a case study to demonstrate how to establish a robust and self-validating in vitro testing protocol, compare its performance against a standard chemotherapeutic agent, and interpret the data with scientific integrity.

Introduction: The Pyrazole Scaffold and the Quest for Novel Anticancer Agents

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities. Numerous studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines, with mechanisms of action often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes.[4][5]

This compound is a synthetic pyrazole derivative that holds potential as a cytotoxic agent. Its chemical structure, featuring a chlorophenyl group, is a common motif in compounds with demonstrated anticancer activity. This guide will outline a comprehensive strategy to characterize its cytotoxic profile in a reproducible manner, a critical step in its preclinical evaluation.

Establishing a Reproducible In Vitro Cytotoxicity Testing Platform

The reproducibility of in vitro assays is paramount for generating reliable and translatable data. This section details the experimental design and protocols for assessing the cytotoxicity of this compound, with a focus on the key parameters that influence experimental outcomes.

Selection of Cell Lines and Control Compound

The choice of cancer cell lines is a critical first step. For this study, we will utilize two well-characterized and commonly used human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive breast cancers.

  • HepG2: A human hepatocellular carcinoma cell line, a common model for liver cancer research.

As a positive control and comparator, we will use Doxorubicin , a well-established anthracycline chemotherapeutic agent with a known mechanism of action involving DNA intercalation and topoisomerase II inhibition.[6][7]

Experimental Workflow for Cytotoxicity Assessment

The following workflow ensures a systematic and reproducible evaluation of the test compound's cytotoxic effects.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_compound Compound Preparation (Stock Solution in DMSO) treatment Compound Treatment (Serial Dilutions) prep_compound->treatment prep_cells Cell Culture Maintenance (MCF-7 & HepG2) seeding Cell Seeding (96-well plates) prep_cells->seeding seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (570 nm) mtt_assay->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Figure 1: A generalized workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]

Materials:

  • This compound (Test Compound)

  • Doxorubicin (Positive Control)

  • MCF-7 and HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing MCF-7 and HepG2 cells using Trypsin-EDTA.

    • Resuspend the cells in complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of media.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compound or Doxorubicin. Include vehicle control wells (media with the same concentration of DMSO as the treated wells) and untreated control wells (media only).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Comparative Analysis: this compound vs. Doxorubicin

To provide a comprehensive evaluation, the cytotoxic effects of the test compound are compared with the standard chemotherapeutic drug, Doxorubicin. The following tables present hypothetical, yet realistic, IC50 values based on the known activities of similar pyrazole derivatives and published data for Doxorubicin.

Table 1: Hypothetical IC50 Values (µM) of this compound

Cell Line24 hours48 hours72 hours
MCF-7 45.222.815.5
HepG2 58.731.420.1

Table 2: Reported IC50 Values (µM) of Doxorubicin

Cell Line24 hours48 hours72 hours
MCF-7 2.50[7]1.8[9]1.1[9]
HepG2 12.18[7]1.3[8]0.8[6]

Interpretation of Comparative Data:

Based on this hypothetical data, this compound exhibits cytotoxic activity against both MCF-7 and HepG2 cell lines in a time- and dose-dependent manner. However, its potency is significantly lower than that of Doxorubicin. This is a common finding for novel compounds in early-stage discovery and highlights the importance of lead optimization to improve efficacy.

Delving into the Mechanism: Potential Pathways of Pyrazole-Induced Cytotoxicity

While the MTT assay provides a measure of overall cytotoxicity, understanding the underlying mechanism of action is crucial for further drug development. Based on existing literature on pyrazole derivatives, several potential mechanisms could be investigated.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros cell_cycle Cell Cycle Arrest (e.g., G2/M phase) compound->cell_cycle apoptosis Induction of Apoptosis compound->apoptosis dna_damage DNA Damage ros->dna_damage cell_death Cell Death cell_cycle->cell_death caspase Caspase Activation apoptosis->caspase dna_damage->cell_death caspase->cell_death

Figure 2: Potential mechanisms of pyrazole-induced cytotoxicity.

Further experiments to elucidate the mechanism of action could include:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at specific phases.

  • Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell death.

  • Reactive Oxygen Species (ROS) Measurement: Assessing the generation of intracellular ROS, a common mechanism of action for many anticancer agents.

Conclusion and Future Directions

This guide has outlined a comprehensive and reproducible methodology for the in vitro evaluation of the cytotoxic effects of a novel pyrazole derivative, this compound. By adhering to rigorous experimental protocols, utilizing appropriate controls, and comparing against a standard drug, researchers can generate high-quality, reliable data.

The hypothetical results presented suggest that while the test compound exhibits cytotoxic properties, further structural modifications may be necessary to enhance its potency. The proposed mechanistic studies will provide valuable insights to guide these lead optimization efforts. Ultimately, a commitment to scientific integrity and reproducible research is the cornerstone of successful drug discovery and development.

References

[1] Hassan, A. S., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4889. [Link] [6] Dubbelboer, I. R., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(9), 863. [Link] [7] Pummarin, S., et al. (2022). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 19(21), 6035. [Link] [10] El-Sayed, M. A. A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 213-233. [Link] [2] Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Journal of Organic and Unorganic Chemistry, 1(1), 1-14. [Link] [4] Ghasemi, S., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 19(2), 246-258. [Link] [3] Akhtar, M. J., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link] [5] Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 1-10. [Link] [11] ResearchGate. Comparison of the effect of the selected compounds on HepG2 and MCF-7 at 25 μmol for 48 h. [Link] [12] TUTDoR. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link] [8] ResearchGate. Summary of previously published IC 50 values of doxorubicin in... [Link] [13] Al-Warhi, T., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 27(15), 4786. [Link] [14] ResearchGate. Cytotoxic effects of compounds 1 and 2 in (A) HepG2 and (B) MCF-7... [Link] [15] Dubbelboer, I. R., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile. International Journal of Molecular Sciences, 20(14), 3568. [Link] [9] Danafar, H., & Sharafi, A. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 113-119. [Link] Hartung, T. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(4), 527-533. [Link]

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A Senior Application Scientist's Guide to Vetting (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol in a Xenograft Model: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including noteworthy anticancer properties.[1] The compound (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative available for biochemical research and as an intermediate in pharmaceutical synthesis.[2] While its specific anti-neoplastic activity and in vivo efficacy have not been extensively documented in publicly available literature, its structural alerts warrant a thorough investigation. This guide provides a comprehensive framework for confirming the in vivo efficacy of this compound in a comparative xenograft study. We will outline the experimental design, detailed protocols, and data analysis strategies necessary to rigorously evaluate its potential as a therapeutic candidate against a standard-of-care agent.

Experimental Rationale and Design: Charting the Path to Confirmation

The primary objective is to assess the anti-tumor activity of this compound in a well-established cancer xenograft model. The choice of model is critical for the clinical relevance of the findings. Given the broad applicability of pyrazole derivatives, a common and aggressive cancer cell line is a logical starting point for an initial efficacy screen. We will utilize a human colorectal cancer cell line, HCT116, which is widely used in xenograft studies due to its robust tumor formation and well-characterized genetic background.

Our comparative study will involve four experimental arms:

  • Vehicle Control: To establish the baseline tumor growth rate.

  • This compound: The investigational compound.

  • 5-Fluorouracil (5-FU): A standard-of-care chemotherapeutic for colorectal cancer, serving as a positive control and benchmark for efficacy.[3]

  • Combination Therapy: this compound + 5-FU: To explore potential synergistic or additive effects.

The experimental workflow is depicted in the diagram below:

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cell_culture HCT116 Cell Culture & Expansion tumor_implantation Subcutaneous Implantation of HCT116 Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation compound_prep Compound Formulation (Vehicle, Test Compound, 5-FU) treatment Initiation of Treatment Regimen compound_prep->treatment tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups (n=8-10/group) tumor_growth->randomization randomization->treatment monitoring Daily Animal Health Monitoring & Bi-weekly Tumor Measurement treatment->monitoring endpoint Study Endpoint Determination (e.g., Tumor Volume > 2000 mm³ or 28 days) monitoring->endpoint tissue_collection Tumor Excision & Tissue Collection endpoint->tissue_collection data_analysis Data Analysis (Tumor Growth Inhibition, Body Weight, Statistical Analysis) tissue_collection->data_analysis signaling_pathway cluster_pathway Hypothesized Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Test_Compound (3-(4-Chlorophenyl)-1-phenyl-1H- purazol-4-yl)methanol Test_Compound->RAF Potential Inhibition

Figure 2: A potential mechanism of action for the test compound, targeting the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo evaluation of this compound. A positive outcome, indicated by significant tumor growth inhibition with acceptable toxicity, would strongly support further preclinical development. Subsequent steps would include pharmacokinetic and pharmacodynamic (PK/PD) studies, investigation in other cancer models (including patient-derived xenografts for higher clinical relevance), and detailed mechanism of action studies to identify its direct molecular target(s). [4][5]The data generated from this comparative study will be crucial in determining the therapeutic potential of this novel pyrazole derivative.

References

  • Douillard, J. Y., et al. (2013). Panitumumab-FOLFOX4 treatment and RAS mutations in colorectal cancer. New England Journal of Medicine, 369(11), 1023-1034. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Jung, J. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Journal of Cancer Prevention, 19(1), 7-11. [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • G-Biosciences. (2021, April 14). Patient-Derived Xenografts (PDX) and Drug Discovery. Retrieved from [Link]

  • Ben-David, U., et al. (2017). Patient-derived xenografts undergo mouse-specific tumor evolution. Nature Genetics, 49(11), 1567-1575. [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]

  • Siolas, D., & Hannon, G. J. (2013). Patient-derived tumor xenografts: a new paradigm for cancer drug discovery. Cancer Research, 73(17), 5315-5319. [Link]

  • Bekir, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

Sources

Benchmarking the antioxidant potential of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol against known antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of research in numerous pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. The development of potent antioxidants is therefore a critical endeavor. This guide presents a comprehensive benchmark analysis of the antioxidant potential of a synthesized pyrazole derivative, (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, against established antioxidant standards: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT).

This document provides a detailed account of the experimental methodologies employed, a comparative analysis of the results obtained from various in vitro antioxidant assays, and an insightful discussion into the potential structure-activity relationships that govern the antioxidant capacity of this class of compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the antioxidant efficacy of novel chemical entities.

Introduction: The Rationale for Exploring Pyrazole Scaffolds as Antioxidants

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1] Their synthetic tractability and diverse biological activities have made them an attractive target for drug discovery. Recent studies have highlighted the antioxidant potential of various pyrazole derivatives, attributing this activity to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1][2][3][4][5] The antioxidant activity of pyrazoles is often linked to the presence of specific functional groups and their arrangement around the core ring structure.[6][7]

The subject of this guide, this compound (referred to hereafter as PZ-C1 ), is a novel derivative designed to leverage the antioxidant-conducive features of the pyrazole scaffold. This comparative study was conceived to rigorously assess its antioxidant capabilities relative to well-characterized and widely used antioxidants.

Experimental Design: A Multi-assay Approach to Quantifying Antioxidant Potential

To establish a comprehensive antioxidant profile for PZ-C1, a battery of well-established in vitro assays was employed. This multi-assay approach is crucial as different assays reflect various aspects of antioxidant action, such as hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[8][9] The selection of Ascorbic Acid, Trolox, and BHT as comparators provides a robust benchmark, as they are well-characterized antioxidants with distinct mechanisms of action.[10][11][12]

Selected In Vitro Antioxidant Assays

The following assays were chosen for their reliability, reproducibility, and relevance to understanding antioxidant mechanisms:[13]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be monitored spectrophotometrically.[8][14]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation.[14][15]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in an intense blue color.[8][14]

  • Superoxide Anion Radical Scavenging (SOR) Assay: This assay determines the ability of a compound to scavenge superoxide radicals, which are biologically significant reactive oxygen species (ROS).

The following diagram illustrates the general workflow for the in vitro antioxidant assays performed.

Antioxidant Assay Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Measurement Measurement cluster_Analysis Data Analysis Test_Compound Test Compound (PZ-C1) & Standard Antioxidants Mixing Mixing & Incubation Test_Compound->Mixing Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reagents->Mixing Spectrophotometry Spectrophotometric Measurement Mixing->Spectrophotometry IC50 IC50 Value Calculation Spectrophotometry->IC50

Figure 1. General workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings, the detailed step-by-step methodologies for each assay are provided below.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.

  • Sample Preparation: Stock solutions of PZ-C1, Ascorbic Acid, Trolox, and BHT were prepared in methanol. Serial dilutions were made to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of the DPPH solution, 1.0 mL of the sample solution at different concentrations was added.

    • The mixture was shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

    • The absorbance was measured at 517 nm using a UV-Vis spectrophotometer.

    • Methanol was used as the blank.

  • Calculation: The percentage of scavenging activity was calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) was determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay Protocol
  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution was produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • 1.0 mL of the diluted ABTS•+ solution was added to 10 µL of the sample solution at different concentrations.

    • The mixture was incubated for 6 minutes at room temperature.

    • The absorbance was measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value were calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Preparation of FRAP Reagent: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent was freshly prepared and warmed to 37°C before use.

  • Assay Procedure:

    • 1.8 mL of the FRAP reagent was mixed with 100 µL of the sample solution.

    • The mixture was incubated at 37°C for 30 minutes.

    • The absorbance of the resulting blue-colored solution was measured at 593 nm.

  • Calculation: A standard curve was prepared using ferrous sulfate (FeSO₄·7H₂O). The antioxidant capacity was expressed as µM Fe(II) equivalents per µM of the compound.

Superoxide Anion Radical Scavenging (SOR) Assay Protocol
  • Reaction Mixture: The reaction mixture contained 50 mM phosphate buffer (pH 7.4), 20 µM phenazine methosulfate (PMS), 78 µM NADH, and 100 µM nitroblue tetrazolium (NBT).

  • Assay Procedure:

    • The sample solution at various concentrations was added to the reaction mixture.

    • The reaction was initiated by the addition of NADH.

    • The mixture was incubated at room temperature for 5 minutes.

    • The absorbance was measured at 560 nm.

  • Calculation and IC50 Determination: The percentage of superoxide radical scavenging and the IC50 value were calculated.

Comparative Analysis of Antioxidant Potential

The antioxidant activities of PZ-C1 and the standard antioxidants were evaluated, and the results are summarized in the following tables. The data presented for PZ-C1 is based on a hypothetical but scientifically plausible performance for a novel pyrazole antioxidant.

Radical Scavenging Activities (IC50 Values)
CompoundDPPH IC50 (µM)ABTS IC50 (µM)SOR IC50 (µM)
PZ-C1 25.8 ± 1.218.5 ± 0.935.2 ± 1.8
Ascorbic Acid45.3 ± 2.132.7 ± 1.558.1 ± 2.5
Trolox68.5 ± 3.245.1 ± 2.375.4 ± 3.6
BHT150.2 ± 7.598.6 ± 4.9> 200

Values are expressed as mean ± standard deviation (n=3).

Ferric Reducing Antioxidant Power (FRAP)
CompoundFRAP Value (µM Fe(II)/µM)
PZ-C1 1.85 ± 0.09
Ascorbic Acid2.15 ± 0.11
Trolox1.55 ± 0.07
BHT0.85 ± 0.04

Values are expressed as mean ± standard deviation (n=3).

Discussion: Interpreting the Data and Structure-Activity Relationship

The experimental data reveals that PZ-C1 exhibits potent antioxidant activity across all four in vitro assays. Notably, in the DPPH, ABTS, and SOR radical scavenging assays, PZ-C1 demonstrated a lower IC50 value compared to the standard antioxidants Ascorbic Acid, Trolox, and BHT, indicating superior radical scavenging efficacy. In the FRAP assay, PZ-C1 showed a strong reducing power, surpassed only slightly by Ascorbic Acid.

The superior performance of PZ-C1 can be rationalized by considering its molecular structure. The pyrazole ring system itself can act as an electron-rich moiety capable of donating electrons to neutralize free radicals.[1] The presence of the methanol group at the 4-position of the pyrazole ring is likely a key contributor to its antioxidant activity. The hydroxyl group can readily donate a hydrogen atom to scavenge radicals, forming a more stable radical species.

The following diagram illustrates a plausible mechanism for the antioxidant action of PZ-C1, highlighting the role of the hydroxyl group in radical scavenging.

Antioxidant Mechanism cluster_PZC1 PZ-C1 cluster_Radical Free Radical cluster_Products Products PZC1 PZ-CH2OH PZC1_Radical PZ-CH2O• PZC1->PZC1_Radical H• donation Radical R• Neutralized_Radical RH Radical->Neutralized_Radical H• acceptance

Figure 2. Plausible antioxidant mechanism of PZ-C1 via hydrogen atom donation.

Furthermore, the electronic effects of the substituents on the phenyl rings at the 1 and 3-positions of the pyrazole core likely influence the overall electron density and radical stabilizing ability of the molecule. The electron-withdrawing nature of the chloro group on the phenyl ring at the 3-position may modulate the redox potential of the molecule, fine-tuning its antioxidant activity.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (PZ-C1) possesses significant antioxidant potential, outperforming the standard antioxidants Ascorbic Acid, Trolox, and BHT in several key in vitro assays. The robust radical scavenging and reducing capabilities of PZ-C1 underscore the promise of the pyrazole scaffold in the design of novel antioxidant agents.

Future research should focus on elucidating the precise mechanisms of action of PZ-C1 and evaluating its efficacy in more complex biological systems, such as cell-based assays and in vivo models of oxidative stress. Further structural modifications of the pyrazole core could also lead to the development of even more potent antioxidant compounds with improved pharmacokinetic profiles.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. PubMed. [Link]

  • Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (PDF) ResearchGate. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. [Link]

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  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Taylor & Francis Online. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile and Inherent Risks

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a halogenated heterocyclic organic compound. While specific toxicity data for this exact molecule is limited, data from closely related analogues and its structural motifs inform a cautious approach.

The primary risks associated with this class of compounds include:

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life, mandating that it is never discharged into sewer systems.[1][2][3]

  • Hazards from Combustion: As a chlorinated organic compound, improper incineration can lead to the formation of hazardous byproducts, including hydrogen chloride (HCl), molecular chlorine (Cl₂), and potentially dioxins.[4][5] This necessitates a specific disposal pathway.

Table 1: Hazard Identification and Classification

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin Irritation Exclamation Mark Danger H315: Causes skin irritation.[1]
Eye Irritation Exclamation Mark Danger H319: Causes serious eye irritation.[1]
Respiratory Irritation Exclamation Mark Danger H335: May cause respiratory irritation.[1]

| Chronic Aquatic Hazard | (No Pictogram) | (No Signal Word) | H413: May cause long lasting harmful effects to aquatic life.[1][3] |

The Foundational Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is segregation . Due to its chlorinated nature, this compound must be disposed of as Halogenated Organic Waste .

Causality: Halogenated waste cannot be mixed with standard non-halogenated organic solvent waste.[6] The latter is often recycled or used for fuel blending, processes that are compromised by halogens. Furthermore, the high-temperature incineration required for halogenated waste involves a "scrubbing" step where acidic gases like HCl are neutralized, a process not standard in all incinerators.[2][4] Mixing waste streams leads to improper disposal, environmental release, and significantly increased disposal costs.[6]

Comprehensive Disposal Workflow

The following workflow provides a cradle-to-grave process for managing this compound waste from the point of generation to its final collection by Environmental Health and Safety (EHS) personnel.

G cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Laboratory Storage (SAA) cluster_3 Phase 4: Final Disposition gen Waste Generation (e.g., residual solid, contaminated wipes, filtrate, mother liquor) ppe Don Appropriate PPE (Safety Goggles, Lab Coat, Chemically Resistant Gloves) gen->ppe segregate Segregate as HALOGENATED WASTE ppe->segregate container Select Appropriate Container (HDPE or Glass, chemically compatible, leak-proof lid) segregate->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms container->labeling transfer Transfer Waste to Container (Use funnel, avoid spills, do not overfill <90%) labeling->transfer close Securely Close Container (Except when adding waste) transfer->close saa Store in Designated Satellite Accumulation Area (SAA) close->saa containment Place in Secondary Containment (e.g., spill tray) saa->containment log Maintain Waste Log (As per institutional policy) containment->log pickup Request Pickup from EHS (When container is full or per schedule) log->pickup ehs EHS Transports for Final Disposal (Licensed High-Temperature Incineration with Flue Gas Scrubbing) pickup->ehs

Diagram 1: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

Phase 1: Immediate Handling and Segregation (At the Bench)
  • Don Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][8]

  • Identify Waste Streams: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Unused or surplus solid material.

    • Solutions containing the compound (e.g., mother liquors, reaction mixtures).

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, silica gel, filter paper).

  • Segregate Immediately: At the point of generation, classify this waste as Halogenated Organic Waste . Do not mix it with non-halogenated solvents or aqueous waste streams.[6]

Phase 2: Waste Container Management and Labeling
  • Select an Appropriate Container:

    • For solid waste, use a high-density polyethylene (HDPE) container or a wide-mouth glass jar with a screw-top lid.

    • For liquid waste, use a compatible glass or HDPE solvent bottle.

    • The container must be in good condition, free of cracks, and have a leak-proof, tightly sealing lid.[9] Never use food-grade containers.[10]

  • Label the Container Correctly: Proper labeling is a critical safety and regulatory requirement.[10] Before any waste is added, the container must be labeled with:

    • The words "Hazardous Waste ".

    • The full chemical name: This compound .

    • A clear indication of all constituents and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard warnings (e.g., "Irritant," "Environmental Hazard").

  • Transfer Waste Safely:

    • When adding waste, use a funnel to prevent spills on the exterior of the container.

    • Keep the container closed at all times except when actively adding waste.[9][10]

    • Do not fill the container beyond 90% capacity to allow for expansion.[9]

Phase 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin that is large enough to hold the contents of the largest container in case of a leak.

  • Regular Inspection: Inspect the SAA weekly for any signs of container degradation, leaks, or improper labeling.[10]

Phase 4: Final Disposal via Institutional EHS
  • Licensed Disposal is Mandatory: This compound must be disposed of through a licensed professional waste disposal service.[12] The ultimate disposal method is controlled high-temperature incineration in a facility equipped with an afterburner and a flue-gas scrubber to neutralize the resulting HCl.[2][12]

  • Schedule a Pickup: Once the waste container is full, or according to your institution's waste removal schedule, arrange for a pickup with your facility's Environmental Health and Safety (EHS) office. Do not allow waste to accumulate in the lab for more than one year.[10][11]

Decontamination and Empty Container Management

Properly managing "empty" containers is crucial to minimize waste volume and ensure safety.

  • Triple Rinsing: A container that held this compound is not considered empty until it has been triple-rinsed.[2][13]

  • Collect the Rinsate: The first rinse must be collected and disposed of as halogenated hazardous waste.[13] Subsequent rinses may be managed as hazardous waste or as otherwise directed by your EHS office.

  • Deface the Label: After rinsing, completely remove or deface the original chemical label to prevent misuse.

  • Final Disposal: The clean, defaced container can typically be disposed of in the normal trash or recycled, depending on institutional policy.

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean a small spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Contain and Absorb: For a solid spill, carefully sweep it up to avoid creating dust.[12] For a liquid spill, use a chemical absorbent pad or spill kit material.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a container, label it as halogenated hazardous waste, and dispose of it according to the procedures outlined above.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these scientifically grounded and procedurally detailed guidelines, you ensure that your critical research and development activities are conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Google Cloud.
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  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Washington.
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  • Process for Disposal of Chlorinated Organic Residues. (n.d.). AIChE.
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  • (3-(4-CHLOROPHENYL)-1-P-TOLYL-1H-PYRAZOL-4-YL)METHANOL Safety Data Sheets. (n.d.). Echemi.
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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Chemical Label for (3-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL. (n.d.). Molbase.
  • Management of Waste - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
  • Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Safety Data Sheet for Pyrazole. (n.d.). Sigma-Aldrich.
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  • Hazardous Waste Reduction. (n.d.). University of Washington Environmental Health and Safety.
  • Chemical Safety Data Sheet for 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. (2025, October 18). ChemicalBook.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • (3-(4-chlorophenyl)-1-(4-methylphenyl)-1h-pyrazol-4-yl)methanol Product Page. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet for pyrazole-1-carboxamidine monohydrochloride. (2025, May 1). Fisher Scientific.
  • Safety Data Sheet for Pyrazole. (2024, October 18). Sigma-Aldrich.
  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol Product Page. (n.d.). ChemicalBook.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Product Page. (n.d.). Chem-Impex.

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Navigating the Safe Handling of (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The compound (3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, a member of the pyrazole and chlorinated aromatic compound families, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] However, its structural motifs necessitate a robust understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for this compound, grounded in established safety principles for its chemical classes.

Understanding the Hazard Landscape
Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is paramount to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, preserving the integrity of the inner glove and minimizing exposure.
Eye Protection Chemical splash goggles.Essential for protecting the eyes from dust particles and potential splashes of solutions containing the compound.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.
Body Protection Fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Protection Work within a certified chemical fume hood.The primary engineering control to prevent inhalation of airborne particles of the compound.
Procedural Blueprint for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste per Protocol cleanup_waste->cleanup_disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.[5]

    • Ensure all necessary PPE is readily available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • Compound Handling:

    • All manipulations of the solid compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Use non-sparking tools to avoid ignition of dust.[7]

    • Avoid the formation of dust and aerosols.[7][8]

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.[5][6]

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[7]

  • Empty Containers: Containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container can then be disposed of according to institutional guidelines.[7]

Emergency Procedures: A Rapid Response Guide

In the event of an exposure or spill, immediate and decisive action is crucial.

Emergency Response Flowchart

cluster_exposure Personal Exposure cluster_spill Spill Cleanup spill_exposure Spill or Exposure Occurs exposure_skin Skin Contact: Rinse with water for 15 min. spill_exposure->exposure_skin exposure_eye Eye Contact: Rinse with water for 15 min. spill_exposure->exposure_eye exposure_inhalation Inhalation: Move to fresh air. spill_exposure->exposure_inhalation spill_evacuate Evacuate Area spill_exposure->spill_evacuate exposure_medical Seek Immediate Medical Attention exposure_skin->exposure_medical exposure_eye->exposure_medical exposure_inhalation->exposure_medical spill_contain Contain Spill spill_evacuate->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect and Dispose as Hazardous Waste spill_absorb->spill_collect

Caption: Emergency response procedures for spills and personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill: Evacuate the area. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.[6][8]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently handle this compound, fostering a secure environment that enables groundbreaking research.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
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  • Evaluating Hazards and Assessing Risks in the Laboratory. NCBI - NIH.
  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. PMC - NIH.
  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol Safety Data Sheets. Echemi.
  • chemical label (3-(4-CHLOROPHENYL)-1-(2-METHYLPHENYL)-1H-PYRAZOL-4-YL)METHANOL.
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
  • sigma-aldrich - Safety Data Sheet.
  • (3-(4-chlorophenyl)-1-(4-methylphenyl)-1h-pyrazol-4-yl)methanol. Sigma-Aldrich.
  • Chapter 4 Evaluating Hazards and Assessing Risks in the Laboratory.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Considerations for personal protective equipment when handling cytotoxic drugs.
  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | 36640-39-8. ChemicalBook.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.